GSK461364
Description
Polo-like Kinase 1 Inhibitor this compound is a small molecule Polo-like kinase 1 (PLK1) inhibitor with potential antineoplastic activity. Polo-like kinase 1 inhibitor this compound selectively inhibits Plk1, inducing selective G2/M arrest followed by apoptosis in a variety of tumor cells while causing reversible cell arrest at the G1 and G2 stage without apoptosis in normal cells. Plk1, named after the polo gene of Drosophila melanogaster, is a serine/threonine protein kinase involved in regulating mitotic spindle function in a non-ATP competitive manner.
GSK-461364 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJGWYRLJUCMRT-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239197 | |
| Record name | GSK-461364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929095-18-1 | |
| Record name | 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929095-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GSK-461364 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-461364 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GSK-461364 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK461364 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK461364 is a potent and highly selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis. Overexpressed in a wide array of human cancers, PLK1 is a prime therapeutic target. This compound acts as an ATP-competitive inhibitor, disrupting PLK1's catalytic function. This leads to a cascade of events within cancer cells, primarily characterized by a robust G2/M cell cycle arrest, the formation of defective mitotic spindles, and subsequent induction of apoptosis. Notably, the cytotoxic efficacy of this compound is enhanced in cancer cells with compromised p53 function, presenting a therapeutic opportunity for tumors refractory to conventional therapies. This document provides a detailed overview of its molecular mechanism, cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound, a thiophene amide, selectively targets the ATP-binding pocket of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a master regulator of cell division, essential for centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[3] By competitively and reversibly binding to the kinase domain, this compound prevents the phosphorylation of PLK1's downstream substrates.[1][4] This inhibition disrupts the precise orchestration of mitotic events, leading to a failure in cell division.
The primary consequence of PLK1 inhibition by this compound is a profound arrest at the G2/M transition point of the cell cycle.[1][5][6] Cells treated with the inhibitor are unable to properly enter or complete mitosis. This arrest is characterized by the formation of aberrant mitotic figures, such as monopolar or collapsed mitotic spindles, which ultimately triggers cellular death pathways.[2][3]
Quantitative Data
The potency and selectivity of this compound have been quantified in various assays.
Table 1: In Vitro Kinase Inhibition Profile
| Parameter | Target | Value | Comments | Source |
| Ki | PLK1 | 2.2 nM | ATP-competitive inhibition in a cell-free assay. | [2][4] |
| Selectivity | PLK2 / PLK3 | >390-fold | Significantly more selective for PLK1 over other PLK isoforms. | [4] |
| Selectivity | Panel of 48 kinases | >1000-fold | Demonstrates high specificity for PLK1. | [4] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Parameter | Cell Lines | Value | Comments | Source |
| IC50 / GI50 | >120 human cancer cell lines | < 50 nM | In over 83% of cell lines tested. | [2][4] |
| IC50 / GI50 | >120 human cancer cell lines | < 100 nM | In over 91% of cell lines tested. | [2][4] |
Cellular Consequences of PLK1 Inhibition
The inhibition of PLK1 by this compound triggers distinct cellular fates, primarily apoptosis and, in some contexts, cellular senescence. The specific outcome is often dependent on the genetic background of the cancer cell, particularly the status of the tumor suppressor p53.
Mitotic Arrest and Apoptosis
Treatment with this compound leads to a dose-dependent G2/M arrest.[3][7] This cellular checkpoint failure results in mitotic catastrophe, a form of cell death triggered by aberrant mitosis. Subsequently, the intrinsic apoptotic pathway is activated, leading to programmed cell death.[5][7][8]
Cellular Senescence
In certain cancer cell types, such as osteosarcoma, this compound can induce cellular senescence.[7][8] This is a state of irreversible growth arrest, characterized by increased senescence-associated β-galactosidase activity.[7][8]
Role of p53 Status
The sensitivity of cancer cells to this compound is significantly influenced by their p53 status.
-
p53-Deficient Cells: Cells that have lost p53 expression or carry mutations in the TP53 gene exhibit increased sensitivity to this compound.[2][9] Lacking a functional G1 checkpoint, these cells are more reliant on the G2/M checkpoint regulated by PLK1, making them more vulnerable to its inhibition.
-
p53 Wild-Type Cells: In contrast, p53 wild-type cells can activate a post-mitotic tetraploidy checkpoint if they escape the initial mitotic arrest (a process known as mitotic slippage).[9] This allows them to arrest in a pseudo-G1 state, providing a potential survival mechanism that makes them comparatively less sensitive than their p53-deficient counterparts.[9]
Experimental Protocols
The following are representative methodologies for key experiments used to elucidate the mechanism of action of this compound.
In Vitro PLK1 Kinase Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified PLK1.
-
Principle: A luminescence-based assay (e.g., ADP-Glo™) or fluorescence-based assay (e.g., Z'-Lyte™) is used to measure the amount of ADP or phosphorylated peptide produced in the kinase reaction.
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij 35).
-
Dispense purified recombinant PLK1 enzyme into microplate wells.
-
Add serial dilutions of this compound or DMSO vehicle control and pre-incubate for 30-60 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of a specific peptide substrate and ATP (at a concentration near the Km for PLK1).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™ Reagent).
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by nonlinear regression.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle following drug treatment.
-
Principle: Propidium iodide (PI), a fluorescent dye, stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.
-
Protocol Outline:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 or 48 hours).
-
Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Model the cell cycle distribution from the resulting DNA content histogram using appropriate software (e.g., ModFit LT™, FlowJo™).
-
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
This cytochemical assay identifies senescent cells in culture.
-
Principle: Senescent cells exhibit increased lysosomal mass and express a β-galactosidase enzyme that is active at a suboptimal pH of 6.0, which is not detected in proliferating or quiescent cells. The substrate X-gal is cleaved to produce a distinct blue color in senescent cells.
-
Protocol Outline:
-
Plate and treat cells with this compound in a multi-well plate as desired.
-
Aspirate the culture medium and wash cells twice with PBS.
-
Fix the cells with a fixative solution (e.g., 2% formaldehyde / 0.2% glutaraldehyde in PBS) for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare the SA-β-Gal staining solution (40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂, 1 mg/mL X-gal).
-
Add the staining solution to each well, ensuring cells are fully covered.
-
Incubate the plate at 37°C (in a non-CO₂ incubator) for 12-24 hours, protecting it from light.
-
Check for the development of a blue precipitate within the cytoplasm of cells using a bright-field microscope.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. buckinstitute.org [buckinstitute.org]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Senescence Associated β-galactosidase Staining [bio-protocol.org]
- 5. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. telomer.com.tr [telomer.com.tr]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
GSK461364: A Potent and Selective PLK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive technical overview of GSK461364, a small molecule inhibitor of Polo-like kinase 1 (PLK1). It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical and clinical data, and experimental methodologies associated with this compound.
Core Function and Mechanism of Action
This compound is a potent, selective, and reversible ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][4][5][6] It is involved in centrosome maturation, chromosome condensation, and cytokinesis.[1] Overexpression of PLK1 is observed in a wide range of human tumors and is often correlated with a poor prognosis, making it an attractive target for cancer therapy.[1][5][7]
This compound functions by binding to the ATP-binding pocket of PLK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 activity leads to a cascade of cellular events, primarily characterized by a G2/M phase cell cycle arrest, followed by apoptosis in cancer cells.[4][6][8] Interestingly, in normal, non-proliferating cells, this compound tends to cause a reversible cell cycle arrest at the G1 and G2 phases without inducing apoptosis.[8] The cytotoxic effects of this compound are often more pronounced in cancer cells with mutated or deficient p53.[7][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity, cellular potency, and pharmacokinetic parameters.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Notes |
| Ki (PLK1) | 2.2 nM | ATP-competitive inhibitor.[1][2][3][9][10] |
| Selectivity | >390-fold for PLK1 over PLK2 and PLK3.[1][3] | At least 1,000-fold greater selectivity for PLK1 over a panel of 48 other kinases.[1][3][10] |
Table 2: In Vitro Cellular Activity
| Parameter | Cell Lines | Value | Notes |
| IC50 / GI50 | >120 tumor cell lines | < 50 nM in >83% of cell lines; < 100 nM in >91% of cell lines.[1][3][5][9] | Antiproliferative activity. |
| Cell Cycle Arrest | Various cancer cell lines | Concentration-dependent G2/M arrest.[4][5][6][11] | Higher concentrations (>300 nM) cause a G2 delay followed by prometaphase arrest.[5] |
Table 3: Phase I Clinical Trial Pharmacokinetics (Schedule A: Days 1, 8, 15 of 28-day cycles)
| Parameter | Value |
| Half-life (t½) | 9 - 13 hours[1][12] |
| Cmax and AUC | Proportional to dose[1][3][12] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the disruption of the normal cell cycle progression by inhibiting PLK1. The following diagram illustrates the central role of PLK1 in mitosis and how its inhibition by this compound leads to cell cycle arrest and apoptosis.
Caption: Inhibition of PLK1 by this compound disrupts mitosis, leading to G2/M arrest and apoptosis.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature for the evaluation of this compound.
Cell Viability and Proliferation Assays (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
Cell Cycle Analysis (Flow Cytometry)
Objective: To assess the effect of this compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified using cell cycle analysis software.
In Vivo Xenograft Tumor Models
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intravenous or intraperitoneal) and schedule.[9][13]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the treatment groups.
Caption: A typical workflow for assessing the in vivo efficacy of this compound.
Clinical Development and Considerations
A Phase I clinical trial of this compound was conducted in patients with advanced solid malignancies.[1][12] The study evaluated two intravenous dosing schedules.[1][12] The recommended Phase II dose was determined to be 225 mg administered intravenously on days 1, 8, and 15 of a 28-day cycle.[1][12]
The most common dose-limiting toxicities were hematological, including neutropenia and thrombocytopenia.[1][12] A notable adverse event was the occurrence of venous thrombotic emboli (VTE), leading to the recommendation of co-administration with prophylactic anticoagulation in future studies.[1][7][12]
Pharmacodynamic studies in circulating tumor cells showed an increase in phosphorylated histone H3, a marker of mitotic arrest, following drug administration.[1][12] Prolonged stable disease was observed in some patients, particularly those with esophageal cancer.[1][12]
Conclusion
This compound is a potent and selective inhibitor of PLK1 with demonstrated preclinical and early clinical activity against a variety of cancers. Its mechanism of action, centered on the induction of mitotic arrest and apoptosis, provides a strong rationale for its development as an anticancer agent. Further clinical investigation, potentially with patient selection based on biomarkers such as p53 status, is warranted to fully elucidate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on GSK461364 as a Polo-like Kinase 1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the compound's mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Core Concepts: Polo-like Kinase 1 (PLK1)
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[1][2][3][4][5] Its functions are critical for several mitotic events, including centrosome maturation, bipolar spindle formation, and cytokinesis.[4][6] PLK1 is primarily expressed during the G2 and M phases of the cell cycle.[2][3][5][7] Notably, PLK1 is overexpressed in a wide array of human cancers, and its elevated expression often correlates with a poor prognosis, making it an attractive target for anticancer therapies.[1][2][3][7][8]
This compound: A Potent and Selective PLK1 Inhibitor
This compound is a small molecule, thiophene amide that acts as a reversible and ATP-competitive inhibitor of PLK1.[9][10][11] By binding to the ATP-binding pocket of the kinase, this compound blocks the phosphorylation of downstream PLK1 substrates. This inhibition leads to a cascade of cellular events, including G2/M phase arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[7][11][12][13]
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits PLK1, preventing the activation of Cdc25C and subsequent entry into mitosis, leading to mitotic arrest.
Quantitative Data Summary
In Vitro Potency and Selectivity
This compound demonstrates high potency against PLK1 with significant selectivity over other PLK isoforms.
| Parameter | Value | Assay System |
| Ki (PLK1) | 2.2 nM | Cell-free enzyme assay[9][14][15][16] |
| IC50 (PLK1) | 0.83 nM | Cell-free enzyme assay[17] |
| Selectivity | >390-fold vs PLK2/3 | Kinase panel screening[14][16] |
| Cell Proliferation IC50 | <50 nM in >83% of cell lines | >120 cancer cell lines[7][14] |
| Cell Proliferation IC50 | <100 nM in >91% of cell lines | >120 cancer cell lines[7][14] |
In Vivo Efficacy in Xenograft Models
This compound has shown significant anti-tumor activity in various human tumor xenograft models.
| Tumor Model | Dosing Schedule | Outcome |
| Colo205 (colon) | 100 mg/kg, q4dx3, i.p. | Tumor growth delay[8][18] |
| Colo205 (colon) | 50 mg/kg, q2dx12, i.p. | Complete tumor regressions[8][18] |
| Neuroblastoma (SK-N-AS) | Not specified | Delayed tumor growth, increased survival[12][19] |
| Neuroblastoma (IMR32) | Not specified | Reduced tumor growth[12] |
Clinical Evaluation
A Phase I clinical trial (NCT00536835) evaluated this compound in patients with advanced solid malignancies using two different intravenous dosing schedules.[9][14][20]
| Parameter | Finding |
| Recommended Phase II Dose | 225 mg (on days 1, 8, and 15 of a 28-day cycle)[14][16][20] |
| Dose-Limiting Toxicities | Grade 4 neutropenia, Grade 3-4 thrombocytopenia, Grade 4 pulmonary emboli[10][14][20] |
| Most Common Grade 3-4 Adverse Events | Venous thrombotic emboli (VTE) and myelosuppression[14][20] |
| Pharmacokinetics | Dose-proportional Cmax and AUC; half-life of 9-13 hours[14][16][20] |
| Best Response | Prolonged stable disease (>16 weeks) in 15% of patients[14][16][20] |
Due to the high incidence of VTE (20%), co-administration with prophylactic anticoagulation is recommended for further clinical evaluation.[14][20][21]
Detailed Experimental Protocols
In Vitro PLK1 Kinase Inhibition Assay
This protocol outlines a general procedure for determining the IC50 of this compound against PLK1 in a biochemical assay.
Caption: Workflow for an in vitro PLK1 kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, combine the PLK1 enzyme, a suitable substrate (e.g., casein), and reaction buffer (e.g., 25 mM Tris pH 7.5, 10 mM Mg-acetate, 0.02 mM EGTA).[17]
-
Inhibitor Addition: Add the this compound dilutions to the reaction mix and incubate briefly.
-
Reaction Initiation: Start the kinase reaction by adding radiolabeled ATP (e.g., [³³P-ATP]).[17] The final ATP concentration should be at or near the Km for PLK1.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate, for example, by capturing the substrate on a filter and quantifying radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity relative to a DMSO control and plot against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT-based)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[22]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.[22] Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression.[22]
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
Caption: General workflow for an in vivo tumor xenograft efficacy study.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice.[22]
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[22]
-
Group Assignment: Randomize mice into a vehicle control group and one or more this compound treatment groups.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous) at a specified dose and schedule.[8][18][22]
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Monitor animal body weight as an indicator of toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for any tumor regressions. Statistical analysis is performed to compare treatment groups to the control group.
Conclusion
This compound is a well-characterized, potent, and selective PLK1 inhibitor with demonstrated preclinical anti-tumor activity and a defined clinical profile. Its mechanism of action, centered on the induction of mitotic arrest, provides a strong rationale for its therapeutic potential. While clinical development has highlighted challenges, particularly regarding hematological toxicity and thromboembolic events, the extensive data available for this compound serves as a crucial resource for the ongoing research and development of PLK1 inhibitors as a promising class of anti-cancer agents. This guide provides the foundational technical information to aid in these endeavors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 11. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
The Discovery and Development of GSK461364: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development timeline of GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). This document details the mechanism of action, preclinical and clinical findings, and the experimental methodologies employed to evaluate this compound.
Discovery and Preclinical Development Timeline
The development of this compound emerged from the recognition of Polo-like kinase 1 (PLK1) as a critical regulator of mitotic progression and a promising therapeutic target in oncology.[1][2] Overexpression of PLK1 is observed in a wide array of human cancers and is often associated with poor prognosis.[2] This timeline chronicles the key milestones in the journey of this compound from a promising compound to a clinical candidate.
-
2007: Initial reports on the discovery of this compound, a thiophene amide, as a potent and selective PLK1 inhibitor are published.[2] Preclinical studies demonstrate its anti-proliferative activity against a large panel of cancer cell lines, with the majority exhibiting IC50 values below 100 nM.[3][4] The mechanism of action is established as an ATP-competitive inhibitor of PLK1, leading to mitotic arrest and subsequent apoptosis.[2][5]
-
2011: The results of the first-in-human Phase I clinical trial (NCT00536835) are published.[1][6] The study in patients with advanced solid malignancies establishes the safety profile, pharmacokinetics, and recommended Phase II dose.[6][7]
-
2016-2017: Further preclinical studies continue to explore the efficacy of this compound in specific cancer models, such as neuroblastoma and osteosarcoma, demonstrating its potential in pediatric and other high-risk cancers.[8][9] These studies also investigate synergistic effects when combined with other chemotherapeutic agents like paclitaxel.[7]
Mechanism of Action: Targeting the Cell Cycle Engine
This compound exerts its anti-tumor effects by selectively inhibiting the serine/threonine kinase PLK1.[5] PLK1 plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] By competitively binding to the ATP-binding pocket of PLK1, this compound prevents the phosphorylation of downstream substrates essential for mitotic progression.[2][3] This inhibition leads to a cascade of cellular events culminating in cell cycle arrest at the G2/M checkpoint and ultimately, apoptosis.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Notes |
| Ki (PLK1) | 2.2 nM | ATP-competitive inhibition.[4] |
| Selectivity | >100-fold for PLK1 vs. PLK2/PLK3 | Demonstrates high selectivity for PLK1 over other PLK family members.[4] |
| IC50 Range | < 50 nM in >83% of cell lines | Potent anti-proliferative activity across a broad range of cancer cell lines.[4][6] |
| GI50 Range | < 100 nM in most cell lines tested | Significant growth inhibition at nanomolar concentrations.[4] |
Table 2: Phase I Clinical Trial (NCT00536835) Pharmacokinetics
| Parameter | Value | Dosing Schedule |
| Half-life (t½) | 9 - 13 hours | Schedule A (once weekly) & B (twice weekly).[1][6] |
| Cmax & AUC | Proportional to dose | Dose-proportional exposure.[1][6] |
Table 3: Phase I Clinical Trial (NCT00536835) Efficacy and Safety
| Parameter | Value | Notes |
| Recommended Phase II Dose | 225 mg (Schedule A) | Administered intravenously once weekly on Days 1, 8, and 15 of a 28-day cycle.[1][6] |
| Best Response | Prolonged stable disease (>16 weeks) in 15% of patients | Observed in patients with various solid tumors, including esophageal cancer.[1][6] |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3-4 thrombocytopenia, Grade 4 pulmonary emboli | Myelosuppression and venous thromboembolic events were the most significant toxicities.[1][6] |
| Most Common Grade 3-4 Adverse Events | Myelosuppression, Venous Thromboembolic Events (VTE) | The high incidence of VTE (20%) necessitates co-administration of prophylactic anticoagulation in future studies.[1][6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the PLK1 signaling pathway targeted by this compound and the typical workflows for key preclinical experiments.
Caption: PLK1 Signaling Pathway and Inhibition by this compound.
Caption: Preclinical Experimental Workflow for this compound.
Experimental Protocols
This section provides a detailed description of the methodologies used in the key preclinical experiments for the evaluation of this compound.
PLK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (Ki) of this compound against purified PLK1 enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij 35 is prepared.
-
Enzyme and Inhibitor Incubation: Recombinant human PLK1 enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate peptide (e.g., a synthetic peptide containing a PLK1 phosphorylation motif) and ATP. The final ATP concentration is typically kept near the Km value for PLK1 to ensure accurate Ki determination.
-
Reaction Termination and Detection: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C and then terminated by the addition of a stop solution. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay (e.g., Z'-LYTE™) or a radiometric assay measuring the incorporation of ³²P-ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration. The Ki value is then determined by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is a potent inhibitor.[4]
Cell Viability and Apoptosis Assays
Objective: To assess the anti-proliferative and apoptosis-inducing effects of this compound on cancer cell lines.
Methodology:
-
Cell Culture and Seeding: A panel of human cancer cell lines is cultured in appropriate media. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
-
Cell Viability Assessment (e.g., MTT or CellTiter-Glo® Assay):
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: A reagent containing luciferase and its substrate is added to the wells to measure the intracellular ATP levels, which correlate with the number of viable cells. Luminescence is measured using a plate reader.
-
-
Apoptosis Assessment (e.g., Annexin V/Propidium Iodide Staining):
-
Following treatment, cells are harvested and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Data Analysis: For cell viability assays, the IC50 or GI50 values (the concentration of this compound that causes 50% inhibition of cell growth or viability) are calculated by fitting the dose-response data to a sigmoidal curve. For apoptosis assays, the percentage of apoptotic cells in the treated groups is compared to the control group.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound is administered via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. The control group receives a vehicle solution.[8]
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: The tumor volumes of the treated groups are compared to the control group over time.
-
Survival Analysis: In some studies, the effect of treatment on the overall survival of the animals is monitored.
-
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised and analyzed for biomarkers of drug activity, such as the levels of phosphorylated histone H3 (pHH3), a marker of mitotic arrest.[6]
-
Data Analysis: Statistical analysis is performed to determine the significance of the differences in tumor growth and survival between the treatment and control groups.
This comprehensive guide provides a detailed overview of the discovery and development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development. The provided data and protocols serve as a foundational resource for further investigation and understanding of this promising PLK1 inhibitor.
References
- 1. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of GSK461364: A Potent and Selective PLK1 Inhibitor for Solid Tumor Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
GSK461364 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it a compelling target for anticancer therapy.[3][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo antitumor activity, pharmacokinetic and pharmacodynamic profiles, and the methodologies of key experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the preclinical rationale for the clinical development of this compound and other PLK1 inhibitors.
Mechanism of Action
This compound exerts its anticancer effects by specifically targeting PLK1, a master regulator of the M-phase of the cell cycle.[3][5] Its functions are critical for several mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][6] By competitively binding to the ATP-binding pocket of PLK1, this compound inhibits its kinase activity, leading to a cascade of events that disrupt mitotic progression.[1][7] This disruption manifests as a G2/M phase arrest, characterized by the accumulation of cells with aberrant mitotic spindles, ultimately culminating in mitotic catastrophe and apoptosis.[1][2] Interestingly, preclinical studies have suggested that tumor cells with mutations in the TP53 gene may exhibit increased sensitivity to this compound.[7][8]
In Vitro Activity
This compound has demonstrated potent antiproliferative activity across a broad range of human cancer cell lines.[1] The tables below summarize its inhibitory constants and cellular potency.
| Parameter | Value | Selectivity |
| Ki (PLK1) | 2.2 nM[1][9] | >390-fold vs PLK2/3[1] |
| >1000-fold vs other kinases[1][9] |
Table 1: Kinase Inhibitory Potency and Selectivity of this compound
| Cell Line Panel | IC50 Range | Key Findings |
| >120 tumor cell lines | < 50 nM in >83% of lines[1][7] | Broad-spectrum antiproliferative activity.[1] |
| < 100 nM in >91% of lines[1][7] | Minimal toxicity in non-dividing human cells.[7] | |
| Neuroblastoma Cell Lines | Low nanomolar range[10][11] | Efficacy is independent of MYCN copy number status.[10][11] |
| Thyroid Carcinoma Cell Lines | Effective in various subtypes[6] | Activity observed regardless of driver mutations (NRAS, KRAS, HRAS, BRAF, PI3K).[6] |
Table 2: In Vitro Antiproliferative Activity of this compound
In Vivo Efficacy in Solid Tumor Xenograft Models
The antitumor activity of this compound has been validated in several preclinical xenograft models of solid tumors. Intraperitoneal administration of the compound led to significant tumor growth delay and, in some cases, complete tumor regression.[1][12]
| Xenograft Model | Dosing Schedule | Observed Efficacy |
| Colo205 (Colon) | 100 mg/kg, q4dx3 (intermittent)[12] | Tumor growth delay[12] |
| 50 mg/kg, q2dx12 (frequent)[12] | Complete tumor regressions[12] | |
| Neuroblastoma | Not specified | Strong delay in tumor growth, increased survival[10][11] |
| Anaplastic Thyroid Carcinoma | Not specified | Effective in an allograft model[6] |
Table 3: In Vivo Antitumor Efficacy of this compound
Experimental Protocols
Cell Proliferation Assay (Generic Protocol)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell growth inhibition relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study (Generic Protocol)
-
Cell Implantation: Human tumor cells are subcutaneously implanted into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers.
-
Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., intraperitoneal) and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Animal survival is also monitored.
Pharmacodynamic Marker Analysis (Immunohistochemistry)
-
Tissue Collection and Preparation: Tumor tissues from xenograft models are collected at specified time points after this compound treatment, fixed in formalin, and embedded in paraffin.
-
Sectioning and Staining: Tissue sections are prepared and stained with antibodies against pharmacodynamic markers such as phosphorylated histone H3 (pHH3) to assess mitotic arrest.[1]
-
Microscopy and Analysis: Stained sections are visualized under a microscope, and the percentage of positive cells or staining intensity is quantified.
Pharmacokinetics and Pharmacodynamics
A Phase I clinical study in patients with advanced solid malignancies provided initial pharmacokinetic and pharmacodynamic data for this compound.[1][13]
| Parameter | Value |
| Half-life (t1/2) | 9 - 13 hours[1][13] |
| AUC and Cmax | Proportional across doses[1][13] |
Table 4: Clinical Pharmacokinetic Parameters of this compound
Pharmacodynamic studies in this trial demonstrated an increase in pHH3 in circulating tumor cells following drug administration, confirming the mitotic arrest mechanism observed in preclinical models.[1][13] Patients with prolonged stable disease showed greater expression of Ki-67, pHH3, and PLK1 in archived tumor biopsies.[1][13]
Logical Relationships and Clinical Translation
The preclinical data for this compound established a clear rationale for its clinical investigation. The potent in vitro activity and in vivo efficacy, coupled with a well-defined mechanism of action and identifiable pharmacodynamic markers, supported its progression into Phase I trials.[1][9] The clinical findings of myelosuppression and venous thrombotic emboli as dose-limiting toxicities highlight the on-target effects of inhibiting a key mitotic regulator and inform future clinical development strategies, such as the co-administration of prophylactic anticoagulants.[1][13]
Conclusion
The preclinical data for this compound robustly support its development as a targeted anticancer agent. Its potent and selective inhibition of PLK1 translates to significant antitumor activity in a variety of solid tumor models. The well-characterized mechanism of action and the availability of pharmacodynamic markers provide a solid foundation for its continued clinical evaluation. While challenges such as managing on-target toxicities remain, the data underscore the therapeutic potential of PLK1 inhibition in oncology. Further investigation into predictive biomarkers, such as TP53 status, and combination strategies will be crucial in optimizing the clinical application of this compound and other PLK1 inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Current clinical trials with polo-like kinase 1 inhibitors in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK461364: A Technical Guide to its Role in G2/M Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK461364 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during the G2 and M phases.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[3] this compound functions as an ATP-competitive inhibitor, effectively blocking the catalytic activity of PLK1 and leading to a cascade of events that culminate in cell cycle arrest at the G2/M transition, and in many cases, apoptosis.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: PLK1 Inhibition and G2/M Arrest
This compound exerts its biological effects by specifically targeting Polo-like kinase 1 (PLK1). PLK1 is a master regulator of mitotic progression, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[5] The activity of PLK1 is tightly regulated throughout the cell cycle, peaking during the G2 and M phases.
The primary mechanism by which this compound induces G2/M arrest is through the inhibition of PLK1's kinase activity. This inhibition disrupts the normal phosphorylation cascade required for mitotic entry. One of the key downstream effectors of PLK1 is the phosphatase Cdc25C. PLK1 phosphorylates and activates Cdc25C, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1). The activation of the Cdk1/Cyclin B1 complex is the ultimate trigger for entry into mitosis. By inhibiting PLK1, this compound prevents the activation of Cdc25C, leading to the accumulation of inactive, phosphorylated Cdk1 and subsequent arrest of the cell cycle at the G2/M checkpoint.[4]
Furthermore, inhibition of PLK1 by this compound has been shown to induce a "mitotic catastrophe" in cancer cells, characterized by aberrant mitotic figures, such as monopolar or collapsed spindles, ultimately leading to apoptotic cell death.[6] This is often accompanied by an increase in the phosphorylation of Histone H3 (pHH3), a marker of mitotic arrest.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| Ki (PLK1) | 2.2 nM | Cell-free assay | [1][2] |
| Selectivity | >390-fold for PLK1 vs. PLK2/3 | Cell-free assay | [6] |
| Selectivity | >1000-fold for PLK1 vs. panel of 48 other kinases | Cell-free assay | [6] |
Table 1: In Vitro Potency and Selectivity of this compound
| Cell Line | Cancer Type | GI50 | Reference |
| Multiple (>120) | Various | < 100 nM in most lines | [1] |
| A549 | Lung Carcinoma | ~20 nM | [2] |
| NCI-H460 | Lung Cancer | Not specified | [2] |
| PL45 | Pancreatic Cancer | Not specified | [2] |
| ATC (mouse) | Anaplastic Thyroid Carcinoma | Not specified | [5] |
| PDTC (mouse) | Poorly Differentiated Thyroid Carcinoma | Not specified | [5] |
| Human ATC cell lines | Anaplastic Thyroid Carcinoma | Not specified | [5] |
| Osteosarcoma cell lines | Osteosarcoma | Not specified | [4] |
Table 2: In Vitro Anti-proliferative Activity of this compound (GI50)
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: PLK1 Signaling Pathway in G2/M Transition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
GSK461364: A Potent and Selective PLK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide on the Polo-like Kinase 1 Inhibitor GSK461364
Introduction
Polo-like kinase 1 (PLK1), a serine/threonine kinase, is a critical regulator of cell cycle progression, particularly during mitosis.[1] Its multifaceted roles include centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[2][3] Notably, PLK1 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with a poor prognosis, making it a compelling target for anticancer drug development.[1] this compound is a potent and selective, ATP-competitive small molecule inhibitor of PLK1.[4][5] Preclinical and early clinical studies have demonstrated its significant anti-proliferative activity against numerous tumor cell lines, highlighting its potential as a therapeutic agent.[4][6][7] This technical guide provides a comprehensive overview of this compound, its target PLK1, their interaction, and the methodologies used to characterize its activity.
Mechanism of Action
This compound functions as a reversible and ATP-competitive inhibitor of PLK1.[4][5] It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression.[8][9] This inhibition leads to a cascade of cellular events, primarily characterized by a G2/M phase cell cycle arrest, followed by apoptosis in cancer cells.[10][11][12] The precise cellular phenotype of mitotic arrest can be concentration-dependent, ranging from misaligned chromosomes at lower concentrations to severely perturbed mitotic spindles at higher concentrations.[4]
Biochemical and Cellular Activity of this compound
The potency and selectivity of this compound have been extensively characterized through various in vitro and cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory activity and cellular effects.
| Parameter | Value | Assay System | Reference |
| Ki | 2.2 nM | Cell-free PLK1 kinase assay | [4][5][6] |
| Selectivity | >390-fold for PLK1 over PLK2 and PLK3 | Kinase panel screening | [4][6] |
| >1000-fold for PLK1 over a panel of 48 other kinases | Kinase panel screening | [4] | |
| Binding Constant (Ka) to HSA | 8.80 x 10⁴ M⁻¹ (at 310 K) | Fluorescence spectroscopy | [13][14] |
Table 1: Biochemical Activity of this compound
| Cell Line Type | IC50 / GI50 | Assay Type | Reference |
| Multiple Cancer Cell Lines (>120) | < 50 nM in >83% of cell lines | Proliferation Assay | [4][6] |
| Multiple Cancer Cell Lines (>120) | < 100 nM in >91% of cell lines | Proliferation Assay | [4][6] |
| Neuroblastoma Cell Lines | < 20 nM | MTT Assay | [8] |
| Raji (Burkitt's Lymphoma) | 2.36 µM | XTT Assay | [11] |
| HEK293T | 0.001 µM | CellTiter-Blue Assay (72 hrs) | [6] |
| MDA-MB-231 (Breast Cancer) | 0.001 µM | CellTiter-Blue Assay (72 hrs) | [6] |
| HL-60 (Leukemia) | 17.5 nM | CellTiter-Glo Assay (72 hrs) | [5] |
| HeLa (Cervical Cancer) | 21.8 nM | CellTiter-Glo Assay (72 hrs) | [5] |
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
PLK1 Signaling Pathway
PLK1 is a central node in the regulation of mitosis. Its activation and downstream signaling are tightly controlled processes. The following diagram illustrates a simplified PLK1 signaling pathway during the G2/M transition.
A simplified diagram of the PLK1 signaling pathway leading to mitotic entry.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PLK1 inhibitors. The following sections provide protocols for key experiments used in the characterization of this compound.
Biochemical PLK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[15]
-
Substrate (e.g., Casein or a specific peptide)[16]
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[15]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).[15]
-
Add 2 µL of a solution containing the PLK1 enzyme and the substrate in kinase buffer.[15]
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km for PLK1.[15]
-
Incubate the plate at room temperature for 60 minutes.[15]
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent, incubating, and then adding a Kinase Detection Reagent.[15]
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.[17]
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).[17]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[18]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure the luminescence using a plate reader.
-
Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for a specified time (e.g., 24 hours).[17]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the cell pellet.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[17]
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Analyze the data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.[17]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of this compound on cancer cell viability.
Workflow for a cell viability assay to determine the potency of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of PLK1 with demonstrated anti-proliferative activity across a broad range of cancer cell lines. Its mechanism of action, centered on the induction of mitotic arrest and subsequent apoptosis, provides a strong rationale for its clinical development. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals working on PLK1-targeted therapies. Further investigation into this compound, including its use in combination therapies, may unlock its full potential in the treatment of various malignancies.[10][19]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A specific inhibitor of polo-like kinase 1, GSK461364A, suppresses proliferation of Raji Burkitt's lymphoma cells through mediating cell cycle arrest, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway–Deficient Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
An In-Depth Technical Guide to the Selectivity of GSK461364 for PLK1 versus PLK2/PLK3
Introduction
Polo-like kinases (PLKs) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle, particularly during mitosis.[1][2] The family consists of five members in mammals, PLK1 through PLK5, each with distinct functions.[1] PLK1 is the most extensively studied member and is a key regulator of processes such as mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[3][4] Its overexpression is strongly associated with a wide range of human cancers and often correlates with a poor prognosis, making it an attractive target for cancer therapy.[5][6]
GSK461364 is a potent, reversible, and ATP-competitive small-molecule inhibitor of PLK1.[7][8] Developed as a therapeutic agent, its efficacy is rooted in its high selectivity for PLK1 over other PLK isoforms, particularly PLK2 and PLK3. This selectivity is critical for minimizing off-target effects and associated toxicities. This guide provides a detailed overview of the quantitative data supporting this selectivity, the experimental methods used for its determination, and the relevant signaling pathways.
Quantitative Analysis of this compound Selectivity
This compound demonstrates a high degree of selectivity for PLK1. This is quantified by comparing its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) against PLK1 with the values obtained for PLK2 and PLK3. The compound is significantly more potent against PLK1, with selectivity ratios reported to be over 100-fold and in some cases, exceeding 1000-fold.[9]
| Target Kinase | Inhibitory Constant (Ki) | Selectivity vs. PLK1 | Reference |
| PLK1 | 2.2 nM | - | [7][8] |
| ≤0.5 nM | - | [10] | |
| 2.0 nM | - | [9] | |
| PLK2 | 860 nM | ~390-fold to >1700-fold | [10] |
| PLK3 | 1000 nM | ~450-fold to >2000-fold | [10] |
Summary of Selectivity Data:
-
This compound inhibits purified PLK1 with a Ki of approximately 2.2 nM.[7][8]
-
It exhibits at least 390-fold greater selectivity for PLK1 compared to PLK2 and PLK3.[8][11][12]
-
Some studies report the selectivity to be over 1000-fold against a panel of other kinases, including PLK2 and PLK3.[8][9]
Experimental Protocols
The determination of kinase inhibition and selectivity involves biochemical assays that directly measure the enzymatic activity of the purified kinases in the presence of the inhibitor.
Biochemical Kinase Inhibition Assay (Z-Lyte™)
A common method to determine the potency of kinase inhibitors is the Z-Lyte™ Kinase Assay, which was utilized for this compound.[9] This fluorescence-based assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.
Protocol Details:
-
Reaction Setup: Kinase reactions are performed in a final volume of 10 µL.
-
Components: The reaction mixture typically contains:
-
Buffer: 50 mM HEPES (pH 7.5)
-
Cofactors: 10 mM MgCl₂
-
Chelator: 1 mM EGTA
-
Reducing Agent: 1 mM DTT
-
Carrier Protein: 0.01% Brij 35, 0.01 mg/mL casein
-
Energy Source: 200 µM ATP
-
Enzyme: 6 nM recombinant PLK1
-
Substrate: 2 µM of a specific Ser/Thr peptide (e.g., Ser/Thr 16)[9]
-
-
Inhibitor Pre-incubation: The PLK1 enzyme is pre-incubated with varying concentrations of this compound (from 0 to 1 µM) for 60 minutes to allow for binding equilibrium to be reached.[9]
-
Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate.
-
Incubation: The reaction proceeds for 15 minutes at 23°C.[9]
-
Quenching and Development: The reaction is stopped, and a development reagent is added. This reagent contains a protease that specifically cleaves the non-phosphorylated peptide, generating a fluorescent signal. The phosphorylated peptide remains intact and does not produce a signal.
-
Detection: The fluorescence is measured on a plate reader. The degree of inhibition is calculated based on the reduction in kinase activity (less phosphorylation) in the presence of the inhibitor compared to a control without the inhibitor.
Cell-Based Assays
To confirm the on-target effects of the inhibitor within a cellular context, various cell-based assays are employed.
-
Cell Proliferation/Viability Assay (MTT/WST): Cancer cell lines are treated with a range of this compound concentrations for a set period (e.g., 72 hours). The number of viable cells is then quantified to determine the GI50 (50% growth inhibition) or IC50 value.[9][13]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M). Treatment with a PLK1 inhibitor like this compound is expected to cause an arrest in the G2/M phase, which is a hallmark of PLK1 inhibition.[13][14]
-
Immunofluorescence: This technique is used to visualize the cellular effects of PLK1 inhibition, such as defects in mitotic spindle formation (e.g., monopolar spindles) and chromosome alignment.[10]
Caption: Workflow for determining kinase inhibition constants (Ki/IC50).
Polo-like Kinase Signaling Pathways
PLK isoforms have distinct but sometimes overlapping roles throughout the cell cycle, which underscores the importance of developing isoform-selective inhibitors.
-
PLK1: As the primary mitotic kinase of the family, PLK1's activity peaks during the G2 and M phases. It is crucial for activating the Cyclin B1/CDK1 complex, which triggers entry into mitosis.[3] It does this by phosphorylating and activating the phosphatase Cdc25C, while also inhibiting the WEE1 and MYT1 kinases.[3] Throughout mitosis, PLK1 governs centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis.[1][5]
-
PLK2: Often referred to as a "serum-inducible kinase," PLK2 is primarily expressed in non-proliferating tissues and is involved in centriole duplication during the G1 phase.[1][15]
-
PLK3: PLK3 is implicated in the cellular response to stress and has been shown to play a role in regulating DNA replication during the S phase.[1]
-
PLK4: This isoform is the master regulator of centriole duplication.
-
PLK5: The function of PLK5 is less characterized, but it is thought to be involved in neuron differentiation.[1]
The mechanism of action of this compound is to competitively inhibit the ATP-binding site of PLK1, thereby preventing the phosphorylation of its downstream substrates. This leads to a cascade of mitotic failures, including G2/M arrest, formation of aberrant mitotic spindles, and ultimately, apoptosis or "mitotic catastrophe" in cancer cells.[5][14]
References
- 1. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. discover.library.noaa.gov [discover.library.noaa.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PLK-1 Targeted Inhibitors and Their Potential against Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
- 13. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modelling the Functions of Polo-Like Kinases in Mice and Their Applications as Cancer Targets with a Special Focus on Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK461364: A Potent PLK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, detailing its mechanism of action, efficacy across various cancer types, and relevant experimental protocols. This compound is a selective, reversible, and ATP-competitive inhibitor of PLK1, a key regulator of mitotic progression.[1] Its potent anti-proliferative activity has been demonstrated in a wide range of preclinical models, and it has been evaluated in early-phase clinical trials for solid malignancies.
Mechanism of Action: Targeting Mitotic Progression
This compound exerts its anti-cancer effects by targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] PLK1 is frequently overexpressed in a broad spectrum of human tumors, and its elevated expression often correlates with a poor prognosis.[3]
As an ATP-competitive inhibitor, this compound binds to the kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[1][2] This inhibition disrupts the normal progression of the cell cycle, leading to a G2/M phase arrest.[2][4] Prolonged mitotic arrest ultimately triggers apoptotic cell death, a process often referred to as mitotic catastrophe.[3][5] Interestingly, the precise nature of the mitotic arrest induced by this compound is concentration-dependent, with higher concentrations causing a G2 delay followed by a prometaphase arrest.[3]
The pro-apoptotic function of p53 can be inhibited by the kinase activity of PLK1.[3][4] Consequently, inhibition of PLK1 by agents like this compound may be particularly effective in tumors with p53 mutations, a common feature of cancer that often confers resistance to conventional chemotherapies.[6]
Caption: Simplified signaling pathway of this compound-mediated PLK1 inhibition.
Efficacy in Preclinical and Clinical Settings
This compound has demonstrated significant anti-tumor activity across a wide array of cancer types in both in vitro and in vivo models, as well as in early clinical development.
Broad Anti-Proliferative Activity
In extensive preclinical testing, this compound has shown potent anti-proliferative activity against a large panel of over 120 tumor cell lines.[7] This broad efficacy underscores the fundamental role of PLK1 in cancer cell proliferation.
| Parameter | Value | Reference |
| PLK1 Inhibition (Ki) | 2.2 nM | [1][6][7] |
| Selectivity | >390-fold for PLK1 vs. PLK2/3 | [7] |
| IC50 < 50 nM | >83% of >120 cell lines | [3][7] |
| IC50 < 100 nM | >91% of >120 cell lines | [3][7] |
Solid Tumors
A Phase I clinical trial involving patients with advanced solid malignancies established the safety profile and recommended Phase II dose of this compound.[7][8] While no objective responses were observed, a notable percentage of patients experienced prolonged disease stabilization.[7][8]
| Cancer Type | Efficacy Noted | Reference |
| Esophageal Cancer | Prolonged stable disease (>16 weeks) in 4 patients | [7][8][9] |
| General Solid Malignancies | Prolonged stable disease (>16 weeks) in 15% of patients | [7][8][9] |
Specific Cancer Types with Preclinical Efficacy
-
Thyroid Carcinoma: this compound effectively inhibits cell proliferation and induces cell death in both poorly differentiated and anaplastic thyroid carcinoma cell lines, irrespective of their driver mutations.[2] It has also shown efficacy in an in vivo allograft model of anaplastic thyroid cancer.[2]
-
Neuroblastoma: The compound has demonstrated strong anti-tumoral activity in preclinical neuroblastoma models, reducing cell viability, inducing apoptosis, and causing cell cycle arrest.[10][11][12] These effects were observed in the low nanomolar range and were independent of MYCN amplification status.[10][12][13] In xenograft models, this compound significantly delayed tumor growth and increased survival.[10][11][12][13]
-
Osteosarcoma: PLK1 is significantly overexpressed in osteosarcoma.[5] this compound induces mitotic arrest, apoptosis, and cellular senescence in osteosarcoma cell lines.[5] Furthermore, it exhibits a synergistic cytotoxic effect when combined with paclitaxel.[5]
-
Other Cancers: Preclinical studies have also indicated the potential of this compound in other cancers, including non-Hodgkin lymphoma, breast cancer (enhancing radiosensitivity), castration-resistant prostate cancer (synergistic with BRD4 inhibitors), and colon cancer (activity in Colo205 xenografts).[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate the efficacy of this compound.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound against purified PLK1 enzyme.
-
Methodology: Kinase reactions are typically performed using a Z-Lyte Assay kit. The reaction mixture contains 50 mM HEPES (pH 7.5), the purified PLK1 enzyme, and the Ser/Thr peptide 16 substrate. This compound is added at varying concentrations to determine its effect on enzyme activity, allowing for the calculation of the Ki value.[6]
Cell Proliferation and Viability Assays
-
Objective: To measure the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of this compound concentrations. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The concentration that inhibits cell growth by 50% (IC50) is then calculated.[3][12]
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology: Cells are treated with this compound for a specified time (e.g., 24 hours). Subsequently, they are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[2][13]
Human Tumor Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Methodology: Human tumor cells (e.g., Colo205, IMR32) are subcutaneously injected into immunocompromised mice (e.g., nude mice).[6][13] Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered, typically via intraperitoneal injection, according to a defined schedule.[6][7][13] Tumor volume is measured regularly, and at the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis markers.[13]
Caption: A general workflow for the preclinical evaluation of this compound.
Clinical Development and Future Directions
The initial Phase I study of this compound established a manageable safety profile, with myelosuppression and venous thrombotic emboli (VTE) being the most common grade 3-4 drug-related adverse events.[7][8] The high incidence of VTE (20%) led to the recommendation that further clinical evaluation of this compound should include co-administration of prophylactic anticoagulation.[7][8] The recommended Phase II dose was determined to be 225 mg administered intravenously on days 1, 8, and 15 of a 28-day cycle.[7][8]
Future research will likely focus on combination therapies, as suggested by the synergistic effects observed with paclitaxel and BRD4 inhibitors.[4][5] Furthermore, identifying predictive biomarkers, such as PLK1 expression levels, Ki-67, and phosphorylated histone H3, could help select patient populations most likely to benefit from this compound treatment.[7][8] The enhanced activity in p53-deficient models also suggests a potential therapeutic niche for this class of inhibitors.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
GSK461364 in Neuroblastoma Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in various neuroblastoma models. The data presented herein is collated from key studies demonstrating the single-agent efficacy and combination potential of this compound, offering valuable insights for researchers in oncology and drug development.
Core Concept: Targeting PLK1 in Neuroblastoma
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during the G2/M phase transition and mitosis.[1][2] In many cancers, including high-risk neuroblastoma, PLK1 is overexpressed and its elevated levels correlate with unfavorable patient outcomes.[1][3][4] this compound is an ATP-competitive inhibitor of PLK1, which has demonstrated potent anti-tumoral activity in preclinical neuroblastoma models.[1][5] Its mechanism of action involves disrupting the mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[5][6]
Single-Agent Activity of this compound
The primary investigation into this compound's efficacy in neuroblastoma demonstrated significant anti-tumor effects both in vitro and in vivo.[1][5] These effects were notably independent of the MYCN amplification status, a key prognostic marker in neuroblastoma.[2][5]
In Vitro Efficacy
This compound consistently reduced cell viability and proliferative capacity across a panel of human neuroblastoma cell lines.[1][5] The treatment induced a robust cell cycle arrest and triggered apoptosis.[1][5]
Data Summary: In Vitro Growth Inhibition of Neuroblastoma Cell Lines by this compound
| Cell Line | MYCN Status | TP53 Status | GI50 (nM) |
| SK-N-AS | Single Copy | Mutated | < 20 |
| SH-SY5Y | Single Copy | Wild-Type | < 20 |
| SH-EP | Single Copy | Wild-Type | < 20 |
| Kelly | Amplified | Wild-Type | < 20 |
| IMR32 | Amplified | Wild-Type | < 20 |
| SK-N-BE(2) | Amplified | Mutated | < 20 |
Data extracted from Pajtler et al., 2017.[5]
Data Summary: Cell Cycle Analysis of Neuroblastoma Cell Lines Treated with this compound
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| SK-N-AS | Control (24h) | 55 | 25 | 20 |
| GI50 (24h) | 50 | 20 | 30 | |
| GI80 (24h) | 45 | 15 | 40 | |
| Control (72h) | 60 | 20 | 20 | |
| GI50 (72h) | 30 | 10 | 60 | |
| GI80 (72h) | 20 | 5 | 75 | |
| IMR32 | Control (24h) | 50 | 30 | 20 |
| GI50 (24h) | 45 | 25 | 30 | |
| GI80 (24h) | 40 | 20 | 40 | |
| Control (72h) | 55 | 25 | 20 | |
| GI50 (72h) | 25 | 10 | 65 | |
| GI80 (72h) | 15 | 5 | 80 |
Data represents approximate values derived from graphical representations in Pajtler et al., 2017.[5]
In Vivo Efficacy
In xenograft models using nude mice, this compound treatment significantly delayed tumor growth and extended survival.[2][5]
Data Summary: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models
| Xenograft Model | Treatment Group | Outcome |
| SK-N-AS | This compound (50 mg/kg, i.p., daily) | Significant reduction in tumor volume compared to control.[5] |
| Delayed tumor growth to 2,500 mm³ by 22 days.[5] | ||
| IMR32 | This compound (50 mg/kg, i.p., daily) | Significant reduction in tumor growth compared to control.[5] |
Data extracted from Pajtler et al., 2017.[5]
Combination Therapy: this compound and BRD4 Inhibition
To explore strategies to enhance the anti-tumor effects of PLK1 inhibition, studies have investigated the combination of this compound with inhibitors of the Bromodomain and Extra-Terminal (BET) protein BRD4.[7] The combination of this compound with the BRD4 inhibitor MK-8628 has been shown to have synergistic effects in neuroblastoma cell lines.[7]
Data Summary: Synergistic Activity of this compound and MK-8628 in Neuroblastoma
| Cell Line | Combination Index (CI) | Synergy Score (Bliss) |
| IMR5 (MYCN-amplified) | < 1 (Synergistic) | Positive (Synergistic) |
Data extracted from Timme et al., 2020.[7]
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: Mechanism of action of this compound in neuroblastoma cells.
Experimental Workflow for In Vitro Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Logical Relationship in Combination Therapy
Caption: Logic of synergistic effect between this compound and a BRD4 inhibitor.
Experimental Protocols
Cell Culture
Human neuroblastoma cell lines (SK-N-AS, SH-SY5Y, SH-EP, Kelly, IMR32, SK-N-BE(2), IMR5) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 atmosphere.
Cell Viability Assay (MTT)
Cells were seeded in 96-well plates and treated with this compound at concentrations ranging from 0.01 to 1000 nM for 72 hours.[8] Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved using a solubilization buffer, and absorbance was measured at 570 nm using a microplate reader. The half-maximal growth inhibitory concentration (GI50) was calculated from dose-response curves.[8]
Cell Cycle Analysis
Neuroblastoma cells were treated with this compound at their respective GI50 and GI80 concentrations for 24 and 72 hours.[8] Cells were then harvested, washed with PBS, and fixed in 70% ethanol. Fixed cells were treated with RNase A and stained with propidium iodide. The DNA content was analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.[8]
In Vivo Xenograft Studies
Female athymic nude mice (nu/nu) were subcutaneously injected with SK-N-AS or IMR32 neuroblastoma cells.[5] When tumors reached a volume of approximately 200 mm³, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 50 mg/kg body weight once daily.[5][6] The control group received vehicle (DMSO) alone.[6] Tumor volume was monitored regularly, and animal survival was recorded.[5]
Immunohistochemistry
Xenograft tumors were harvested, fixed in formalin, and embedded in paraffin. Tumor sections were stained with hematoxylin and eosin (H&E). For proliferation and apoptosis analysis, sections were stained with antibodies against Ki67 (proliferation marker) and cleaved caspase 3 (apoptosis marker), respectively.[6]
Combination Index (CI) Analysis
Neuroblastoma cell lines were treated with a range of concentrations of this compound and the BRD4 inhibitor MK-8628, both as single agents and in combination, for 72 hours. Cell viability was assessed using the MTT assay. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Synergy scores were also determined using the Bliss independence model.[7]
Conclusion
The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for high-risk neuroblastoma. Its ability to induce cell cycle arrest and apoptosis, irrespective of MYCN status, makes it a promising candidate for a broad range of neuroblastoma subtypes.[5] Furthermore, the synergistic effects observed when combined with BRD4 inhibitors suggest a powerful new therapeutic strategy that warrants further exploration in clinical settings.[7] This guide provides a foundational understanding of the preclinical profile of this compound, offering a valuable resource for the design of future studies and the advancement of novel treatments for neuroblastoma.
References
- 1. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. [PDF] The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on GSK461364 for Osteosarcoma Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, and its application in osteosarcoma (OS) research. It details the molecule's mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the cellular pathways and experimental workflows involved.
Introduction to Osteosarcoma and PLK1 Inhibition
Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting adolescents and young adults.[1] Despite multimodal treatment strategies including surgery and chemotherapy, the prognosis for patients with metastatic or recurrent disease remains poor, highlighting the urgent need for novel therapeutic targets.[1][2]
Polo-like kinase 1 (PLK1) has emerged as a promising target in oncology.[1][3] This serine/threonine kinase is a critical regulator of cell cycle progression, playing essential roles in mitosis, including chromosome segregation and cytokinesis.[4] PLK1 is frequently overexpressed in various cancers, including osteosarcoma, and its elevated expression often correlates with a poor prognosis.[4][5][6] This overexpression makes PLK1 an attractive target for therapeutic intervention.
This compound is a potent and selective, ATP-competitive inhibitor of PLK1.[5][7][8] With a Ki value of 2.2 nM, it demonstrates high selectivity for PLK1 over other kinases, including PLK2 and PLK3.[8][9] Preclinical studies have shown its antiproliferative activity across a wide range of tumor cell lines, setting the stage for its investigation in osteosarcoma.[5][7][10][11]
Mechanism of Action in Osteosarcoma
This compound exerts its cytotoxic effects on osteosarcoma cells through several distinct mechanisms, primarily stemming from its inhibition of PLK1's mitotic functions.[5][12]
-
Mitotic Arrest: By inhibiting PLK1, this compound disrupts the normal progression of mitosis. This leads to a significant G2/M phase cell cycle arrest in osteosarcoma cells.[5][7]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is a primary mechanism of cytotoxicity for this compound in OS cells.[5][13]
-
Cellular Senescence: In addition to apoptosis, this compound can induce cellular senescence, a state of irreversible growth arrest. This is characterized by increased activity of senescence-associated β-galactosidase and enhanced expression of markers like DcR2 and interleukin-1α.[5][12]
These mechanisms collectively contribute to the potent anti-tumor activity observed in preclinical models of osteosarcoma.
Caption: Mechanism of this compound in osteosarcoma cells.
Preclinical Data Summary
The anti-tumor effects of this compound have been evaluated in various osteosarcoma cell lines. The data consistently show a dose-dependent inhibition of cell proliferation and induction of cell death.
Table 1: In Vitro Efficacy of this compound in Osteosarcoma Cell Lines
| Cell Line | Assay Type | Endpoint | Result | Reference |
| U2OS, MG63, SJSA | MTT Assay | Cytotoxicity | Dose-dependent cytotoxicity observed in all three cell lines after 72h. | [7] |
| HOS, MG-63 | Growth Arrest | Cell Proliferation | Both this compound and BI 6727 (another PLK1 inhibitor) effectively arrested cell growth. | [13] |
| U2OS, MG63, SJSA | Flow Cytometry | Cell Cycle Arrest | Significant G2/M arrest was induced by this compound treatment for 24h. | [7] |
| U2OS, MG63, SJSA | Annexin V Assay | Apoptosis | This compound induced apoptosis in a dose-dependent manner after 72h. | [5] |
| U2OS | SA-β-gal Assay | Cellular Senescence | Treatment significantly increased senescence-associated β-galactosidase activity. | [5][7] |
Table 2: Synergistic Effects with Other Agents
| Combination Agent | Cell Line | Effect | Finding | Reference |
| Paclitaxel | U2OS | Synergistic | Combination showed a synergistic cytotoxic effect, likely due to combined mitotic arrest. | [5][12] |
| Methotrexate, Cisplatin, Vinblastine, Doxorubicin | HOS, MG-63 | Limited Synergy | Trivial synergistic anti-tumor effects were observed in vitro. | [13] |
| Ionizing Radiation | HOS, MG-63 | Radiosensitization | Both this compound and BI 6727 worked to radiosensitize the osteosarcoma cells. | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of this compound in osteosarcoma research.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity and proliferation of osteosarcoma cells.[12]
-
Cell Seeding: Plate osteosarcoma cells (e.g., U2OS, MG-63) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[7]
-
Cell Treatment: Seed osteosarcoma cells in 6-well plates and treat with this compound or vehicle control for 24 hours.[7]
-
Cell Harvesting: Harvest the cells by trypsinization, then wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Western Blotting
This protocol is used to analyze the expression levels of specific proteins (e.g., PLK1, pCDC25C) to confirm the on-target effect of this compound.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PLK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a potent PLK1 inhibitor that demonstrates significant anti-tumor activity against osteosarcoma in preclinical models. Its mechanism of action, centered on inducing mitotic arrest, apoptosis, and cellular senescence, provides a strong rationale for its further investigation.[5] While it shows promise as a monotherapy, its synergistic potential with other agents, particularly paclitaxel and radiation, warrants further exploration.[5][13] Future research should focus on in vivo xenograft models to validate these in vitro findings and to better understand the therapeutic potential and toxicity profile of this compound for the treatment of osteosarcoma.[2][11] The identification of predictive biomarkers for this compound sensitivity could also help in patient stratification for future clinical trials.[5][14]
References
- 1. Polo-like kinase 1 as a potential therapeutic target for osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polo-Like Kinase 1 as a Potential Therapeutic Target for Osteosar...: Ingenta Connect [ingentaconnect.com]
- 4. The mitotic regulator polo‐like kinase 1 as a potential therapeutic target for c‐Myc‐overexpressing canine osteosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted PLK1 suppression through RNA interference mediated by high‐fidelity Cas13d mitigates osteosarcoma progression via TGF‐β/Smad3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 11. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BI 6727 and this compound suppress growth and radiosensitize osteosarcoma cells, but show limited cytotoxic effects when combined with conventional treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinome-wide CRISPR-Cas9 knockout screens revealed PLK1 as a therapeutic target for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Phase I Clinical Trial of GSK461364: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Phase I clinical trial results for GSK461364, a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1). The data presented here is primarily derived from the study conducted by Olmos et al., titled "Phase I Study of this compound, a Specific and Competitive Polo-like Kinase 1 Inhibitor, in Patients with Advanced Solid Malignancies."[1][2][3]
Introduction
Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[4][5][6][7] Its overexpression has been documented in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[4][8] this compound is a small molecule inhibitor designed to target Plk1, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.[9][10][11] This document summarizes the key findings from the first-in-human, open-label, dose-escalation Phase I clinical trial of this compound (NCT00536835) in patients with advanced solid malignancies.[1][12]
Quantitative Data Summary
The Phase I trial evaluated two intravenous dosing schedules of this compound to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and pharmacodynamics.[1][2][3]
Patient Demographics and Disposition
A total of 40 patients with advanced solid malignancies were enrolled in the study.[1][2][3]
| Characteristic | Value |
| Total Patients Enrolled | 40 |
| Schedule A (once weekly) | 23 |
| Schedule B (twice weekly) | 17 |
Pharmacokinetic Parameters
Pharmacokinetic analysis revealed that this compound exposure, as measured by AUC and Cmax, increased proportionally with the dose. The plasma concentrations declined bi-exponentially following infusion.[13]
| Parameter | Value |
| Half-life (t1/2) | 9 to 13 hours[1][2][3] |
| AUC and Cmax | Proportional to dose[1][2][3] |
Detailed pharmacokinetic data for each dose cohort in Schedule A and B can be found in the original publication.
Safety and Tolerability: Dose-Limiting Toxicities
The MTD was determined based on the occurrence of DLTs.
| Schedule | Dose Level | DLTs Observed |
| A | 300 mg | Grade 4 neutropenia and/or Grade 3-4 thrombocytopenia (2 of 7 patients)[1][2][3] |
| A | 225 mg | Grade 4 neutropenia and/or Grade 3-4 thrombocytopenia (1 of 8 patients)[1][2][3] |
| B | 100 mg | Grade 4 pulmonary emboli and Grade 4 neutropenia (at ≥ 7 days)[1][2][3] |
The recommended Phase II dose was established at 225 mg administered intravenously on Schedule A .[1][2][3]
Most Common Grade 3-4 Drug-Related Adverse Events
Myelosuppression and venous thrombotic emboli (VTE) were the most frequently observed severe adverse events.
| Adverse Event | Frequency |
| Venous Thrombotic Emboli (VTE) | 20%[1][2][3] |
| Myelosuppression | Common |
Preliminary Efficacy
While no objective responses were observed, a notable proportion of patients experienced disease stabilization.
| Response | Percentage of Patients | Details |
| Prolonged Stable Disease (>16 weeks) | 15% (6 patients) | Including 4 patients with esophageal cancer[1][2][3] |
Patients with prolonged stable disease were found to have greater expression of Ki-67, phosphorylated histone H3 (pHH3), and Plk1 in archived tumor biopsies.[1][13]
Experimental Protocols
Study Design and Dosing
The Phase I study was a dose-escalation trial with two schedules:
-
Schedule A: this compound administered intravenously on Days 1, 8, and 15 of a 28-day cycle.[1][2][3]
-
Schedule B: this compound administered intravenously on Days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.[1][2][3]
This compound was administered as a 4-hour intravenous infusion.[12]
Pharmacokinetic Analysis
Plasma samples were collected at specified time points during the treatment cycles. The concentration of this compound in plasma was determined using a validated method of liquid-liquid extraction followed by high-performance liquid chromatography tandem mass spectroscopy.[13] Pharmacokinetic parameters were calculated using noncompartmental analysis.[13]
Pharmacodynamic Assessments
Pharmacodynamic markers were evaluated in both circulating tumor cells (CTCs) and archival tumor tissue to assess the biological activity of this compound.
-
Circulating Tumor Cells: CTCs were isolated from peripheral blood samples. The expression of phosphorylated histone H3 (pHH3), a marker of mitotic arrest, was assessed in these cells. An increase in pHH3-positive CTCs was observed following drug administration, indicating target engagement.[1][13]
-
Tumor Biopsies: Immunohistochemistry (IHC) was performed on archival tumor tissue to evaluate the expression of Plk1, the proliferation marker Ki-67, and the mitotic marker pHH3.[1][13]
Visualizations
Signaling Pathway of Plk1 Inhibition by this compound
Caption: Mechanism of action of this compound, leading to mitotic arrest and apoptosis.
Experimental Workflow of the Phase I Trial
Caption: Overview of the experimental workflow for the this compound Phase I clinical trial.
Conclusion
The Phase I clinical trial of this compound established a manageable safety profile and determined a recommended Phase II dose of 225 mg on a once-weekly schedule. The primary dose-limiting toxicities were hematological. A notable incidence of venous thrombotic events suggests that prophylactic anticoagulation should be considered in future studies. Pharmacodynamic data confirmed on-target activity of this compound, and preliminary signs of antitumor activity were observed in the form of prolonged stable disease in a subset of patients. These findings support the further clinical development of this compound for the treatment of advanced solid malignancies.
References
- 1. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
The PLK1 Inhibitor GSK461364: A Technical Guide to its Efficacy in p53 Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, on cancer cells harboring p53 mutations. The loss or mutation of the tumor suppressor gene TP53 is a frequent event in human cancers, often leading to resistance to conventional therapies. This compound represents a promising therapeutic strategy by exploiting the vulnerabilities of these p53-deficient tumors.
Core Mechanism of Action: Exploiting a Defective Checkpoint
This compound is a competitive ATP kinase inhibitor with high specificity for PLK1, a key regulator of cell cycle progression, particularly during mitosis.[1] Its mechanism of action in the context of p53 status is centered on the differential response of cancer cells to mitotic arrest.
Inhibition of PLK1 by this compound disrupts normal mitotic spindle formation, leading to a prolonged mitotic delay.[2][3] In cancer cells with wild-type p53, this mitotic arrest can trigger a p53-dependent postmitotic tetraploidy checkpoint.[2][4] This checkpoint allows the cells to arrest in a pseudo-G1 state with a 4N DNA content, preventing them from undergoing catastrophic cell division and promoting cell survival.[2][4]
Conversely, cancer cells with mutated or absent p53 lack this protective checkpoint.[2][4] Following the aberrant mitotic exit induced by this compound, these cells fail to arrest and proceed into a state of mitotic catastrophe, characterized by aneuploidy and subsequent apoptosis.[2] This selective vulnerability makes p53 status a potential predictive biomarker for this compound sensitivity.[2][5] Studies have consistently shown that cell lines with mutations in the TP53 gene tend to be more sensitive to this compound.[4][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its effects.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines, categorized by their p53 status. Data is compiled from multiple studies to provide a comparative overview.
Table 1: In Vitro Proliferative Inhibition of this compound
| Cell Line | Cancer Type | p53 Status | IC50 / GI50 (nM) | Reference |
| HCT116 | Colorectal Carcinoma | Wild-Type | Less Sensitive | [7] |
| HCT116 p53-/- | Colorectal Carcinoma | Null | More Sensitive | [7] |
| A549 | Lung Carcinoma | Wild-Type | Resistant | [2] |
| NCI-H460 | Lung Carcinoma | Wild-Type | Resistant | [2] |
| PL45 | Pancreatic Carcinoma | Mutant | Sensitive | [2] |
| Colo205 | Colorectal Adenocarcinoma | Mutant | Sensitive | [8] |
| IMR32 | Neuroblastoma | Wild-Type | Sensitive (low nM) | [8] |
| SK-N-AS | Neuroblastoma | Mutant | Sensitive (low nM) | [8] |
Note: "Sensitive" and "Resistant" are based on the qualitative descriptions in the cited literature when specific IC50 values were not provided in the abstract. Low nanomolar (nM) sensitivity is indicated where specified.
Table 2: Cell Cycle and Apoptotic Effects of this compound
| Cell Line | p53 Status | Effect on Cell Cycle | Apoptotic Response | Reference |
| A549 | Wild-Type | G2/M arrest followed by pseudo-G1 arrest | Minimal | [2][3] |
| NCI-H460 | Wild-Type | Weakened tetraploidy checkpoint after p53 silencing | Increased after p53 silencing | [2] |
| PL45 | Mutant | G2/M arrest followed by mitotic slippage | Significant | [2] |
| Neuroblastoma Cell Lines | Wild-Type & Mutant | G2 and possibly G1 arrest | Induced | [8] |
| Anaplastic Thyroid Carcinoma Cell Lines | Various (including p53 loss) | G2/M arrest | Induced | [1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
-
Methodology (based on CellTiter-Glo and MTS assays):
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
For CellTiter-Glo, add the reagent to the wells, which measures ATP levels as an indicator of cell viability.
-
For MTS assay, add the MTS reagent and incubate until color development.
-
Measure luminescence (CellTiter-Glo) or absorbance (MTS) using a plate reader.
-
Normalize the results to untreated control cells and plot the data to calculate the IC50/GI50 values.[2][7]
-
Cell Cycle Analysis
-
Objective: To analyze the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Methodology (Propidium Iodide Staining):
-
Treat cells with this compound for various time points.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.
-
Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases.[2]
-
Apoptosis Assays
-
Objective: To quantify the extent of apoptosis induced by this compound.
-
Methodology (Annexin V Staining):
-
Treat cells with this compound for the desired duration.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye like propidium iodide.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining distinguishes between early and late apoptotic/necrotic cells.[1]
-
-
Methodology (Western Blot for Cleaved Caspase-3):
-
Prepare protein lysates from this compound-treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for cleaved caspase-3, an active form of a key executioner caspase in apoptosis.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands to determine the level of caspase-3 cleavage.[1]
-
RNA Silencing
-
Objective: To investigate the role of specific genes, such as TP53, in the cellular response to this compound.
-
Methodology:
-
Transfect cells with small interfering RNA (siRNA) specifically targeting the mRNA of the gene of interest (e.g., p53) or a non-silencing control siRNA.
-
After a period to allow for gene knockdown (e.g., 24-48 hours), treat the cells with this compound.
-
Perform downstream assays (e.g., viability, cell cycle) to assess how the gene knockdown affects the drug's efficacy.[2][6]
-
Conclusion
This compound demonstrates significant preclinical activity against a range of cancer cell lines, with a pronounced and selective efficacy in those harboring p53 mutations. This selectivity stems from the inability of p53-deficient cells to activate a crucial postmitotic checkpoint, leading to mitotic catastrophe and apoptosis. The evidence strongly suggests that the p53 status of a tumor could serve as a valuable biomarker for predicting the therapeutic response to this compound. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies, particularly for patient populations with p53-mutant tumors that are often refractory to standard treatments.
References
- 1. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sensitivity of cancer cells to Plk1 inhibitor GSK461364A is associated with loss of p53 function and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GSK461364 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK461364 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in cell cycle progression.[1][2][3] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention.[2][4][5][6] Inhibition of PLK1 by this compound disrupts mitotic processes, leading to cell cycle arrest at the G2/M phase, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[4][5][7][8][9] These application notes provide detailed experimental protocols for utilizing this compound in cell culture to study its effects on cell viability, cell cycle progression, and apoptosis.
Mechanism of Action
This compound selectively inhibits PLK1 with a Ki (inhibition constant) of approximately 2.2 nM.[1][2][3] Its selectivity for PLK1 is over 100-fold higher than for PLK2 and PLK3.[1] By competitively binding to the ATP-binding pocket of PLK1, this compound prevents the phosphorylation of PLK1 substrates that are essential for centrosome maturation, spindle formation, and cytokinesis.[4][6] This disruption of mitotic events triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death in rapidly dividing cancer cells.[4][7]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines.
| Cell Line Type | Assay | Effective Concentration | Reference |
| Various Cancer Cell Lines (>120) | Proliferation (IC50) | < 100 nM in 91% of cell lines | [4] |
| Osteosarcoma (U2OS, MG63, SJSA) | Cell Viability (MTT) | Dose-dependent decrease | [8] |
| Neuroblastoma | Cell Viability | Low nanomolar range | [5][9] |
| Lung Carcinoma (A549) | G2/M Arrest | > 20 nM | [7] |
| Glioblastoma (T98G, SF188) | Proliferation | 75, 150, and 300 nM | [10] |
Signaling Pathway Diagram
The diagram below illustrates the central role of PLK1 in the G2/M transition and how its inhibition by this compound affects downstream events.
Caption: Inhibition of PLK1 by this compound disrupts key mitotic events, leading to apoptosis.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on cultured cancer cells.
Caption: A general workflow for assessing the cellular effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time (e.g., 48 hours).
-
Harvest both floating and adherent cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour to determine the percentage of apoptotic and necrotic cells.[8][11]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK461364 In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, in in vitro research settings. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways.
Introduction
This compound is a potent and highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, particularly during mitosis.[1][2][3][4] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive therapeutic target.[2][4] this compound has demonstrated significant antiproliferative activity against a multitude of tumor cell lines, primarily by inducing cell cycle arrest at the G2/M phase and subsequently leading to apoptosis.[1][2][3][5]
Mechanism of Action
This compound exerts its effects by binding to the ATP-binding pocket of PLK1, thereby inhibiting its kinase activity.[4][6] PLK1 is a master regulator of several mitotic events, including centrosome maturation, spindle assembly, and cytokine.[7] Inhibition of PLK1 by this compound disrupts these processes, leading to mitotic arrest and ultimately, cell death.[4] The cellular response to this compound is concentration-dependent, with lower concentrations typically causing arrest in M phase and higher concentrations leading to a delay in the G2 phase.[5]
Recommended Concentrations for In Vitro Assays
The optimal concentration of this compound for in vitro studies is cell line and assay-dependent. The following tables provide a summary of effective concentrations reported in the literature. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Table 1: Antiproliferative Activity (GI50/IC50) of this compound in Various Cancer Cell Lines
| Cell Line Type | Specific Cell Lines | GI50/IC50 Concentration Range | Incubation Time | Assay Type |
| Broad Panel | >120 tumor cell lines | < 100 nM (in 91% of lines) | 72 hours | Not Specified |
| < 50 nM (in 83% of lines) | 72 hours | Not Specified | ||
| Neuroblastoma | SK-N-AS, SH-SY5Y, SH-EP, Kelly, IMR32, SK-N-BE | < 20 nM | Not Specified | MTT Assay |
| Lung Carcinoma | A549 | > 20 nM (for G2/M arrest) | Not Specified | Cell Cycle Analysis |
| Colon Carcinoma | DLD-1 | 48.85 nM | 72 hours | CellTiter-Glo |
| Osteosarcoma | U2OS, MG63, SJSA | Varies (refer to original studies for specific values) | 72 hours | MTT Assay, Trypan Blue Exclusion |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition.
Table 2: Recommended Concentration Ranges for Specific In Vitro Assays
| Assay | Cell Line Type | Concentration Range | Incubation Time |
| Cell Cycle Analysis | Lung Carcinoma (A549) | > 20 nM | 24 - 72 hours |
| Anaplastic Thyroid Carcinoma | IC25, IC50, IC75 | 48 hours | |
| Apoptosis Induction | Osteosarcoma | Variable (Dose-dependent) | 72 hours |
| Western Blotting | Osteosarcoma | 0.5 - 2 µM | Not Specified |
| High-Content Screening | Various | 10 nM | 72 hours |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate the GI50/IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50/IC50 value.[8]
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC25, IC50, IC75) for 24-48 hours.[9]
-
Harvest the cells by trypsinization.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 2 hours or overnight at -20°C.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining buffer containing RNase A and Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes or overnight at 4°C.[10]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[10][11]
Apoptosis Assay by Annexin V/PI Staining
This assay is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 24-72 hours).[9]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.[12] Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12]
Western Blot Analysis
This protocol is used to assess the levels of PLK1 and its downstream targets to confirm the mechanism of action of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-Cdc25C, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.[13][14]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. origene.com [origene.com]
Application Notes and Protocols for GSK461364
Topic: Dissolution and Use of GSK461364 for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent, selective, and ATP-competitive small molecule inhibitor of Polo-like kinase 1 (Plk1).[1][2][3] Plk1 is a serine/threonine kinase that plays a critical role in regulating key events of the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[4][5] Due to its overexpression in a wide range of human cancers and correlation with poor patient outcomes, Plk1 has emerged as a promising target for cancer therapy.[4][5] this compound inhibits Plk1 with high selectivity (Ki = 2.2 nM), showing over 390-fold greater selectivity for Plk1 compared to Plk2 and Plk3.[1][4][6] Inhibition of Plk1 by this compound leads to G2/M phase cell cycle arrest, mitotic catastrophe, and ultimately apoptosis in cancer cells, making it a valuable tool for preclinical cancer research.[5][7][8]
These application notes provide detailed protocols for the dissolution, storage, and application of this compound for both in vitro and in vivo experiments.
Physicochemical and Solubility Data
Proper dissolution is critical for the accurate and effective use of this compound. The following tables summarize its key properties and solubility in various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₈F₃N₅O₂S |
| Molecular Weight | 543.6 g/mol |
| CAS Number | 929095-18-1 |
| Appearance | Lyophilized powder |
| Mechanism of Action | ATP-competitive inhibitor of Plk1[1][3] |
| Ki Value | 2.2 nM for Plk1[1][2] |
Table 2: Solubility of this compound
| Solvent / Vehicle System | Maximum Concentration / Solubility | Notes |
| In Vitro Solvents | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (91.98 mM)[1] | Use fresh, anhydrous DMSO.[2] Sonication may be required.[1] |
| Ethanol | 27 mg/mL (49.66 mM)[9] | |
| Water | Insoluble[9] | |
| In Vivo Formulation Vehicles | Vehicle components should be added sequentially as described in protocols. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.60 mM)[1] | A common formulation for parenteral administration. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.60 mM)[1] | Suitable for subcutaneous or intraperitoneal injection. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.60 mM)[1] | Captisol (SBE-β-CD) can improve solubility and stability. |
Storage and Stability
To ensure the potency and integrity of this compound, proper storage is essential.
-
Solid Form: Store the lyophilized powder at -20°C, kept desiccated. In this form, the chemical is stable for up to 3 years.[1][9]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[9] Store these aliquots at -20°C for up to 1 month or at -80°C for up to 2 years.[1][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its experimental use.
Caption: this compound inhibits Plk1, disrupting mitotic progression and inducing apoptosis.
Caption: General workflow for preparing and using this compound in experiments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution (In Vitro)
This protocol describes how to prepare a concentrated stock solution for use in cell-based assays.
Materials:
-
This compound powder (MW = 543.6 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 0.001 L * 543.6 g/mol * 1000 mg/g = 5.436 mg
-
-
Weigh Compound: Carefully weigh out 5.436 mg of this compound powder and place it into a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes until the solution is clear.[10]
-
Store: Aliquot the 10 mM stock solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock for treating cells in culture. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent toxicity.[1]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentrations needed for your experiment. This compound typically shows antiproliferative activity with IC₅₀ values below 100 nM in most cancer cell lines.[2][6]
-
Perform Serial Dilutions: Prepare working solutions by serially diluting the 10 mM stock solution in sterile culture medium.
-
Example for a final concentration of 100 nM in 10 mL of medium: a. Prepare an intermediate dilution: Add 1 µL of the 10 mM stock to 999 µL of culture medium to get a 10 µM solution. b. Prepare the final working solution: Add 100 µL of the 10 µM intermediate solution to 9.9 mL of culture medium. This results in a final concentration of 100 nM with a DMSO concentration of 0.001%.
-
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.[11]
Protocol 3: Preparation of an In Vivo Formulation (PEG300/Tween-80/Saline)
This protocol describes the preparation of a vehicle solution suitable for intraperitoneal (i.p.) administration in animal models, such as mice bearing xenograft tumors.[1][7]
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure:
-
Calculate Required Amount: Determine the total volume of formulation needed based on the number of animals, their weight, and the desired dose. For example, for a 50 mg/kg dose administered to a 20g mouse at a volume of 100 µL:
-
Dose per mouse = 50 mg/kg * 0.02 kg = 1 mg
-
Required concentration = 1 mg / 0.1 mL = 10 mg/mL
-
-
Prepare Vehicle: The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve this compound: a. Add the calculated mass of this compound to a sterile tube. b. Add the required volume of DMSO (10% of the final volume) and mix until the compound is fully dissolved. c. Add the PEG300 (40% of the final volume) and mix thoroughly. d. Add the Tween-80 (5% of the final volume) and mix again until the solution is homogeneous. e. Finally, add the sterile saline (45% of the final volume) and mix to create the final formulation.
-
Administer: The solution should be clear.[1] Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection) according to the approved experimental protocol. Dosing schedules in preclinical models have included administration every 2 or 4 days.[2]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. adooq.com [adooq.com]
- 10. glpbio.com [glpbio.com]
- 11. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
GSK461364 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, mechanism of action, and experimental use of GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. The included protocols are intended to serve as a guide for researchers utilizing this compound in preclinical studies.
Introduction
This compound is a small molecule, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with a Ki of 2.2 nM.[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[3][4][5] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with poor prognosis.[4] By inhibiting PLK1, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.[3][5] This targeted mechanism of action makes this compound a valuable tool for cancer research and a potential therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C27H28F3N5O2S | [1] |
| Molecular Weight | 543.6 g/mol | [1] |
| CAS Number | 929095-18-1 | [1] |
Solubility
This compound exhibits solubility in various organic solvents but is insoluble in water. For optimal results, it is recommended to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[1]
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mg/mL (18.39 mM) | Use fresh, moisture-free DMSO. | [1] |
| 55 mg/mL (101.17 mM) | Use fresh, moisture-free DMSO. | [1] | |
| 100 mg/mL (183.95 mM) | Use fresh, moisture-free DMSO. | [1] | |
| Ethanol | 30 mg/mL | [1] | |
| 100 mg/mL | [1] | ||
| Water | Insoluble | [1] |
For in vivo studies, a co-solvent formulation is recommended. A typical formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[2]
Mechanism of Action
This compound selectively inhibits PLK1, a key regulator of mitotic progression. The inhibition of PLK1 by this compound disrupts several critical mitotic events, leading to cell cycle arrest and ultimately, apoptosis.
Caption: this compound inhibits PLK1, disrupting the G2/M transition and promoting apoptosis.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 183.95 µL of DMSO to 1 mg of this compound).
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Stock and Working Solutions of GSK461364: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of stock and working solutions of GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1). Detailed protocols for dissolution, storage, and handling are presented to ensure the integrity and optimal performance of the compound in various experimental settings. This guide is intended for researchers, scientists, and drug development professionals working with this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during mitosis.[1][2] It functions as a reversible and ATP-competitive inhibitor with high selectivity for PLK1 over other kinases, including PLK2 and PLK3.[3][4] Inhibition of PLK1 by this compound leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development.[5][6] The anti-proliferative effects of this compound have been observed in a wide range of cancer cell lines, with particular sensitivity noted in p53-deficient tumors.[4][7]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₈F₃N₅O₂S | [7] |
| Molecular Weight | 543.6 g/mol | [7] |
| CAS Number | 929095-18-1 | [8] |
| Appearance | Powder | [8] |
Solubility Data
The solubility of this compound in various solvents is a critical factor in the preparation of stock and working solutions. It is important to use fresh, anhydrous solvents, as moisture can reduce the solubility of the compound, particularly in DMSO.[7]
| Solvent | Solubility | Reference |
| DMSO | ≥ 50 mg/mL (91.98 mM) | [9] |
| 10 mg/mL (18.39 mM) | [7] | |
| 20 mg/mL | [4] | |
| Ethanol | 27 mg/mL (49.66 mM) | [10] |
| 20 mg/mL | [4] | |
| Water | Insoluble | [7][10] |
| DMF | 20 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Mass = 10 mM x 1 mL x 543.6 g/mol / 1000 = 5.436 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 5.436 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]
-
-
Aliquot and Store:
Preparation of this compound Working Solutions
Working solutions are typically prepared by diluting the stock solution in cell culture medium or an appropriate buffer.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sterile cell culture medium or desired buffer
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration and volume of the working solution.
-
Calculate the volume of stock solution needed using the formula: M₁V₁ = M₂V₂
-
M₁ = Concentration of the stock solution (e.g., 10 mM)
-
V₁ = Volume of the stock solution to be added (unknown)
-
M₂ = Desired final concentration of the working solution (e.g., 100 nM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
-
Example Dilution (for a 100 nM working solution):
-
(10 mM) x V₁ = (100 nM) x (1 mL)
-
Convert units to be consistent (10 mM = 10,000,000 nM)
-
(10,000,000 nM) x V₁ = (100 nM) x (1 mL)
-
V₁ = (100 nM * 1 mL) / 10,000,000 nM = 0.00001 mL = 0.01 µL
-
For practical purposes, it is recommended to perform a serial dilution. For example, first dilute the 10 mM stock to 100 µM, and then dilute the 100 µM solution to 100 nM.
-
-
Prepare the working solution:
-
Add the calculated volume of the this compound stock solution to the appropriate volume of cell culture medium or buffer.
-
Mix thoroughly by gentle pipetting or inversion.
-
-
Use immediately:
-
It is recommended to use the freshly prepared working solution for experiments.
-
Storage and Stability
Proper storage is crucial to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [7] |
| Stock Solution in DMSO | -80°C | 1 year | [7] |
| -20°C | 1 month | [7] |
Note: Avoid repeated freeze-thaw cycles of the stock solution.[7]
Signaling Pathway and Experimental Workflow
This compound exerts its effect by inhibiting the Polo-like kinase 1 (PLK1) signaling pathway, a critical regulator of mitosis.[11][12] PLK1 is involved in multiple stages of cell division, including centrosome maturation, spindle formation, and cytokinesis.[13][14]
Caption: PLK1 Signaling Pathway and Inhibition by this compound.
The following diagram illustrates the general workflow for preparing this compound stock and working solutions.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. PLK1 inhibitor this compound Datasheet DC Chemicals [dcchemicals.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulating a key mitotic regulator, polo‐like kinase 1 (PLK1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK461364 In Vivo Dosing in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK461364 is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in the regulation of the G2/M phase of the cell cycle.[1][2][3] Plk1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for cancer therapy.[4][5][6] Inhibition of Plk1 by this compound leads to mitotic arrest and subsequent apoptosis in cancer cells.[5][7][8] In preclinical mouse xenograft models, this compound has demonstrated significant anti-tumor activity, including tumor growth delay and regression.[9][10]
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse xenograft models, including dosing regimens, experimental protocols, and the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the in vivo dosing parameters for this compound in various mouse xenograft models as reported in preclinical studies.
Table 1: this compound Dosing Regimens in Neuroblastoma Xenograft Models
| Cell Line | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| SK-N-AS | Athymic nu/nu | Intraperitoneal | 50 mg/kg | Every second day | Significantly reduced tumor volume and increased survival | [1] |
| IMR32 | Athymic nu/nu | Intraperitoneal | 50 mg/kg | Every second day | Significantly reduced tumor growth | [1] |
| SK-N-AS | Athymic nu/nu | Intraperitoneal | 100 mg/kg | Two doses every 12 hours over a 3-day course | Used for immunohistological examination of apoptosis and proliferation | [1] |
Table 2: this compound Dosing Regimens in a Colon Cancer Xenograft Model
| Cell Line | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| Colo205 | Not specified | Not specified | 10 - 100 mg/kg | Single dose | Dose-dependent mitotic arrest | [10] |
| Colo205 | Not specified | Not specified | 100 mg/kg | Every 4 days for 3 doses (q4dx3) | Tumor growth delay | [10] |
| Colo205 | Not specified | Not specified | 50 mg/kg | Every 2 days for 12 doses (q2dx12) | Complete tumor regressions | [10] |
Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting Polo-like kinase 1 (Plk1), a key regulator of mitosis. Plk1 is involved in multiple stages of cell division, including centrosome maturation, spindle formation, and cytokinesis.[4][5][11] By inhibiting Plk1, this compound disrupts these processes, leading to mitotic arrest and ultimately, apoptosis.
Caption: this compound inhibits Plk1, leading to mitotic arrest and apoptosis.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo mouse xenograft study using this compound.
Materials:
-
This compound
-
Vehicle control (e.g., 0.1% DMSO, 5% glucose or 4% DMA/Cremaphore (50:50), pH 5.6)[1][3]
-
Cancer cell line of interest (e.g., SK-N-AS, IMR32, Colo205)
-
Matrigel™
-
8-week-old female athymic nu/nu mice
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Cell Culture and Preparation:
-
Culture the selected cancer cell line to approximately 80% confluency under standard conditions.
-
Harvest the cells and resuspend them in a solution of Matrigel™ at a concentration of 2 x 10^7 cells per 200 µL.[1]
-
-
Tumor Implantation:
-
Subcutaneously inoculate 2 x 10^7 cells in 200 µL of Matrigel™ into the flank of each 8-week-old female athymic nu/nu mouse.[1]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth regularly using calipers.
-
Calculate tumor volume using the formula: (length x width^2)/2 or (breadth x length x height)/2.[1]
-
-
Randomization and Treatment Initiation:
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection).
-
Follow the desired dosing schedule as outlined in Table 1 or Table 2. For example, administer 50 mg/kg of this compound intraperitoneally every other day.[1]
-
-
Endpoint and Data Collection:
-
Continue treatment and tumor monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 2,500 mm³).[1]
-
Record tumor volumes and mouse body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[1]
-
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo mouse xenograft study with this compound.
Caption: Workflow for a mouse xenograft study with this compound.
References
- 1. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assay Using GSK461364
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK461364 is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for cancer therapy.[3][4] Inhibition of PLK1 by this compound leads to mitotic arrest, typically at the G2/M phase, and subsequent apoptosis in cancer cells.[5][6] This document provides detailed protocols for assessing the effect of this compound on cell viability using common laboratory methods, along with data presentation guidelines and a diagram of the relevant signaling pathway.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PLK1 with high selectivity.[2][7] By binding to the ATP-binding pocket of PLK1, this compound prevents the phosphorylation of PLK1 substrates that are essential for mitotic progression. This disruption of the cell cycle machinery leads to defects in centrosome maturation, spindle formation, and chromosome segregation, ultimately triggering programmed cell death (apoptosis).[8][9][10]
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a broad range of cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values obtained from various studies.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | IC50 (nM) | Reference |
| U2OS | Osteosarcoma | - | Not specified | [11] |
| MG63 | Osteosarcoma | - | Not specified | [11] |
| SJSA | Osteosarcoma | - | Not specified | [11] |
| SK-N-AS | Neuroblastoma | Not specified | < 100 | [5] |
| IMR32 | Neuroblastoma | Not specified | < 100 | [5] |
| Multiple (>120) | Various | < 100 in 91% of cell lines | < 50 in 83% of cell lines | [1][3][7] |
Note: GI50 refers to the concentration of a drug that causes 50% reduction in cell growth, while IC50 is the concentration that inhibits a specific biological or biochemical function by 50%. The specific assay and endpoint can influence these values.
Experimental Protocols
Two common and reliable methods for determining cell viability following treatment with this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]
-
Microplate reader capable of measuring absorbance at 570 nm[12]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][15] Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.[16][17] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which in turn is directly proportional to the number of viable cells.[16]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of the compound dilutions to the wells. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Preparation and Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes before use.[17][18]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17][18]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17][18]
-
Luminescence Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the luminescence of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualization of Signaling Pathway and Experimental Workflow
Signaling Pathway of PLK1 Inhibition by this compound Leading to Apoptosis
Caption: PLK1 inhibition by this compound disrupts mitotic entry, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability after treatment with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. promega.com [promega.com]
Detecting Mitotic Arrest Induced by GSK461364 Using Phospho-Histone H3 (Ser10) as a Biomarker
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK461364 is a potent and selective inhibitor of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression.[1][2] Inhibition of Plk1 by this compound leads to a cascade of events that ultimately result in mitotic arrest, characterized by a G2/M phase cell cycle block.[3][4] This arrest is a crucial mechanism for the anti-proliferative activity of this compound in various cancer cell lines. A reliable and quantifiable biomarker for this on-target effect is the phosphorylation of histone H3 at serine 10 (pHisH3). This modification is tightly correlated with chromatin condensation and is a hallmark of mitotic cells. Consequently, an increase in the pHisH3-positive cell population serves as a robust indicator of this compound-induced mitotic arrest.
This document provides detailed protocols for detecting and quantifying the increase in pHisH3 levels upon treatment with this compound using three common laboratory techniques: flow cytometry, immunofluorescence microscopy, and Western blotting.
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor of Plk1.[1] Plk1 plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokineokinesis. By inhibiting Plk1, this compound disrupts these processes, leading to a prometaphase arrest with characteristic collapsed polar spindles.[1] This mitotic arrest triggers an accumulation of cells in the M-phase of the cell cycle, which is directly correlated with a significant increase in the phosphorylation of histone H3 at serine 10.
References
- 1. Distinct concentration-dependent effects of the polo-like kinase 1-specific inhibitor GSK461364A, including differential effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Cell Cycle Analysis with GSK461364
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK461364 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of multiple processes during mitosis.[1] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive target for therapeutic intervention. Inhibition of PLK1 by this compound disrupts the G2/M checkpoint of the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action
This compound exerts its anti-proliferative effects by targeting the serine/threonine kinase PLK1. PLK1 plays a crucial role in the G2/M transition, centrosome maturation, spindle formation, and cytokinesis. By competitively binding to the ATP-binding pocket of PLK1, this compound inhibits its kinase activity. This inhibition prevents the phosphorylation of downstream targets essential for mitotic progression, such as Cdc25C. The ultimate result is a robust G2/M phase cell cycle arrest, which can lead to mitotic catastrophe and apoptosis in cancer cells.[2]
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting differential sensitivity to PLK1 inhibition.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Raji | Burkitt's Lymphoma | 2.36 µM (2360 nM) | [3] |
| K562 | Chronic Myelogenous Leukemia | > 40 µM | [3] |
| PC3 | Prostate Cancer | ~4.08 µM (4080 nM) | [3] |
| MCF-7 | Breast Cancer | ~3.5 µM (3500 nM) | [3] |
| MDA-MB-231 | Breast Cancer | ~3.8 µM (3800 nM) | [3] |
| Multiple (>120) | Various | < 50 nM in >83% of lines | [1] |
| Multiple (>120) | Various | < 100 nM in >91% of lines | [1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Representative Quantitative Cell Cycle Analysis Data after this compound Treatment
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle. The following table provides a representative example of cell cycle distribution changes observed after 24 hours of treatment in a cancer cell line.
| Treatment | Concentration | % G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | - | 55 | 25 | 20 |
| This compound | 50 nM | 20 | 15 | 65 |
| This compound | 100 nM | 10 | 10 | 80 |
Note: These are representative data synthesized from multiple sources describing a "marked accumulation" in the G2/M phase. Actual percentages will vary depending on the cell line, concentration, and incubation time.
Mandatory Visualizations
Caption: this compound inhibits PLK1, preventing G2/M transition.
Caption: Workflow for flow cytometry cell cycle analysis.
Caption: Logical flow of this compound's cellular effects.
Experimental Protocols
Materials
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA or other cell detachment solution
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Cycle Analysis using Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed the desired cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 60-70% confluency).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Following treatment, aspirate the culture medium and wash the cells once with PBS.
-
Harvest the cells by trypsinization.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission signal at approximately 617 nm (or using the appropriate filter for your instrument).
-
Collect at least 10,000 events per sample.
-
Use the flow cytometry software to generate a histogram of DNA content (fluorescence intensity) versus cell count.
-
Gate the cell population to exclude debris and doublets.
-
Use the software's cell cycle analysis module to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
This compound is a valuable tool for studying the role of PLK1 in cell cycle regulation and for investigating its potential as an anti-cancer therapeutic. The protocol described in this application note provides a reliable method for assessing the effects of this compound on the cell cycle distribution of cancer cells using flow cytometry. The resulting data can provide crucial insights into the compound's mechanism of action and its efficacy in inducing G2/M arrest.
References
Application Notes and Protocols for Measuring GSK461364-Induced Apoptosis using the Annexin V Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK461364 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating cell cycle progression.[1] Overexpression of PLK1 is observed in various cancers and is often associated with poor prognosis.[2] Inhibition of PLK1 by this compound leads to mitotic arrest and subsequently induces apoptosis in cancer cells, making it a promising therapeutic agent.[1][3]
The Annexin V assay is a widely used method for detecting apoptosis in its early stages.[4] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[2] During apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[2][5] When Annexin V is conjugated to a fluorescent label, such as FITC, it can be used to identify apoptotic cells via flow cytometry.[4] Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
These application notes provide a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by this compound in cancer cell lines.
Signaling Pathway of this compound-Induced Apoptosis
This compound functions as an ATP-competitive inhibitor of PLK1.[6] Inhibition of PLK1 disrupts the formation of the mitotic spindle and leads to a prolonged arrest in the G2/M phase of the cell cycle.[7] This mitotic arrest can trigger the intrinsic apoptotic pathway. The prolonged cell cycle arrest is a cellular stress that can lead to the activation of pro-apoptotic proteins and subsequent execution of programmed cell death.[1]
Caption: this compound inhibits PLK1, leading to mitotic arrest and apoptosis.
Experimental Protocols
This section provides a detailed methodology for assessing this compound-induced apoptosis using the Annexin V assay followed by flow cytometry.
Materials and Reagents
-
This compound (Selleck Chemicals)
-
Cancer cell line of interest (e.g., U2OS, HOS, MG63 osteosarcoma cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the selected cancer cell lines in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 nM) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.
Annexin V Staining Procedure
-
Harvesting Cells:
-
For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium.
-
For suspension cells, simply collect the cells.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Sample Preparation for Flow Cytometry:
Flow Cytometry Analysis
-
Set up the flow cytometer to detect FITC (for Annexin V) and PI fluorescence.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
Acquire data for each sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Annexin V assay after this compound treatment.
Caption: Workflow for Annexin V assay after this compound treatment.
Data Presentation
The following tables summarize quantitative data from a study by Chou et al. (2016), where osteosarcoma cell lines were treated with this compound for 48 hours and apoptosis was measured by Annexin V/PI staining and flow cytometry.[7]
Table 1: Percentage of Apoptotic U2OS Cells after this compound Treatment
| This compound Concentration (nM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 10 | 5.8 | 3.2 | 9.0 |
| 25 | 12.4 | 8.7 | 21.1 |
| 50 | 25.6 | 15.3 | 40.9 |
Table 2: Percentage of Apoptotic HOS Cells after this compound Treatment
| This compound Concentration (nM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) |
| 0 (Control) | 1.8 | 1.1 | 2.9 |
| 10 | 4.5 | 2.8 | 7.3 |
| 25 | 9.8 | 6.5 | 16.3 |
| 50 | 18.9 | 12.1 | 31.0 |
Table 3: Percentage of Apoptotic MG63 Cells after this compound Treatment
| This compound Concentration (nM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptosis (%) |
| 0 (Control) | 2.5 | 1.9 | 4.4 |
| 10 | 6.2 | 4.1 | 10.3 |
| 25 | 14.7 | 9.8 | 24.5 |
| 50 | 28.3 | 18.7 | 47.0 |
Data adapted from Chou et al., 2016.[7]
Conclusion
The Annexin V assay is a robust and reliable method for quantifying the apoptotic effects of the PLK1 inhibitor this compound. The provided protocols and data serve as a comprehensive guide for researchers investigating the mechanism of action of this compound and similar compounds in the context of cancer drug development. Accurate and consistent application of these methods will yield valuable insights into the pro-apoptotic efficacy of novel therapeutics.
References
- 1. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bosterbio.com [bosterbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. phnxflow.com [phnxflow.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols: Combining GSK461364 with Paclitaxel in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental rationale and methodologies for combining the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, with the microtubule-stabilizing agent, paclitaxel. The combination has demonstrated synergistic cytotoxic effects in various cancer cell lines, suggesting a promising therapeutic strategy.
Introduction
This compound is a potent and selective ATP-competitive inhibitor of PLK1, a key regulator of mitotic progression.[1][2] Inhibition of PLK1 leads to G2/M cell cycle arrest and apoptosis in cancer cells.[2][3] Paclitaxel, a taxane-family chemotherapeutic agent, stabilizes microtubules, leading to mitotic arrest and subsequent cell death.[4][5][6][][8] The combination of this compound and paclitaxel has been shown to enhance anti-tumor activity, particularly in cancer types characterized by high PLK1 expression or resistance to conventional chemotherapy.[9][10][11]
Quantitative Data Summary
The synergistic effects of combining this compound with taxanes (paclitaxel or docetaxel) have been quantified in several studies. The Combination Index (CI) is a common metric used to assess drug interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Cancer Type | Taxane | Combination Index (CI) | Reference |
| SUM149 | Triple-Negative Breast Cancer | Docetaxel | 0.70 | [9][12] |
| SUM159 | Triple-Negative Breast Cancer | Docetaxel | 0.62 | [9][12] |
| Osteosarcoma Cells | Osteosarcoma | Paclitaxel | <1.0 (Synergistic) | [10][13][14] |
Signaling Pathway
The combination of this compound and paclitaxel targets distinct but complementary stages of mitosis, leading to a potentiation of mitotic catastrophe and apoptosis. This compound inhibits PLK1, which is crucial for centrosome maturation, spindle assembly, and cytokinesis.[2] Paclitaxel stabilizes microtubules, preventing the dynamic instability required for proper spindle function and chromosome segregation.[4][8] This dual assault on mitotic progression leads to a more profound and sustained mitotic arrest, ultimately triggering cell death.
Caption: Combined action of this compound and paclitaxel on mitotic progression.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of single and combined drug treatments on cell proliferation.[15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete medium.
-
Treat cells with varying concentrations of this compound, paclitaxel, or the combination of both for 72 hours. Include a vehicle control (DMSO).
-
After 72 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 492 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Determine the IC50 values for each drug and the Combination Index (CI) using appropriate software (e.g., CompuSyn).[16]
Clonogenic Assay
This assay evaluates the long-term effect of drug treatment on the ability of single cells to form colonies.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, paclitaxel, or the combination at specified concentrations for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment group relative to the control.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the cell cycle distribution of cells following drug treatment.[17][18][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Paclitaxel
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the combination of this compound and paclitaxel in vitro.
Caption: A standard workflow for in vitro testing of drug combinations.
In Vivo Xenograft Studies
For in vivo evaluation, tumor xenograft models are utilized.[9]
Protocol Outline:
-
Implant human cancer cells (e.g., SUM159) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, paclitaxel alone, and the combination.
-
Administer drugs according to a predetermined schedule and dosage.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
A study on triple-negative breast cancer xenografts showed that the combination of a PLK1 inhibitor and paclitaxel significantly decreased tumor volume compared to paclitaxel alone.[9][12]
Conclusion
The combination of this compound and paclitaxel represents a rational and promising therapeutic strategy. The provided protocols offer a framework for researchers to investigate this combination in various preclinical cancer models. The synergistic interaction observed is likely due to the dual targeting of critical mitotic processes, leading to enhanced mitotic arrest and apoptosis. Further investigation is warranted to explore the full potential of this combination in a clinical setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer | PLOS One [journals.plos.org]
- 10. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. researchgate.net [researchgate.net]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. pubcompare.ai [pubcompare.ai]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of GSK461364 in Generating Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK461364 is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Inhibition of PLK1 by this compound leads to a G2/M phase arrest, ultimately inducing apoptosis and cellular senescence in cancer cells.[1][2][3] The development of cancer cell lines with acquired resistance to this compound is a critical tool for understanding the molecular mechanisms of drug resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome treatment failure.
These application notes provide detailed methodologies for generating and characterizing this compound-resistant cell lines, along with an overview of the underlying signaling pathways.
Data Presentation
Table 1: In Vitro Activity of this compound in Sensitive Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT 116 | Colon Carcinoma | 12 | [4] |
| HeLa | Cervical Cancer | 11 | [4] |
| T98G | Glioblastoma | Not specified | [5] |
| SF188 | Glioblastoma | Not specified | [5] |
| Multiple (>120 lines) | Various | < 100 | [6] |
Table 2: Example of Acquired Resistance to PLK1 Inhibitors in HCT 116 Cells
The following data illustrates the concept of acquired resistance and cross-resistance to PLK1 inhibitors. HCT 116 cells were made resistant to the PLK1 inhibitor BI 2536, and their sensitivity to this compound was then assessed.
| Cell Line | Treatment to Induce Resistance | BI 2536 IC50 (nM) | This compound IC50 (nM) | Fold Resistance to this compound | Reference |
| HCT 116 (Parental) | - | 20 | 12 | - | [4] |
| BI 40-1 (Resistant) | Increasing concentrations of BI 2536 up to 40 nM | >1000 | >1000 | >83 | [4] |
| BI 40-2 (Resistant) | Increasing concentrations of BI 2536 up to 40 nM | >1000 | >1000 | >83 | [4] |
Note: This data demonstrates cross-resistance. Generating cell lines directly resistant to this compound would provide more specific insights.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol is a generalized method adapted from established procedures for developing drug-resistant cell lines and can be optimized for specific cell lines.[4][7][8]
Materials:
-
Parental cancer cell line of interest (e.g., HCT 116, HeLa)
-
This compound (CAS No.: 929095-18-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cell culture flasks, plates, and other standard laboratory equipment
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the Initial IC50 of this compound:
-
Culture the parental cell line in their recommended complete medium.
-
Perform a dose-response experiment by treating the cells with a range of this compound concentrations for 72 hours.
-
Measure cell viability using a standard assay (e.g., MTT).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Drug Selection:
-
Start by continuously exposing the parental cells to a low concentration of this compound, typically at or slightly below the IC50 value.
-
Culture the cells in the presence of the drug, changing the medium with fresh drug every 2-3 days.
-
Monitor the cells for signs of cell death and reduced proliferation.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted and resumed proliferation at the initial concentration (this may take several weeks to months), gradually increase the concentration of this compound.[7]
-
A common approach is to increase the drug concentration by 1.5- to 2-fold in each step.[8]
-
Allow the cells to recover and proliferate at each new concentration before proceeding to the next dose escalation.
-
It is crucial to cryopreserve cells at each stage of resistance development.
-
-
Establishment of a Resistant Cell Line:
-
Continue the dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
The resulting cell population is considered a this compound-resistant cell line.
-
-
Characterization of the Resistant Cell Line:
-
Determine the new IC50 of this compound in the resistant cell line and compare it to the parental line to calculate the fold resistance.
-
Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
-
Investigate the potential mechanisms of resistance (e.g., gene expression changes, protein analysis).
-
Protocol 2: Cell Viability Assay (MTT)
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the parental and resistant cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for both parental and resistant cell lines.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for generating drug-resistant cell lines.
Potential Mechanisms of Resistance to this compound
Caption: Potential mechanisms of sensitivity and resistance to this compound.[9][10]
References
- 1. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitivity of cancer cells to Plk1 inhibitor GSK461364A is associated with loss of p53 function and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK461364 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the long-term storage and stability assessment of GSK461364 solutions, a potent and selective Polo-like kinase 1 (Plk1) inhibitor. Adherence to these guidelines is crucial for ensuring the integrity and activity of this compound in research and development applications.
Introduction
This compound is a small molecule inhibitor of Plk1, a key regulator of mitotic progression.[1] Its ATP-competitive binding to Plk1 leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells, making it a valuable tool in oncology research.[1] Accurate and reproducible experimental outcomes are contingent on the proper handling and storage of this compound solutions to prevent degradation and loss of potency.
Long-Term Storage of this compound
The stability of this compound is dependent on its physical state (powder vs. solution) and the storage conditions.
Solid Form
This compound as a solid powder is stable for extended periods when stored under appropriate conditions.
| Storage Condition | Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Stock Solutions
For experimental use, this compound is typically dissolved in an appropriate solvent to create a concentrated stock solution. The choice of solvent and storage temperature significantly impacts the long-term stability of the compound in solution.
| Solvent | Storage Temperature | Duration | Notes |
| DMSO | -80°C | Up to 2 years | Recommended for long-term archival storage. Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | Up to 1 year | Suitable for routine use. Aliquot to minimize freeze-thaw cycles. |
| Ethanol | -20°C | Up to 6 months | Use anhydrous ethanol. Protect from moisture. |
| DMF | -20°C | Up to 6 months | Use anhydrous DMF. Protect from moisture. |
Note: It is highly recommended to prepare fresh working solutions from the stock solution on the day of the experiment. If working solutions need to be stored for a short period, they should be kept at 4°C for no longer than 24 hours.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 543.6 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication in an ultrasonic bath can be used to aid dissolution if necessary.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize the number of freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (-80°C for long-term storage).
Stability-Indicating HPLC Method
Objective: To assess the stability of this compound in solution over time and under stress conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate the intact this compound from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm and 307 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Protocol:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition (80% A, 20% B) until a stable baseline is achieved.
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent used for the stability study (e.g., DMSO).
-
Inject the standard solution to determine the retention time of the intact this compound peak.
-
For the stability study, retrieve the stored this compound solution samples at specified time points.
-
Dilute the samples to a suitable concentration for HPLC analysis using the initial mobile phase composition.
-
Inject the prepared samples into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact this compound.
-
Calculate the percentage of remaining this compound and the percentage of each degradation product.
Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and to validate the stability-indicating nature of the HPLC method.
Protocol: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent like a mixture of acetonitrile and water) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution and incubate at 60°C for 24 hours. Neutralize with 1N NaOH before HPLC analysis.
-
Base Hydrolysis: Add 1N NaOH to the this compound solution and incubate at 60°C for 24 hours. Neutralize with 1N HCl before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
Analyze the stressed samples using the stability-indicating HPLC method described in section 3.2. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Signaling Pathway and Experimental Workflows
Plk1 Signaling Pathway in Mitosis
This compound exerts its effect by inhibiting Plk1, a serine/threonine kinase that plays a crucial role in multiple stages of mitosis. The following diagram illustrates a simplified Plk1 signaling pathway.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with GSK461364
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, reversible, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with a Ki value of 2.2 nM.[1][2] By inhibiting PLK1, this compound disrupts multiple stages of mitosis, leading to cell cycle arrest, primarily at the G2/M phase, and subsequently inducing apoptosis or cellular senescence in cancer cells.[3][4][5][6]
Q2: What are the expected phenotypic effects of this compound treatment on cancer cells?
Treatment with this compound is expected to result in:
-
Inhibition of cell proliferation: A significant decrease in the number of viable cells.[3][7]
-
Cell cycle arrest: Accumulation of cells in the G2/M phase of the cell cycle.[1][2][3]
-
Mitotic arrest and aberrant mitotic figures: Cells arrested in mitosis with monopolar or collapsed mitotic spindles.[8]
-
Induction of apoptosis: An increase in the percentage of apoptotic cells.[3][4][5][6]
-
Induction of cellular senescence: In some cell lines, an increase in senescence-associated β-galactosidase activity.[4][5][6]
Q3: What is the recommended working concentration for this compound?
The effective concentration of this compound is cell line-dependent. However, it potently inhibits the proliferation of a majority of cancer cell lines with IC50 or GI50 values typically below 100 nM.[1][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2] When preparing working solutions, dilute the stock in the appropriate cell culture medium. Be aware that moisture-absorbing DMSO can reduce solubility.[1]
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected IC50/GI50 values.
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[2] |
| Solubility Issues | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and does not affect cell viability. Observe for any precipitation when diluting the compound. |
| Cell Line Specifics | Different cell lines exhibit varying sensitivity. Confirm the reported sensitivity of your cell line from the literature if possible. The p53 status of your cells may influence sensitivity, as p53-deficient tumors can be more sensitive.[1] |
| Assay Duration | The anti-proliferative effects are typically observed after 72 hours of incubation.[1] Ensure your assay duration is sufficient. |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Issue 2: No significant increase in G2/M phase arrest observed.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration of this compound can influence the nature of the cell cycle arrest. At lower concentrations (<10 nM), the effects on mitosis may be modest, while higher concentrations (>300 nM) can cause a G2 delay followed by a prometaphase arrest.[7] Perform a dose-response and time-course experiment to identify the optimal conditions for observing G2/M arrest in your cell line. |
| Incorrect Timing of Analysis | The peak of G2/M arrest may occur at a specific time point after treatment. Analyze the cell cycle at multiple time points (e.g., 24, 48, 72 hours) to capture the maximum effect. |
| Cell Synchronization | If you are using synchronized cells, ensure the synchronization protocol is efficient and that treatment with this compound is timed correctly relative to the cell cycle stage. |
| Flow Cytometry Protocol | Review your cell fixation and staining protocol for flow cytometry to ensure proper DNA content analysis. |
Issue 3: Low levels of apoptosis detected.
| Potential Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may be more resistant to apoptosis and undergo senescence instead.[4][5][6] Assess markers of senescence, such as senescence-associated β-galactosidase activity. |
| Insufficient Treatment Duration or Concentration | Apoptosis is a downstream event of mitotic arrest. Ensure that the concentration and duration of treatment are sufficient to induce a robust mitotic arrest. |
| Apoptosis Assay Sensitivity | Use multiple methods to detect apoptosis (e.g., Annexin V/PI staining, caspase-3 cleavage) to confirm your results. |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time points.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound leading to cell cycle arrest and cell death.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Technical Support Center: GSK461364 Dosage Optimization
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective, reversible, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with a Ki of 2.2 nM.[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, particularly during mitosis.[3] By inhibiting PLK1, this compound disrupts mitotic spindle formation, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[3][4][5][6] Interestingly, the precise nature of the mitotic arrest is concentration-dependent.[7][8]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: this compound is potent in the low nanomolar range. Most cancer cell lines show a 50% growth inhibition (GI50) at concentrations below 100 nM.[1] For instance, in neuroblastoma cell lines, a GI50 was observed at concentrations below 20 nM.[5] It is crucial to determine the optimal concentration for each specific cell line and experimental setup through dose-response studies.
Q3: How does the p53 status of a cell line affect its sensitivity to this compound?
A3: Cell lines with mutations in the TP53 gene tend to be more sensitive to this compound.[1] Furthermore, inhibiting the p53 response in wild-type p53 cells can increase their sensitivity to the inhibitor.[1] This suggests that tumors with p53 deficiencies may be particularly susceptible to this compound treatment.
Q4: What are the observed effects of this compound at different concentrations?
A4: The effects of this compound are concentration-dependent:
-
10 nM: Can cause misaligned chromosomes.[7]
-
10 - 300 nM: Induces mitotic arrest, with effects ranging from relatively normal spindles with misaligned chromosomes to severely perturbed mitotic spindles.[8]
-
>300 nM: Leads to a G2 delay followed by entry into mitosis and a prometaphase arrest.[7][8]
Troubleshooting Guide
Issue 1: High variability in experimental replicates.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or edge effects in multi-well plates.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use a calibrated pipette and perform serial dilutions carefully to ensure accurate drug concentrations.
-
Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity and minimize evaporation.
-
Perform a cell counting check before and after seeding to ensure consistency.
-
Issue 2: No significant cell death observed at expected effective concentrations.
-
Possible Cause: The cell line may be resistant to this compound, the drug may have degraded, or the incubation time may be too short.
-
Troubleshooting Steps:
-
Confirm PLK1 Expression: Verify the expression of PLK1 in your cell line via Western blot or qPCR. High PLK1 expression is often correlated with sensitivity.
-
Check Drug Activity: Use a sensitive, well-characterized cell line as a positive control to confirm the activity of your this compound stock.
-
Extend Incubation Time: Increase the treatment duration (e.g., from 24 to 48 or 72 hours) as the apoptotic effects of mitotic arrest can be delayed.
-
Increase Concentration: Perform a wider dose-response curve to determine if a higher concentration is required for your specific cell line.
-
Issue 3: Discrepancies between cell viability assays (e.g., MTT vs. CellTiter-Glo).
-
Possible Cause: Different assays measure different aspects of cell health (metabolic activity vs. ATP content). Mitotic arrest can affect these parameters differently.
-
Troubleshooting Steps:
-
Use Multiple Assays: Corroborate your findings using multiple, mechanistically distinct assays. For example, combine a metabolic assay with a direct measure of cell number (e.g., crystal violet staining or cell counting) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Visual Confirmation: Use microscopy to visually inspect the cells for morphological changes consistent with mitotic arrest and apoptosis (e.g., cell rounding, detachment, membrane blebbing).
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Notes |
| >120 Cancer Cell Lines | Various | >83% with IC50 < 50 nM | Potent activity across a broad range of cancer types.[8] |
| Neuroblastoma Cell Lines | Neuroblastoma | < 20 | Effective at low nanomolar concentrations.[5] |
| Anaplastic Thyroid Carcinoma Cell Lines | Thyroid Cancer | Dose-dependent G2/M arrest | Effective regardless of driver mutations.[9] |
| Osteosarcoma Cell Lines | Osteosarcoma | Not specified | Induces mitotic arrest, apoptosis, and cellular senescence.[3][6] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC25, IC50, IC75) for 24-48 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[9]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Mandatory Visualizations
Caption: Simplified signaling pathway of PLK1 in G2/M transition and its inhibition by this compound.
Caption: General experimental workflow for optimizing this compound dosage in a specific cell line.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
GSK461364 off-target effects in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (PLK1).
Troubleshooting Guides & FAQs
Q1: I am observing high levels of cytotoxicity in my cell line at concentrations expected to be selective for PLK1. Could this be due to off-target effects?
A1: While this compound is a highly selective PLK1 inhibitor, unexpected cytotoxicity can occur. Here’s how to troubleshoot this issue:
-
Confirm On-Target Effects: First, verify that the observed cytotoxicity correlates with known on-target effects of PLK1 inhibition, such as G2/M cell cycle arrest and apoptosis. You can assess this by flow cytometry for cell cycle analysis and western blotting for markers of apoptosis (e.g., cleaved caspase-3).[1][2][3][4]
-
Review Compound Concentration: Ensure you are using the appropriate concentration range. This compound typically shows antiproliferative activity with IC50 values below 100 nM in a wide range of cancer cell lines.[5][6] Concentrations significantly above this range may increase the likelihood of off-target activity.
-
Assess Cell Line Sensitivity: Sensitivity to PLK1 inhibition can vary between cell lines. For instance, cells with p53 mutations may exhibit increased sensitivity to this compound.[6]
-
Consider Off-Target Kinase Inhibition: Although this compound has demonstrated high selectivity, it is crucial to rule out off-target kinase inhibition as a cause of cytotoxicity. A kinome-wide selectivity screen can identify unintended kinase targets.
Q2: My experiments are showing inconsistent results. How can I ensure the stability and activity of this compound?
A2: Inconsistent results can often be attributed to compound handling and experimental setup.
-
Proper Storage and Handling: Store this compound as recommended by the supplier, typically at -20°C. Avoid repeated freeze-thaw cycles. When preparing stock solutions, use an appropriate solvent like DMSO.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) in your experiments to ensure that the observed effects are not due to the solvent.
-
Assay Conditions: Ensure that your assay conditions, such as incubation time and cell density, are consistent across experiments.
Q3: I am concerned about the potential for off-target effects in my experiments. What are the known off-target activities of this compound?
A3: Preclinical studies have shown this compound to be a highly selective PLK1 inhibitor. It has a Ki of 2.2 nM for PLK1 and is over 390-fold more selective for PLK1 than for PLK2 and PLK3.[5][7] It also showed over 1,000-fold greater selectivity for PLK1 against a panel of 48 other kinases.[5][7]
However, a significant adverse event observed in clinical trials was a higher-than-expected incidence of venous thromboembolic events (VTE), including pulmonary emboli.[5][8] It is currently unknown whether this is an on-target effect related to PLK1's role in vascular signaling or an off-target effect.[5] Researchers should be aware of this potential effect, especially in in vivo studies.
Q4: How can I experimentally determine if this compound is causing off-target effects in my system?
A4: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This is the most direct method to assess the selectivity of your inhibitor. It involves screening this compound against a large panel of kinases to identify any unintended targets.
-
Phenotypic Comparison: Compare the cellular phenotype you observe with the known consequences of PLK1 inhibition (e.g., G2/M arrest, apoptosis). Any discrepancies may suggest off-target effects.
-
Western Blotting: Analyze the phosphorylation status of key downstream targets of PLK1. Additionally, examine proteins in related signaling pathways that are not expected to be affected by PLK1 inhibition.
-
Rescue Experiments: In this advanced approach, you can transfect cells with a drug-resistant mutant of PLK1. This should rescue the on-target effects of this compound but not any off-target effects.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Polo-like kinase 1 (PLK1) | [5][6][9] |
| Ki | 2.2 nM | [5][6][9] |
| Selectivity | >390-fold vs. PLK2/PLK3 | [5][7] |
| Selectivity | >1000-fold vs. a panel of 48 other kinases | [5][7] |
| Cellular IC50 | < 100 nM in most cancer cell lines | [5][6] |
Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases. Commercial services are widely available for this type of analysis.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration significantly higher than its on-target Ki (e.g., 100x the final desired concentration).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of purified, active human kinases.
-
Binding or Activity Assay: The service will typically perform either:
-
Competition Binding Assay: This measures the ability of this compound to displace a labeled ligand from each kinase in the panel.
-
Kinase Activity Assay: This measures the ability of this compound to inhibit the enzymatic activity of each kinase. A common method is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
-
-
Data Analysis: The results are usually provided as the percent inhibition of each kinase at a specific concentration of this compound or as IC50/Ki values for any inhibited kinases. This allows for the calculation of a selectivity index.
2. Western Blotting to Assess On-Target and Potential Off-Target Pathway Modulation
This protocol can be used to confirm on-target PLK1 inhibition and investigate potential off-target effects on other signaling pathways.
-
Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your protein of interest overnight at 4°C. To confirm on-target effects, use an antibody for a downstream target of PLK1 (e.g., phospho-Cdc25C). To investigate off-target effects, use antibodies for key proteins in other signaling pathways.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the levels of the target proteins in treated versus untreated samples.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Hypothesized mechanisms for VTE.
References
- 1. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing GSK461364-Induced Venous Thrombotic Events In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing GSK461364 in in-vivo experiments and encountering venous thrombotic events (VTEs). The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[1][2][3] Plk1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of cell cycle progression, particularly during mitosis.[4] By inhibiting Plk1, this compound disrupts mitotic spindle formation, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cells.[4][5][6] It has shown antiproliferative activity against a wide range of tumor cell lines in preclinical studies.[1]
Q2: Is there a known association between this compound and venous thrombotic events (VTEs)?
A2: Yes, a phase I clinical trial of this compound in patients with advanced solid malignancies reported a higher than expected incidence of VTEs, occurring in 20% of participants.[1][7] These events included pulmonary embolism and deep vein thrombosis.[8][9] Consequently, the co-administration of prophylactic anticoagulation has been recommended for further clinical evaluation of this compound.[1][7]
Q3: What is the proposed mechanism for this compound-induced VTEs?
A3: The precise mechanism linking Plk1 inhibition by this compound to VTEs is not yet fully elucidated. However, cancer itself is a major risk factor for VTEs due to a state of hypercoagulability.[10][11][12] It is possible that the effects of this compound on tumor cells and the tumor microenvironment could exacerbate this prothrombotic state. Plk1 has been reported to phosphorylate and inhibit the pro-apoptotic function of the p53 tumor suppressor.[13] The interplay between cancer, its treatment, and the coagulation system is complex, involving inflammatory and immune responses that can promote thrombosis.[12]
Troubleshooting Guide
Q4: We are observing signs of VTE (e.g., swelling, discoloration of limbs) in our animal models treated with this compound. How can we confirm this?
A4: Visual inspection can be an initial indicator, but for confirmation, several in-vivo imaging techniques can be employed. High-frequency ultrasound is a non-invasive method to visualize blood clots in vessels like the inferior vena cava (IVC) in murine models.[14] Other advanced techniques include contrast-enhanced magnetic resonance imaging (MRI) and micro-computed tomography (micro-CT).[15] Histopathological analysis of the affected vessels post-mortem can provide definitive confirmation.
Q5: What immediate actions should we take if we suspect a VTE in an experimental animal?
A5: If a VTE is suspected and is causing significant distress to the animal (e.g., labored breathing, severe immobility), euthanasia according to approved institutional animal care and use committee (IACUC) protocols is the most humane course of action. For less severe cases, or if monitoring the progression is part of the experimental design, consult with a veterinarian for appropriate supportive care. It is crucial to document all observations and report them to the relevant institutional oversight committees.
Q6: How can we proactively manage the risk of this compound-induced VTEs in our in-vivo studies?
A6: Based on clinical trial data, the prophylactic use of anticoagulants is a recommended strategy.[1] The administration of low-molecular-weight heparin (LMWH) was introduced in the phase I clinical trial of this compound following the observation of VTEs.[1] For preclinical studies, a similar approach can be adopted. The specific dosage and timing of LMWH administration would need to be optimized for the animal model and experimental protocol. Consultation with a veterinarian or a researcher experienced in thrombosis models is highly recommended.
Quantitative Data Summary
Table 1: Incidence of Venous Thrombotic Events (VTEs) in a Phase I Clinical Trial of this compound
| Dosing Schedule | Number of Patients | Number of VTEs | VTE Incidence | Types of VTEs Reported |
| Schedule A (once weekly) | 23 | 2 | 9% | Lower-limb vein thrombosis |
| Schedule B (twice weekly) | 17 | 6 | 35% | Pulmonary Embolism, Portal vein thrombosis |
| Overall | 40 | 8 | 20% | Pulmonary Embolism, Lower-limb vein thrombosis, Portal vein thrombosis |
Data extracted from a Phase I study of this compound in patients with advanced solid malignancies.[1]
Experimental Protocols
Protocol 1: Prophylactic Anticoagulation with Low-Molecular-Weight Heparin (LMWH) in a Murine Xenograft Model
This is a general guideline and must be adapted and approved by the relevant institutional animal care and use committee (IACUC).
-
Animal Model: Nude mice bearing human tumor xenografts.
-
This compound Administration: Administer this compound as per the experimental protocol (e.g., intraperitoneal injection).
-
LMWH Administration:
-
Agent: Enoxaparin or a similar LMWH.
-
Dosage: Start with a literature-recommended prophylactic dose for mice (e.g., 1 mg/kg). Dose optimization may be required.
-
Route of Administration: Subcutaneous (SC) injection.
-
Timing: Administer the first dose of LMWH 1-2 hours prior to the first dose of this compound. Continue LMWH administration once or twice daily for the duration of the this compound treatment period.
-
-
Monitoring:
-
Closely monitor animals for any signs of bleeding (e.g., bruising, hematuria) or VTE.
-
Conduct regular health checks as per IACUC guidelines.
-
-
Endpoint Analysis:
-
At the end of the study, perform necropsy and carefully examine the major veins for any signs of thrombosis.
-
Collect tissue samples for histopathological analysis.
-
Protocol 2: In Vivo Model of Ferric Chloride-Induced Venous Thrombosis for Studying Prothrombotic Effects
This model can be used to investigate the potential prothrombotic effects of this compound.[16][17]
-
Animal Model: Mice (e.g., C57BL/6).
-
Anesthesia: Anesthetize the mouse using an approved protocol (e.g., isoflurane inhalation).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissue.
-
-
Thrombosis Induction:
-
Apply a small piece of filter paper saturated with ferric chloride solution (e.g., 5-10%) to the surface of the IVC for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
This compound Treatment: Administer this compound at the desired dose and time point relative to thrombosis induction.
-
Thrombus Evaluation:
-
At a predetermined time point after induction, the thrombus can be visualized and measured using high-frequency ultrasound.
-
Alternatively, the animal can be euthanized, and the IVC segment containing the thrombus can be excised, weighed, and processed for histological analysis.
-
Visualizations
Caption: this compound inhibits Plk1, leading to mitotic arrest and apoptosis, and is associated with VTEs.
Caption: Experimental workflow for managing and monitoring this compound-induced VTEs in vivo.
Caption: Potential contributing factors to the development of VTEs during this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. Facebook [cancer.gov]
- 7. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Phase I first-in-human study of the polo-like kinase-1 selective inhibitor, this compound, in patients with advanced solid tumors. — Department of Oncology [oncology.ox.ac.uk]
- 10. Impact of Tumor Genomic Mutations on Thrombotic Risk in Cancer Patients [mdpi.com]
- 11. Ex vivo properties of plasma clot formation and lysis in patients with cancer at risk for venous thromboembolism, arterial thrombosis, and death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Venous thrombotic events and impact on outcomes in patients treated with first-line single-agent pembrolizumab in PD-L1 ≥ 50% advanced non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: GSK461364 Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a weakly basic compound with poor aqueous solubility.[1][2] Its solubility is pH-dependent, with increased solubility at lower pH.[1][2] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to precipitate out of the solution.
Q3: What are the initial steps I can take to troubleshoot this compound precipitation in my aqueous formulation?
A3: A step-by-step approach to troubleshooting precipitation is recommended. This involves assessing your current formulation, considering the final DMSO concentration, and evaluating the pH of your vehicle.
Troubleshooting Guides
Issue 1: Inability to Achieve the Desired Concentration in a Simple Co-solvent System
If you are struggling to dissolve this compound at your target concentration for in vivo dosing using a simple co-solvent system (e.g., DMSO/saline), consider the following advanced formulation strategies.
1. Cyclodextrin Complexation:
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs within their central cavity, thereby increasing their aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HPβCD) and sulfobutylether-β-cyclodextrin (SBEβCD) are commonly used in pharmaceutical formulations.[6][7]
2. Amorphous Solid Dispersions (ASDs):
ASDs involve dispersing the drug in a polymeric carrier in its amorphous (non-crystalline) state, which has higher kinetic solubility than the crystalline form.[8][9][10] This can lead to supersaturated solutions upon administration, enhancing oral absorption.[11]
3. Nanoparticle Formulation:
Encapsulating this compound into nanoparticles can improve its solubility, stability, and pharmacokinetic profile. Polymeric nanoparticles, such as those made from PLGA-PEG, can be used for this purpose.
Quantitative Data on Solubility Enhancement
The following table summarizes various solvents and formulation strategies for this compound, providing a starting point for developing a suitable in vivo vehicle.
| Solvent/Formulation | Composition | Achievable Concentration | Route of Administration | Reference |
| Co-solvent System 1 | 0.1% DMSO, 5% Glucose | 50 mg/kg dose prepared | Intraperitoneal (i.p.) | [12][13] |
| Co-solvent System 2 | 4% DMA, 50:50 Cremophor:Water, pH 5.6 | Not specified | Intraperitoneal (i.p.) | MedChemExpress |
| Captisol® Formulation | This compound solubilized in Captisol® (a modified β-cyclodextrin) | 225 mg administered | Intravenous (i.v.) | [14] |
| DMSO | 100% DMSO | >15.65 mg/mL | In vitro stock | [15] |
| Ethanol | 100% Ethanol | Soluble | Not specified for in vivo | [3] |
| Water | 100% Water | Insoluble | Not applicable | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation using a Co-solvent System
This protocol is based on a formulation used in preclinical neuroblastoma models.[12][13]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
5% Dextrose solution, sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in a small volume of 100% DMSO to create a concentrated stock solution. Gentle warming (to 37°C) or sonication can be used to aid dissolution.[15]
-
In a sterile tube, add the appropriate volume of the 5% Dextrose solution.
-
While vortexing the Dextrose solution, slowly add the this compound/DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally ≤ 1%).
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Preparation of a this compound Formulation using Cyclodextrin Complexation
This is a general protocol for preparing a cyclodextrin-based formulation. The optimal drug-to-cyclodextrin ratio should be determined experimentally.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD) or Sulfobutylether-β-cyclodextrin (SBEβCD)
-
Sterile water for injection or saline
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HPβCD in sterile water).
-
Slowly add the this compound powder to the cyclodextrin solution while stirring or vortexing.
-
Continue to stir the mixture at room temperature for several hours (or overnight) to allow for complex formation. Sonication can be used to accelerate the process.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved drug.
-
The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV.
Signaling Pathway
This compound is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell cycle progression, particularly during mitosis.[10][16]
References
- 1. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. humapub.com [humapub.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scielo.br [scielo.br]
- 8. contractpharma.com [contractpharma.com]
- 9. "The Prediction of Amorphous Solid Dispersion Performance in Vivo From " by Venecia Rochelle Wilson [docs.lib.purdue.edu]
- 10. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. glpbio.com [glpbio.com]
- 16. researchgate.net [researchgate.net]
GSK461364 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of GSK461364 and how to prevent it. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid, crystalline this compound is stable for at least four years when stored at -20°C.[1]
Q2: How should I prepare and store this compound solutions for in vitro and in vivo experiments?
A2: It is highly recommended to prepare this compound solutions fresh on the day of use, particularly for in vivo studies.[2] For short-term storage of stock solutions, it is advisable to store them in an appropriate solvent like DMSO at -80°C for up to one year, or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation studies on this compound are not extensively published, based on its chemical structure which contains thiophene amide, benzimidazole, and piperazine moieties, potential degradation pathways include:
-
Hydrolysis: The amide and ether linkages in the molecule could be susceptible to acid or base-catalyzed hydrolysis. The benzimidazole ring itself can also undergo hydrolytic degradation under certain conditions.
-
Oxidation: The nitrogen atoms in the piperazine and benzimidazole rings, as well as the sulfur atom in the thiophene ring, could be susceptible to oxidation.
-
Photodegradation: Compounds containing aromatic rings and heteroatoms can be sensitive to light and may degrade upon prolonged exposure to UV or visible light.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound have not been publicly reported in the scientific literature. Identification and characterization of degradation products would typically require forced degradation studies followed by analysis using techniques like LC-MS/MS and NMR.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that may be related to its degradation.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency in cell-based assays. | Degradation of this compound in stock solutions or in the final assay medium. | Prepare fresh stock solutions from solid compound. For assays, add this compound to the cell culture medium immediately before treating the cells. Minimize the time the compound spends in aqueous buffer or media at 37°C before addition to cells. Consider performing a time-course experiment to assess the stability of this compound in your specific assay medium. |
| Precipitation of the compound in aqueous buffers or cell culture media. | Poor solubility or degradation leading to less soluble products. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). If precipitation occurs, try preparing a more dilute stock solution or using a different solvent system if compatible with your experiment. Sonication may aid in dissolution, but avoid excessive heating. |
| Variability in in vivo efficacy studies. | Degradation of the dosing solution. | Prepare the dosing formulation fresh immediately before administration.[2] Protect the formulation from light and store it on ice if there is a delay before dosing. Consider conducting a pilot stability study of your specific formulation under the intended storage and handling conditions. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Formation of degradation products. | Use a validated stability-indicating HPLC method to separate the parent compound from any potential degradants. Protect samples from light and heat during preparation and analysis. If unexpected peaks are observed, consider performing forced degradation studies to identify potential degradation products and confirm the specificity of your analytical method. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: General Procedure for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Keep a sample of solid this compound and a solution of this compound in an oven at a high temperature (e.g., 80°C) for a specified period. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark. Analyze both samples by HPLC.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of this compound in the stressed samples to that of an unstressed control. The degradation products can be further characterized by LC-MS.
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: this compound inhibits PLK1, a key regulator of mitotic entry.
References
Cell line contamination affecting GSK461364 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. This resource specifically addresses potential issues arising from cell line contamination that can affect experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of the cell cycle, particularly during mitosis.[4][5][6] By inhibiting PLK1, this compound disrupts mitotic progression, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death) in cancer cells.[5][7][8] It demonstrates high selectivity for PLK1 over other kinases like PLK2 and PLK3.[1][2][3]
Q2: What are the expected effects of this compound on cancer cell lines?
A2: Treatment of cancer cell lines with this compound is expected to result in:
-
Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.[1][7]
-
Cell cycle arrest: Accumulation of cells in the G2/M phase of the cell cycle.[4][5][7]
-
Induction of apoptosis: An increase in markers of programmed cell death.[5][6][7]
-
Mitotic catastrophe: Aberrant mitotic figures, such as monopolar or collapsed spindles.[1]
Q3: What is cell line contamination and why is it a concern for my this compound experiments?
A3: Cell line contamination refers to the presence of unintended cell types or microorganisms in a cell culture. Cross-contamination with other cell lines is a significant issue, with estimates suggesting that 18-36% of all cell lines may be misidentified or contaminated.[9] This is a critical concern for this compound experiments because:
-
Inconsistent Results: The proportion of contaminating cells can vary between experiments, leading to high variability and poor reproducibility of results.[10]
-
Incorrect Mechanistic Inferences: If the contaminating cell line has a different genetic background (e.g., p53 status), it can lead to incorrect interpretations of the mechanism of action of this compound.[1][11] For instance, cells with mutated TP53 have been shown to be more sensitive to this compound.[1]
Q4: How can I detect cell line contamination?
A4: Several methods can be used to detect cell line contamination:
-
Short Tandem Repeat (STR) Profiling: This is the gold standard for authenticating human cell lines by analyzing specific DNA markers.[12]
-
Microscopic Observation: While not definitive for cross-contamination, it can help identify microbial contaminants like bacteria, yeast, and fungi.[12][13]
-
PCR-based Methods: These can detect specific DNA sequences from contaminating species or mycoplasma.[12][14]
-
DNA Staining: Using fluorescent dyes like DAPI or Hoechst can reveal the presence of mycoplasma as small, extranuclear fluorescent spots.[12][14]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Cell Line Cross-Contamination | 1. Authenticate your cell line using Short Tandem Repeat (STR) profiling. 2. Compare the STR profile to a reference database (e.g., ATCC, DSMZ). 3. If contaminated, discard the cell line and obtain a new, authenticated stock. | Consistent IC50 values that are reproducible across experiments. |
| Mycoplasma Contamination | 1. Test your cell culture for mycoplasma using a PCR-based kit or DNA staining (e.g., DAPI). 2. If positive, treat the culture with a mycoplasma removal agent or discard it. | Improved cell health and more consistent drug response. |
| High Passage Number | 1. Use cell lines within a consistent and low passage number range for all experiments. 2. Thaw a fresh vial of low-passage cells after a defined number of passages. | Reduced phenotypic drift and more stable drug sensitivity.[10] |
| Inconsistent Seeding Density | 1. Optimize and standardize the cell seeding density for your assays. 2. Ensure that cells are in the exponential growth phase at the time of treatment. | Reduced variability in cell growth and drug response. |
Issue 2: Unexpected resistance or sensitivity to this compound.
Your cell line shows a response to this compound that is inconsistent with published data for that cell type.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Misidentified Cell Line | 1. Perform STR profiling to confirm the identity of your cell line. 2. A misidentified cell line (e.g., a breast cancer line contaminated with a lung cancer line) will have a different genetic background and drug sensitivity profile.[11][15] | Accurate identification of the cell line, allowing for correct interpretation of the results. |
| Contamination with a Resistant/Sensitive Cell Line | 1. Even a low level of contamination can alter the overall drug response of the culture. 2. Authenticate the cell line via STR profiling. | A pure, authenticated cell line will exhibit a consistent and expected response to this compound. |
| Altered Gene Expression due to Contamination | 1. The presence of contaminating cells can alter the microenvironment and gene expression of the intended cells. 2. Isolate single-cell clones and re-authenticate before proceeding with experiments. | Homogeneous cell population with a predictable response to this compound. |
Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
-
Sample Preparation: Isolate genomic DNA from a fresh culture of your cell line.
-
PCR Amplification: Amplify the STR loci using a commercially available STR profiling kit.
-
Fragment Analysis: Separate the amplified fragments by capillary electrophoresis.
-
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus.
-
Database Comparison: Compare the generated STR profile to the reference profile of the expected cell line from a public database (e.g., ATCC). A match of ≥80% is generally required to confirm identity.
Protocol 2: Mycoplasma Detection by PCR
-
Sample Collection: Collect 1 ml of the cell culture supernatant.
-
DNA Extraction: Extract DNA from the supernatant using a suitable kit.
-
PCR Amplification: Perform PCR using primers specific for mycoplasma 16S rRNA genes.
-
Gel Electrophoresis: Run the PCR product on an agarose gel. The presence of a band of the expected size indicates mycoplasma contamination.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of PLK1 and the inhibitory action of this compound.
Caption: Recommended experimental workflow to mitigate the impact of cell line contamination.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A specific inhibitor of polo-like kinase 1, GSK461364A, suppresses proliferation of Raji Burkitt's lymphoma cells through mediating cell cycle arrest, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 9. idexxbioresearch.com [idexxbioresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. sciencedaily.com [sciencedaily.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. biocompare.com [biocompare.com]
- 14. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 15. Contaminated cell lines may have imperilled some cancer research | The BMJ [bmj.com]
Technical Support Center: Interpreting Unexpected Phenotypes with GSK461364
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a reversible and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for cell cycle progression.[1] By inhibiting PLK1, this compound disrupts multiple mitotic processes, leading to a G2/M phase cell cycle arrest.[2][3] This mitotic arrest can ultimately induce apoptosis (programmed cell death) or cellular senescence in cancer cells.[4]
Q2: What is the reported selectivity profile of this compound?
A2: this compound exhibits high selectivity for PLK1. It has been shown to be over 100-fold more selective for PLK1 compared to PLK2 and PLK3.[2] One study reported at least 390-fold greater selectivity for PLK1 over PLK2 and PLK3 and over 1,000-fold selectivity against a panel of 48 other kinases.
Q3: I am observing different cellular outcomes (apoptosis vs. senescence) after this compound treatment. Why is this?
A3: The cellular outcome following this compound-induced mitotic arrest can be concentration-dependent and cell-line specific.[2] At higher concentrations, this compound is more likely to induce apoptosis.[5] In some cell lines, particularly at lower concentrations or after prolonged exposure, cells may exit mitotic arrest without proper cell division, leading to cellular senescence, characterized by a viable but non-proliferative state.[4]
Q4: Is there a known biomarker for sensitivity to this compound?
A4: Yes, the status of the tumor suppressor protein p53 is a key determinant of sensitivity to this compound. Cancer cell lines with mutated or null TP53 (the gene encoding p53) tend to be more sensitive to the anti-proliferative effects of this compound.[2][6][7][8] Wild-type p53 can activate a post-mitotic tetraploidy checkpoint, allowing cells to arrest in a pseudo-G1 state after mitotic slippage, thus promoting survival.[6] In contrast, p53-deficient cells are less able to cope with the mitotic errors induced by this compound and are more prone to undergo apoptosis.[6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Lower than expected cytotoxicity in a p53 wild-type cell line. | p53 wild-type cells can exhibit resistance to this compound due to the activation of a post-mitotic checkpoint.[6][7] | Consider using a higher concentration of this compound or a longer incubation time. Alternatively, you could explore combining this compound with an inhibitor of the p53 pathway, though this should be done with careful consideration of potential off-target effects. For experimental purposes, siRNA-mediated knockdown of p53 has been shown to increase sensitivity.[6][7] |
| High variability in cell viability assay results. | Inconsistent cell seeding density, uneven drug distribution, or issues with the viability assay itself can lead to variability. | Ensure a single-cell suspension and uniform seeding density in your microplates. When adding this compound, mix thoroughly but gently. Include appropriate controls (vehicle-only, untreated cells) and consider using a secondary viability assay to confirm results (e.g., trypan blue exclusion in addition to MTT).[4] |
| Unexpected in vivo toxicity, such as thromboembolic events. | A phase I clinical trial of this compound reported a higher than expected incidence of venous thrombotic emboli (VTE).[3][9][10][11] This was not observed in preclinical studies and may represent an off-target effect in humans.[9] | While direct translation to animal models is not guaranteed, be vigilant for signs of thrombosis or vascular issues in your in vivo experiments. If such effects are observed, it is crucial to document them and consider whether they are treatment-related. For clinical applications, co-administration with prophylactic anticoagulants has been recommended.[10][11] |
| Difficulty achieving complete G2/M arrest. | The concentration of this compound may be insufficient, or the cell line may be partially resistant. | Perform a dose-response experiment to determine the optimal concentration for inducing G2/M arrest in your specific cell line. Analyze the cell cycle at multiple time points to capture the peak of the G2/M population. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| Multiple (>120 lines) | Various | < 100 | [2] |
| Multiple (>120 lines) | Various | < 50 in 83% of lines | [9] |
| A549 | Lung Cancer | > 20 (for G2/M arrest) | [12] |
| Neuroblastoma Cell Lines | Neuroblastoma | Low nanomolar range | [5][13] |
Table 2: Selectivity of this compound for Polo-like Kinases
| Kinase | Ki (nM) | Selectivity vs. PLK1 | Reference |
| PLK1 | 2.2 | - | [1][2] |
| PLK2 | 860 | > 390-fold | |
| PLK3 | >1000 | > 450-fold |
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Culture and Treatment: Plate cells and treat with the desired concentrations of this compound or vehicle control for the specified duration.
-
Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified PLK1 signaling pathway leading to mitotic entry and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound on a cancer cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of cancer cells to Plk1 inhibitor GSK461364A is associated with loss of p53 function and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
GSK461364 showing high toxicity in control cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high toxicity in control cells when using the Polo-like kinase 1 (PLK1) inhibitor, GSK461364.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of the cell cycle, particularly during mitosis.[4][5][6] By inhibiting PLK1, this compound disrupts the proper progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, or programmed cell death.[7][8][9]
Q2: Is high toxicity in control cells an expected outcome with this compound?
No, high toxicity in control cells, especially non-proliferating or slowly proliferating normal cells, is generally not an expected outcome.[1][2][3] Preclinical studies have reported that this compound exhibits minimal toxicity in non-dividing human cells.[2][3] Its primary cytotoxic effects are directed towards rapidly dividing cells, such as cancer cells, which often overexpress PLK1.[4][10] If you are observing high toxicity in your control cells, it warrants a thorough investigation of your experimental setup.
Q3: What are the potential off-target effects of this compound?
While this compound is a highly selective inhibitor for PLK1, with over 100-fold selectivity compared to PLK2 and PLK3, the possibility of off-target effects, especially at higher concentrations, cannot be entirely ruled out.[2] Off-target activities are a known consideration for many kinase inhibitors.[11][12] These off-target effects could potentially contribute to toxicity in certain cell types.
Q4: How does the p53 status of a cell line affect its sensitivity to this compound?
Research suggests that cell lines with mutated or absent p53 tend to be more sensitive to this compound.[2][13] Wild-type p53 can activate a post-mitotic checkpoint, allowing cells to arrest in a pseudo-G1 state after mitotic slippage induced by the inhibitor.[13] Therefore, the genetic background of your control cells, specifically their p53 status, could influence their response to the compound.
Troubleshooting Guide: High Toxicity in Control Cells
This guide provides a step-by-step approach to troubleshoot unexpected toxicity in your control cell lines.
Assess Experimental Parameters
High toxicity can often be traced back to the experimental conditions. Carefully review and optimize the following:
-
Inhibitor Concentration: Ensure you are using the appropriate concentration range. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific control cell line.
-
Solvent Toxicity: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[14] High concentrations of DMSO can be toxic to cells.[15][16][17] Always include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to differentiate between solvent-induced toxicity and compound-specific effects. The final DMSO concentration should ideally be kept below 0.1%.[18]
-
Incubation Time: Prolonged exposure to any compound can increase toxicity. Optimize the treatment duration based on your experimental goals.
-
Compound Stability: Ensure the inhibitor has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Characterize Your Control Cells
The characteristics of your control cell line can significantly impact their sensitivity to this compound.
-
Proliferation Rate: this compound's mechanism of action primarily affects dividing cells.[1][9] If your control cells are rapidly proliferating, they may be more susceptible to the inhibitor's effects. Consider using a non-proliferating or slowly proliferating cell line as a negative control.
-
PLK1 Expression Levels: While typically low in normal tissues, some immortalized "normal" cell lines may have altered cell cycle regulation and higher than expected PLK1 expression. It is advisable to check the PLK1 expression in your control cells via Western blot or qPCR.
-
Cell Line-Specific Sensitivities: Different cell lines can have unique sensitivities to kinase inhibitors.[19] Testing the compound on a panel of different control cell lines can help determine if the observed toxicity is a general phenomenon or specific to a particular cell type.
Investigate On-Target vs. Off-Target Effects
If the toxicity persists after optimizing experimental conditions, consider the following:
-
Confirm PLK1 Inhibition: Use Western blotting to check for the inhibition of downstream targets of PLK1 in your control cells at the concentrations causing toxicity. This can help confirm if the observed toxicity is due to on-target PLK1 inhibition.
-
Alternative PLK1 Inhibitors: If available, test a structurally different PLK1 inhibitor. If similar toxicity is observed, it is more likely an on-target effect.
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxic effects of this compound on various control cell lines. Researchers should aim to generate similar data to understand the toxicity profile in their specific experimental systems.
| Cell Line | Cell Type | Proliferation Status | p53 Status | IC50 (nM) after 72h | Observations |
| hTERT-RPE1 | Human Retinal Pigment Epithelial | Proliferating | Wild-Type | > 1000 | Low sensitivity, as expected. |
| WI-38 | Human Lung Fibroblast | Slowly Proliferating | Wild-Type | > 1000 | Minimal impact on cell viability. |
| Primary Human Dermal Fibroblasts | Primary Cells | Quiescent (serum-starved) | Wild-Type | Not applicable | No significant toxicity observed. |
| HEK293 | Human Embryonic Kidney | Rapidly Proliferating | Wild-Type (with adenovirus E1A) | 150 | Moderate sensitivity, likely due to high proliferation rate. |
| User's Control Cell Line | Specify | Determine | Determine | Determine | Record specific observations. |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the IC50 value of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Treatment: Replace the medium in the cell plate with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for PLK1 Pathway Inhibition
Objective: To confirm that this compound is inhibiting the PLK1 signaling pathway in the treated cells.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the optimal duration determined from the cytotoxicity assay.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against a downstream target of PLK1 (e.g., phospho-Histone H3).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like Kinase 1 as an emerging drug target: structure, function and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A specific inhibitor of polo-like kinase 1, GSK461364A, suppresses proliferation of Raji Burkitt's lymphoma cells through mediating cell cycle arrest, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. manilatimes.net [manilatimes.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sensitivity of cancer cells to Plk1 inhibitor GSK461364A is associated with loss of p53 function and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Toxicity profiles and solvent-toxicant interference in the planarian Schmidtea mediterranea after dimethylsulfoxide (DMSO) exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Impact of serum concentration on GSK461364 activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK461364, a potent Polo-like kinase 1 (Plk1) inhibitor. This guide focuses on the impact of serum concentration on this compound activity and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and reversible ATP-competitive inhibitor of Polo-like kinase 1 (Plk1).[1][2] Plk1 is a critical serine/threonine kinase that plays a key role in regulating multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][3] By inhibiting Plk1, this compound disrupts these processes, leading to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5]
Q2: How does the concentration of this compound affect its cellular activity?
A2: The effects of this compound are highly concentration-dependent. At lower nanomolar concentrations, it can cause misaligned chromosomes, while higher concentrations lead to severe mitotic spindle disruption and G2/M phase arrest.[6]
Q3: I am observing a higher IC50/GI50 value for this compound in my cell-based assays compared to published data. What could be the reason?
A3: A significant factor that can influence the apparent potency of this compound in cell culture is the concentration of serum (e.g., Fetal Bovine Serum, FBS) in the medium. This compound has been shown to bind to serum proteins, particularly human serum albumin (HSA).[1][7][8] This binding sequesters the inhibitor, reducing its free and active concentration available to engage with Plk1 within the cells. Therefore, higher serum concentrations can lead to a rightward shift in the dose-response curve, resulting in a higher calculated IC50 or GI50 value. It is crucial to consider and report the serum concentration used in your experiments.
Q4: My cells are not arresting in mitosis as expected after this compound treatment. What are some potential troubleshooting steps?
A4: Several factors could contribute to a lack of mitotic arrest. Consider the following:
-
Serum Concentration: As mentioned, high serum levels can reduce the effective concentration of the inhibitor. Try reducing the serum concentration or using serum-free media for a short duration during the treatment period.
-
Cell Proliferation Rate: this compound is most effective in actively dividing cells where Plk1 is highly expressed and active. Ensure your cells are in a logarithmic growth phase during the experiment.
-
Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to Plk1 inhibition. Confirm the expression of Plk1 in your cell line of interest.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected IC50/GI50 values | High serum concentration in the culture medium leading to inhibitor sequestration by serum proteins. | 1. Perform experiments in reduced serum (e.g., 1-2% FBS) or serum-free medium. 2. If serum is required, maintain a consistent concentration across all experiments and note it in your results. 3. Consider the binding affinity to serum albumin when comparing your results to literature values. |
| No observable mitotic arrest | 1. Insufficient free concentration of this compound due to serum binding. 2. Cells are not actively proliferating. 3. The cell line has low Plk1 expression or is resistant. | 1. Increase the concentration of this compound or reduce the serum percentage in the media. 2. Ensure cells are seeded at a density that allows for logarithmic growth during the experiment. 3. Confirm Plk1 expression in your cell line via Western Blot or qPCR. Consider testing a different, sensitive cell line as a positive control. |
| Inconsistent results between experiments | Variability in serum batches. | 1. Use a single, pre-tested lot of serum for a series of experiments. 2. Consider using serum-free media or a defined media supplement to reduce variability. |
| Cell death observed at concentrations expected to only cause mitotic arrest | The specific cell line may be highly sensitive, or the duration of treatment is too long, leading to mitotic catastrophe and apoptosis. | 1. Perform a time-course experiment to identify the optimal window for observing mitotic arrest before widespread cell death. 2. Use lower concentrations of this compound to specifically induce mitotic arrest phenotypes. |
Quantitative Data Summary
This compound In Vitro Potency
| Parameter | Value | Cell Lines | Conditions |
| Ki (Plk1) | 2.2 nM | Cell-free assay | ATP-competitive |
| IC50 | < 50 nM | >83% of >120 cancer cell lines | Not specified |
| GI50 | < 100 nM | Most tested cancer cell lines | Not specified |
This compound Binding to Human Serum Albumin (HSA)
| Parameter | Value | Temperature | Method |
| Binding Constant (Ka) | 8.80 × 10⁴ M⁻¹ | 310 K | Fluorescence Spectroscopy |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-20,000 cells per well in 100 µL of complete growth medium (containing your desired FBS concentration, e.g., 10%) and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium with the same FBS concentration. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[10]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Plk1 Signaling Pathway and this compound Inhibition
Caption: Plk1 activation is crucial for the G2/M transition and subsequent mitotic events.
Experimental Workflow for Assessing Serum Impact on this compound Activity
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: GSK461364 Xenograft Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in GSK461364 xenograft studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2][3][4] PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[5][6] By inhibiting PLK1, this compound causes a dose-dependent mitotic arrest, leading to apoptosis in cancer cells and subsequent inhibition of tumor growth.[1][6][7] The precise nature of the mitotic arrest is concentration-dependent, with higher concentrations causing a G2 delay followed by a prometaphase arrest.[2][8]
Q2: In which xenograft models has this compound shown efficacy?
This compound has demonstrated anti-tumor activity in a variety of human tumor xenograft models, including those for colorectal cancer (Colo205), neuroblastoma (SK-N-AS, IMR-32), and small cell lung cancer.[1][6][9][10] Efficacy has ranged from tumor growth delay to complete tumor regression, depending on the dosing schedule and tumor model.[6]
Q3: What are the known biomarkers that may predict sensitivity to this compound?
The tumor suppressor protein p53 status is a key biomarker for sensitivity to this compound.[11] Cell lines with mutated or null TP53 tend to be more sensitive to the drug.[1][10][11] This increased sensitivity in p53-deficient tumors may be due to a weakened tetraploidy checkpoint after mitotic arrest.[11] Additionally, high expression of YAP1 has been associated with greater efficacy of PLK1 inhibitors.[10]
Q4: What are the potential side effects of this compound observed in preclinical and clinical studies?
In preclinical mouse models, administration of PLK1 inhibitors, including this compound, has been shown to induce severe anemia.[12][13] Clinical trials with this compound in patients with advanced solid malignancies have reported venous thrombotic emboli (VTE) and myelosuppression as the most common grade 3-4 drug-related adverse events.[2] Due to the high incidence of VTE, co-administration of prophylactic anticoagulation is recommended for further clinical evaluation.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth between animals in the same group | Intra-tumor heterogeneity: The initial cell population may have subclones with different growth rates.[14] Variable number of viable cells injected: Inconsistent cell preparation and injection technique. Health status of animals: Underlying health issues can affect tumor growth. Genetic background of host mice: Different mouse strains can support tumor growth differently.[15] | - Use a single-cell suspension and ensure thorough mixing before injection. - Standardize the number of viable cells injected per mouse using a cell counter and viability assay (e.g., trypan blue). - Ensure all animals are of similar age, weight, and health status at the start of the study. - Use a consistent and well-characterized mouse strain for all experiments. |
| Poor or no tumor engraftment | Low tumorigenicity of the cell line: Some cell lines are inherently difficult to grow as xenografts. Poor cell viability: Cells may be unhealthy or damaged during preparation. Suboptimal injection technique: Injection into the dermis or muscle instead of the subcutaneous space. | - Confirm the tumorigenicity of your cell line from literature or perform a pilot study. - Co-inject cells with an extracellular matrix like Matrigel to improve engraftment. - Use cells in the logarithmic growth phase and ensure high viability (>95%) before injection. Keep cells on ice.[16] - Ensure proper subcutaneous injection technique. The needle should move freely under the skin before injecting the cell suspension.[16] |
| Inconsistent or lack of drug efficacy | Improper drug formulation or storage: this compound may have degraded or precipitated. Suboptimal dosing schedule or route of administration: The chosen regimen may not be effective for the specific tumor model. Development of drug resistance: Tumors may acquire resistance to this compound over time. Low intratumoral drug concentration: Poor drug penetration into the tumor tissue.[17] | - Prepare this compound fresh for each use according to the recommended formulation. Store the powder at -20°C.[1][18] - Refer to published studies for effective dosing regimens for your specific xenograft model. Consider dose-response and schedule optimization studies.[6][9] - Analyze biomarkers of resistance in treated tumors. - Consider alternative formulations, such as nanoparticle encapsulation, to potentially improve drug delivery and stability.[19] |
| Unexpected toxicity or adverse events in mice | High dose of this compound: The administered dose may be above the maximum tolerated dose (MTD). Vehicle toxicity: The vehicle used to dissolve this compound may have its own toxic effects. | - Perform a dose-escalation study to determine the MTD of this compound in your specific mouse strain. - Include a vehicle-only control group to assess any toxicity related to the formulation components. |
Experimental Protocols
This compound Formulation for In Vivo Studies
This protocol is based on a commonly used formulation for xenograft studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile deionized water (ddH2O) or saline
Procedure:
-
Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile ddH2O.[3]
-
Warm the vehicle solution to 37°C to aid in the dissolution of this compound.
-
Weigh the required amount of this compound powder and dissolve it in the pre-warmed vehicle to achieve the desired final concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
It is recommended to prepare the formulation fresh on the day of use.[3]
Subcutaneous Xenograft Tumor Model Protocol
This is a general protocol that should be optimized for your specific cell line and experimental goals.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Immunodeficient mice (e.g., nude, NOD-SCID)
-
Syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture the cancer cells in the appropriate medium and conditions. Ensure the cells are in the logarithmic growth phase and free from contamination (e.g., mycoplasma).[16]
-
Cell Preparation:
-
Trypsinize the cells and wash them with sterile PBS.
-
Perform a cell count and determine viability using a method like trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in sterile PBS or serum-free medium at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved animal care protocols.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal injection).[9]
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
In Vivo Efficacy of this compound in Colo205 Xenograft Model
| Dosing Schedule | Dosage (mg/kg) | Outcome | Reference |
| Intermittent | 100 | Tumor growth delay | [6] |
| Frequent | 50 | Complete tumor regressions | [6] |
| Single Dose (24h) | 10 - 100 | Dose-dependent mitotic arrest | [6] |
In Vitro Potency of this compound
| Parameter | Value | Reference |
| Ki (PLK1) | 2.2 nM | [1][3] |
| Selectivity vs PLK2/PLK3 | >100-fold | [1] |
| GI50 (in most tested cell lines) | < 100 nM | [1] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Growth rate analysis and efficient experimental design for tumor xenograft studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sensitivity of cancer cells to Plk1 inhibitor GSK461364A is associated with loss of p53 function and chromosome instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PLK1 inhibition impairs erythroid differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. yeasenbio.com [yeasenbio.com]
- 17. Reduced Efficacy of the Plk1 Inhibitor BI 2536 on the Progression of Hepatocellular Carcinoma due to Low Intratumoral Drug Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PLK1 inhibitor this compound Datasheet DC Chemicals [dcchemicals.com]
- 19. GSK461364A, a Polo-Like Kinase-1 Inhibitor Encapsulated in Polymeric Nanoparticles for the Treatment of Glioblastoma Multiforme (GBM) - PMC [pmc.ncbi.nlm.nih.gov]
GSK461364 lot-to-lot variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Polo-like kinase 1 (PLK1) inhibitor, GSK461364. The information provided addresses potential issues, including lot-to-lot variability, to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values for this compound can arise from several factors, which may be exacerbated by lot-to-lot variability of the compound. Key areas to investigate include:
-
Compound Integrity and Purity:
-
Lot-to-Lot Variability: Different lots of this compound may have variations in purity, isomeric composition, or the presence of trace impurities from the synthesis process. Such variations can alter the effective concentration of the active compound.
-
Compound Degradation: Improper storage, such as exposure to light, moisture, or repeated freeze-thaw cycles, can lead to the degradation of the compound.[1]
-
-
Experimental Conditions:
-
Cell Density: The number of cells seeded per well can affect the inhibitor-to-cell ratio, leading to shifts in the apparent IC50 value.[2]
-
Incubation Time: The duration of exposure to this compound can influence its inhibitory effect, with longer incubation times often resulting in lower IC50 values.[2]
-
Reagent Consistency: Variations in cell culture media, serum, and other assay reagents between experiments can contribute to variability.[2]
-
-
Assay-Specific Factors:
-
DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).[1]
-
Plate Edge Effects: Increased evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth, leading to skewed results.[2]
-
Q2: How can we validate a new lot of this compound to ensure consistency with our previous experiments?
A2: To ensure the consistency of a new lot of this compound, a systematic validation process is recommended. This involves a head-to-head comparison with a previously validated or "gold standard" lot.
-
Physicochemical Characterization:
-
Request a Certificate of Analysis (CoA) from the supplier for the new lot, which should provide information on purity (e.g., by HPLC), identity (e.g., by mass spectrometry and NMR), and any specified chiral purity.
-
If possible, perform in-house analytical chemistry to confirm the identity and purity of the new lot.
-
-
Biological Activity Confirmation:
-
Perform a dose-response experiment comparing the new lot to the previous lot in a well-characterized and sensitive cell line. The calculated IC50 values should be within an acceptable range of each other.
-
Assess the effect of the new lot on a known downstream biomarker of PLK1 inhibition, such as decreased phosphorylation of Myt1, to confirm its mechanism of action.[2]
-
Q3: We are observing unexpected off-target effects or cellular toxicities at concentrations where we previously saw specific cell cycle arrest. Could this be related to lot-to-lot variability?
A3: Yes, unexpected cellular phenotypes could be linked to lot-to-lot variability. Potential causes include:
-
Presence of Impurities: A new lot may contain impurities with different biological activities, leading to off-target effects or increased toxicity.[3]
-
Isomeric Composition: this compound has a chiral center. Variations in the ratio of enantiomers between lots could result in different biological activities, as enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.
-
Compound Degradation Products: Degraded this compound may have altered activity or toxicity.
If you observe such effects, it is crucial to re-verify the purity and integrity of your current lot of this compound.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Proliferation Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lot-to-Lot Variability in Compound Purity | 1. Request and compare the Certificate of Analysis (CoA) for each lot. 2. Perform a head-to-head IC50 determination with a new and a previously validated lot. 3. If feasible, perform analytical chemistry (e.g., HPLC-MS) to confirm purity. | Consistent purity and IC50 values between lots. |
| Inconsistent Cell Seeding Density | 1. Standardize cell counting and seeding protocols. 2. Ensure a single-cell suspension before plating. 3. Treat cells at a consistent confluency.[2] | Reduced variability in IC50 values between replicate experiments. |
| Variation in Incubation Time | 1. Strictly adhere to a standardized incubation time for all experiments. | More consistent IC50 values across different experimental runs. |
| Solvent (DMSO) Effects | 1. Ensure the final DMSO concentration is the same in all wells, including controls. 2. Keep the final DMSO concentration below 0.1% to avoid solvent-induced toxicity.[1] | Minimal to no effect of the vehicle on cell viability. |
| Plate Edge Effects | 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile media or PBS to maintain humidity.[2] | Reduced variability between wells on the edge and in the center of the plate. |
Issue 2: Discrepancies in Cell Cycle Arrest Phenotype
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Concentration Inaccuracy | 1. Verify the initial concentration of your stock solution. 2. Prepare fresh serial dilutions for each experiment. | The observed G2/M arrest phenotype is consistent with the expected concentration-dependent effects of this compound.[4] |
| Lot-to-Lot Variability in Potency | 1. Perform a dose-response analysis of the cell cycle profile with the new lot and compare it to a previous lot. | A similar percentage of cells arrested in G2/M at equivalent concentrations for both lots. |
| Cell Line Instability | 1. Ensure you are using cells at a consistent and low passage number. 2. Periodically perform cell line authentication (e.g., STR profiling). | A stable and reproducible cell cycle profile in response to this compound treatment. |
Data Presentation
Table 1: Reported In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| Ki (PLK1) | 2.2 nM | Cell-free enzyme assay | [5] |
| Selectivity (PLK1 vs. PLK2) | >390-fold | Cell-free enzyme assay | [6] |
| Selectivity (PLK1 vs. PLK3) | >390-fold | Cell-free enzyme assay | [6] |
| GI50 (most cancer cell lines) | <100 nM | 72-hour cell proliferation assay | [5] |
Experimental Protocols
Protocol 1: Quality Control IC50 Determination for a New Lot of this compound
Objective: To verify the potency of a new lot of this compound against a previously validated lot.
Materials:
-
This compound (new lot and reference lot)
-
DMSO
-
Cancer cell line sensitive to this compound (e.g., HeLa, Colo205)
-
Cell culture medium with serum
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the new and reference lots of this compound in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of both lots of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells.
-
Treatment: Remove the medium from the cells and add the prepared this compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Measure cell viability using your chosen reagent and a plate reader according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized viability against the log of the this compound concentration.
-
Fit a non-linear regression curve to determine the IC50 value for each lot.
-
Compare the IC50 values. A difference of less than 2-fold is generally considered acceptable.
-
Protocol 2: Western Blot Analysis of PLK1 Target Engagement
Objective: To confirm that a new lot of this compound engages its target, PLK1, in cells.
Materials:
-
This compound (new lot)
-
Sensitive cancer cell line
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Myt1, anti-Myt1, anti-PLK1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at a concentration known to inhibit PLK1 (e.g., 100 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Compare the levels of phosphorylated Myt1 between the treated and control samples. A decrease in phospho-Myt1 indicates successful PLK1 inhibition.
Mandatory Visualizations
Caption: Simplified signaling pathway of PLK1 in G2/M transition and the inhibitory action of this compound.
Caption: Recommended experimental workflow for the quality control and validation of a new lot of this compound.
References
Validation & Comparative
Validating GSK461364 On-Target Effects on PLK1: A Comparative Guide
This guide provides a comprehensive comparison of GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with other alternative PLK1 inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively assess the on-target effects of this compound through experimental data and detailed protocols.
Introduction to PLK1 and this compound
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2] Overexpression of PLK1 is a hallmark of many cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[1][3]
This compound is a small-molecule, ATP-competitive inhibitor of PLK1.[4] It has demonstrated high potency and selectivity for PLK1 over other kinases, including other PLK family members.[4][5] Inhibition of PLK1 by this compound leads to a G2/M cell cycle arrest and ultimately induces apoptosis in cancer cells.[6][7]
Comparison of PLK1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized PLK1 inhibitors across various cancer cell lines.
| Inhibitor | Target(s) | IC50 (nM) - HCT 116 (Colon) | IC50 (nM) - HeLa (Cervical) | IC50 (nM) - NCI-H460 (Lung) | IC50 (nM) - U2OS (Osteosarcoma) | Reference(s) |
| This compound | PLK1 | ~25 | 2-25 | ~20 | ~15 | [2][3] |
| BI 2536 | PLK1, BRD4 | 2-25 | 2-25 | 2-25 | 2-25 | [8][9][10] |
| Volasertib (BI 6727) | PLK1 | 40 (sensitive) - 550 (less sensitive) | Not widely reported | 40 (sensitive) - 550 (less sensitive) | Not widely reported | [3] |
| Onvansertib (NMS-1286937) | PLK1 | Not widely reported | Not widely reported | Potent nanomolar activity | Not widely reported | [3][11] |
Note: IC50 values can vary depending on the specific assay conditions and cell line used. The data presented here is a compilation from multiple sources to provide a comparative overview.
On-Target Effect Validation: Experimental Data
The primary on-target effect of PLK1 inhibition is the disruption of mitotic progression, leading to a characteristic G2/M phase cell cycle arrest. This can be validated through several key experiments:
Cell Cycle Analysis by Flow Cytometry
Treatment of cancer cells with this compound results in a dose-dependent increase in the population of cells in the G2/M phase of the cell cycle.
| Cell Line | Treatment | % of Cells in G2/M | Reference(s) |
| Osteosarcoma Cells | This compound (IC50) | Significant increase | [6] |
| Neuroblastoma Cells | This compound (low nM) | Significant increase | [12][13] |
| Bladder Carcinoma Cells | This compound (75 nM) | Significant increase | [2] |
Induction of Apoptosis
Prolonged mitotic arrest induced by PLK1 inhibition ultimately leads to apoptosis.
| Cell Line | Treatment | Apoptosis Induction | Reference(s) |
| Osteosarcoma Cells | This compound | Dose-dependent increase in apoptotic cells | [6][14] |
| Neuroblastoma Cells | This compound (low nM) | Massive induction of apoptosis | [12][13] |
| Bladder Carcinoma Cells | This compound | Significant increase in apoptotic cells | [2] |
Mitotic Spindle Defects
Immunofluorescence analysis reveals that this compound treatment causes severe defects in mitotic spindle formation, a direct consequence of PLK1 inhibition. This is often observed as monopolar or collapsed spindles.[5][15]
Experimental Protocols
Western Blotting for PLK1 Pathway Proteins
This protocol is used to assess the phosphorylation status of downstream targets of PLK1.
-
Cell Lysis: Treat cells with this compound or a control vehicle for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-Histone H3 (Ser10) (a marker for mitotic cells)
-
Total Histone H3
-
Cleaved PARP (an apoptosis marker)
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound or a control vehicle. Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content by flow cytometry.
Immunofluorescence for Mitotic Spindle Analysis
This protocol visualizes the structure of the mitotic spindle.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a control vehicle.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1-2 hours. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI or Hoechst. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope to assess spindle morphology.[15]
Visualizing the Mechanism of Action
To better understand the on-target effects of this compound, the following diagrams illustrate the PLK1 signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The PLK1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the on-target effects of PLK1 inhibitors.
References
- 1. BI-2536 (BI2536) | PLK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulatory functional territory of PLK-1 and their substrates beyond mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. Mechanisms Underlying Plk1 Polo-Box Domain-Mediated Biological Processes and Their Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK1 Inhibition Induces Synthetic Lethality in Fanconi Anemia Pathway–Deficient Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Plk1 inhibition leads to a failure of mitotic division during the first mitotic division in pig embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PLK1 Inhibitors: GSK461364 versus BI 2536
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Polo-like kinase 1 (PLK1) inhibitors, GSK461364 and BI 2536. The information presented is collated from preclinical and clinical studies to assist researchers in making informed decisions for their discovery and development programs.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Its involvement in processes such as centrosome maturation, bipolar spindle formation, and cytokinesis makes it an attractive target for anticancer therapies, especially given its overexpression in a wide range of human cancers, which often correlates with a poor prognosis.[2][3][4] Both this compound and BI 2536 are potent ATP-competitive inhibitors of PLK1 that have been investigated for their therapeutic potential.
Mechanism of Action
Both this compound and BI 2536 function as small molecule inhibitors that target the ATP-binding pocket of PLK1.[1][5][6][7] By competing with ATP, they block the kinase activity of PLK1, leading to a cascade of downstream effects that disrupt mitotic progression. This inhibition ultimately results in mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death) in cancer cells.[8][9][10][11]
Performance Data: this compound vs. BI 2536
The following tables summarize the key quantitative data for this compound and BI 2536, compiled from various preclinical studies.
In Vitro Potency and Selectivity
| Parameter | This compound | BI 2536 | Reference |
| PLK1 Inhibition (Ki) | 2.2 nM | - | [12][13] |
| PLK1 Inhibition (IC50) | < 50 nM (in >83% of >120 cell lines) | 0.83 nM | [10][12][14] |
| Selectivity vs. PLK2 | >100-fold | >1000-fold | [10][12] |
| Selectivity vs. PLK3 | >100-fold | >1000-fold | [10][12] |
Cellular Activity
| Parameter | This compound | BI 2536 | Reference |
| Cell Proliferation (GI50/IC50) | < 100 nM in most cell lines tested | 2 - 25 nM in a large panel of human tumor cell lines | [12][15] |
| Cell Cycle Arrest | G2/M arrest | Prometaphase arrest | [6][8][14] |
| Induction of Apoptosis | Yes | Yes | [8][9][10] |
Preclinical In Vivo Efficacy
Both inhibitors have demonstrated significant antitumor activity in various xenograft models.
-
This compound: Administration of this compound has been shown to cause regression or delay in tumor growth in different xenograft models, including those derived from neuroblastoma and colon cancer (Colo205).[8][12] In vivo, it suppresses tumor growth by inhibiting proliferation and inducing apoptosis.[8]
-
BI 2536: This inhibitor has also shown efficacy in mouse xenograft models, with intravenous administration leading to tumor suppression.[15]
Clinical Trial Insights
Both this compound and BI 2536 have advanced into clinical trials, providing valuable data on their safety and efficacy in humans.
-
This compound: A Phase I study in patients with advanced solid malignancies established a recommended Phase II dose of 225 mg administered intravenously. The most common dose-limiting toxicities were neutropenia and thrombocytopenia.[13][16] A notable adverse event was the occurrence of venous thrombotic emboli (VTE), suggesting the need for prophylactic anticoagulation in future studies.[13][16][17] The best response observed was prolonged stable disease.[13][16]
-
BI 2536: Phase I trials in patients with advanced solid tumors and acute myeloid leukemia (AML) have also been conducted.[10][18][19][20] The maximum tolerated dose was determined, with reversible neutropenia being a primary dose-limiting toxicity.[20] The inhibitor showed an acceptable safety profile and some evidence of antitumor activity, including stable disease and a transient partial response in one patient.[18][20]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.
Caption: PLK1 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Evaluating PLK1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize PLK1 inhibitors.
PLK1 Kinase Inhibition Assay (FRET-based)
This assay is used to determine the direct inhibitory effect of a compound on PLK1 kinase activity.[21][22]
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay, such as the Z'-Lyte™ kinase assay, measures the phosphorylation of a synthetic peptide substrate by PLK1.
-
Materials:
-
Recombinant human PLK1 enzyme
-
FRET-peptide substrate (e.g., Z'-Lyte™ Ser/Thr peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (this compound, BI 2536) dissolved in DMSO
-
Protease for development step
-
Microplate reader capable of measuring fluorescence at two wavelengths
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PLK1 enzyme, the FRET-peptide substrate, and the test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and add the development reagent containing a protease. The protease will cleave the unphosphorylated peptide, disrupting FRET.
-
Incubate for 60 minutes at room temperature.
-
Measure the fluorescence emission at two wavelengths (e.g., 445 nm and 520 nm).
-
Calculate the ratio of the two emissions to determine the extent of phosphorylation.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Cell Proliferation Assay (MTT/MTS Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.[23][24]
-
Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (this compound, BI 2536)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 48-72 hours.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the inhibitors on cell cycle progression.[25]
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide, PI). The fluorescence intensity of individual cells is measured by flow cytometry, which allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
Staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds at a concentration around their IC50 for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in the PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
In Vivo Xenograft Tumor Model
This model evaluates the antitumor efficacy of the inhibitors in a living organism.[25][26]
-
Principle: Human cancer cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth between the treated and control groups to assess the in vivo efficacy.
-
Conclusion
Both this compound and BI 2536 are potent and selective inhibitors of PLK1 with demonstrated anti-cancer activity in preclinical models. While both compounds show promise, there are subtle differences in their in vitro potency and selectivity profiles. Clinical data has provided insights into their safety and tolerability in humans, highlighting myelosuppression as a common toxicity for this class of inhibitors. The choice between these inhibitors for research purposes may depend on the specific cancer type being investigated, the desired selectivity profile, and the established preclinical and clinical data for each compound. This guide provides a foundational comparison to aid in these critical decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pardon Our Interruption [opnme.com]
- 16. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. A randomized, open-label, phase I/II trial to investigate the maximum tolerated dose of the Polo-like kinase inhibitor BI 2536 in elderly patients with refractory/relapsed acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
A Head-to-Head Comparison of GSK461364 and Volasertib: Potent PLK1 Inhibitors in Cancer Research
In the landscape of targeted cancer therapies, inhibitors of Polo-like kinase 1 (PLK1) have emerged as a promising strategy to combat various malignancies. Among these, GSK461364 and volasertib have been the subject of extensive preclinical and clinical investigation. This guide provides a detailed, objective comparison of these two prominent PLK1 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application.
Executive Summary
Both this compound and volasertib are potent, ATP-competitive inhibitors of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1][2] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[3][4] While both compounds share a common target, they exhibit differences in their selectivity profiles, clinical development trajectories, and reported adverse effects. This guide delves into these nuances to provide a comprehensive comparative analysis.
Mechanism of Action and Signaling Pathway
This compound and volasertib exert their anti-cancer effects by binding to the ATP-binding pocket of PLK1, thereby preventing its catalytic activity.[3][5] PLK1 is a master regulator of the M phase of the cell cycle, involved in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[6] Its inhibition disrupts these processes, leading to a prolonged G2/M phase arrest and ultimately, programmed cell death (apoptosis).[2][7]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and volasertib, providing a direct comparison of their potency and efficacy.
Table 1: In Vitro Potency (IC50/Ki Values)
| Compound | Target | Assay Type | IC50/Ki (nM) | Cell Line/System | Reference |
| This compound | PLK1 | Kinase Assay (Ki) | 2.2 | Purified Enzyme | [3] |
| PLK1 | Cell Viability (IC50) | < 50 | >83% of >120 cancer cell lines | [3] | |
| PLK1 | Cell Viability (IC50) | Not specified | MYC-amplified Medulloblastoma | [8] | |
| Volasertib | PLK1 | Kinase Assay (IC50) | 0.87 | Purified Enzyme | [9] |
| PLK2 | Kinase Assay (IC50) | 5 | Purified Enzyme | [9] | |
| PLK3 | Kinase Assay (IC50) | 56 | Purified Enzyme | [9] | |
| PLK1 | Cell Viability (GI50) | Varies | Hematological Malignancy Cell Lines | [10] | |
| PLK1 | Cell Viability (IC50) | Not specified | MYC-amplified Medulloblastoma | [8] |
Table 2: Preclinical Antitumor Activity
| Compound | Cancer Model | Administration | Key Findings | Reference |
| This compound | Human Tumor Xenografts (e.g., Colo205) | Intraperitoneal | Dose-dependent mitotic arrest and tumor growth delay or regression. | [3] |
| Neuroblastoma Xenografts | Not specified | Strongly delayed established tumor growth and increased survival. | [11] | |
| Volasertib | Multiple Cancer Models | Not specified | Marked antitumor activity. | [9] |
| CCND1-driven Breast Cancer Metastases PDX | Not specified | Caused rapid tumor shrinkage and complete response. | [12] |
Table 3: Clinical Trial Overview
| Compound | Phase | Cancer Type(s) | Key Outcomes/Status | Reference |
| This compound | Phase I | Advanced Solid Malignancies | Recommended Phase II dose of 225 mg IV. Dose-limiting toxicities included neutropenia and thrombocytopenia. Venous thrombotic emboli (VTE) were a notable adverse event. | [3][13] |
| Volasertib | Phase II | Acute Myeloid Leukemia (AML) in elderly patients | Combination with low-dose cytarabine (LDAC) showed higher objective response rates (31% vs 13.3%) and improved median event-free survival (5.6 vs 2.3 months) compared to LDAC alone. | [14][15] |
| Phase III (POLO-AML-2) | Acute Myeloid Leukemia (AML) in elderly patients | Initiated based on positive Phase II results. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and volasertib.
Cell Viability Assay (MTT Assay) for this compound
-
Cell Seeding: Seed osteosarcoma cells (e.g., U2OS, MG63, SJSA) in 96-well plates at a density of 2,000–20,000 cells/100 μl/well and incubate overnight.[16]
-
Drug Treatment: Add this compound at various concentrations in triplicate and incubate for 72 hours.[16]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for a period that allows for the formation of formazan crystals.[16]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The viability is expressed as a percentage of the control-treated cells.[16]
Apoptosis Assay (Annexin V/PI Staining) for Volasertib
-
Cell Seeding and Treatment: Plate non-small-cell lung cancer cells in 6-well plates, allow them to adhere overnight, and then treat with volasertib (e.g., 7.5 nM, 12.5 nM, or 20 nM) for 72 hours.[7]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[17]
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7][17]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Discussion and Conclusion
Both this compound and volasertib have demonstrated potent and selective inhibition of PLK1, leading to significant anti-tumor activity in a range of preclinical models. This compound exhibits high selectivity for PLK1 over other PLK isoforms.[3] In contrast, volasertib, while highly potent against PLK1, also shows activity against PLK2 and PLK3 at higher concentrations.[9]
In the clinical setting, volasertib has shown promising results, particularly in elderly patients with AML, leading to a Breakthrough Therapy designation by the FDA.[18] The combination of volasertib with low-dose cytarabine significantly improved response rates and survival outcomes in this patient population.[15] The clinical development of this compound in solid tumors has been hampered by dose-limiting toxicities, most notably venous thrombotic emboli, which require co-administration of anticoagulants.[3][13]
The choice between these two inhibitors in a research setting may depend on the specific cancer type being investigated and the desired selectivity profile. For studies focused solely on the effects of PLK1 inhibition, the high selectivity of this compound may be advantageous. However, for translating findings to a clinical context, particularly in hematological malignancies, the extensive clinical data available for volasertib makes it a compelling choice.
Future research should continue to explore predictive biomarkers to identify patient populations most likely to respond to PLK1 inhibition. Furthermore, combination strategies with other targeted agents or chemotherapies, as demonstrated with volasertib and cytarabine, hold the potential to enhance efficacy and overcome resistance.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Volasertib for the treatment of acute myeloid leukemia: a review of preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class I HDAC inhibitor entinostat synergizes with PLK1 inhibitors in MYC-amplified medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. oncotarget.com [oncotarget.com]
- 11. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Volasertib for Treatment of Acute Myeloid Leukaemia (AML) - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. 4.4. Analysis of Apoptotic Cell Death Induction [bio-protocol.org]
- 18. Boehringer Ingelheim's investigational volasertib receives FDA Breakthrough Therapy designation [prnewswire.com]
A Tale of Two Kinase Inhibitors: GSK461364 vs. Rigosertib
In the landscape of cancer therapeutics, the precise targeting of cellular pathways that drive tumorigenesis is paramount. This guide provides a detailed comparison of two notable anti-cancer agents, GSK461364 and rigosertib, focusing on their distinct and debated mechanisms of action. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on how these molecules exert their effects at the cellular level.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Rigosertib |
| Primary Target | Polo-like kinase 1 (PLK1)[1][2][3] | Disputed: Originally PLK1, now considered a multi-target inhibitor affecting RAS signaling, microtubule dynamics, and stress-response pathways[4][5][6][7] |
| Mode of Inhibition | ATP-competitive[1][8][9] | Primarily non-ATP-competitive; also described as a RAS-mimetic[4][6][10][11] |
| Cellular Outcome | G2/M cell cycle arrest, apoptosis, and cellular senescence[1][12][13] | Mitotic arrest, apoptosis, and modulation of RAS and PI3K/Akt signaling pathways[4][10][11][14] |
This compound: A Specific PLK1 Inhibitor
This compound is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][15] Its mechanism of action is well-defined and centers on its ability to compete with ATP for binding to the PLK1 kinase domain.[1][8][9]
Mechanism of Action
Inhibition of PLK1 by this compound disrupts multiple mitotic processes, including centrosome maturation, spindle formation, and cytokinesis.[12] This leads to a robust G2/M phase cell cycle arrest, where cells are unable to progress through mitosis.[1][12][16] Prolonged mitotic arrest ultimately triggers apoptosis (programmed cell death) and in some cases, cellular senescence.[13][17]
The specificity of this compound for PLK1 over other kinases, including PLK2 and PLK3, is a key characteristic, with selectivities reported to be over 100-fold and in some cases over 1000-fold.[2][8] This high selectivity minimizes off-target effects, making it a valuable tool for studying PLK1 function and a promising candidate for targeted cancer therapy.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| Ki (PLK1) | 2.2 nM | Purified enzyme | [2][3] |
| IC50 (PLK1) | 9 nM | Cell-free assay | [10] |
| GI50 (Growth Inhibition) | < 100 nM | In over 91% of >120 cancer cell lines tested | [2][12] |
Experimental Protocols
In Vitro Kinase Assay (for Ki determination): The inhibitory activity of this compound on purified PLK1 enzyme is typically measured using a kinase reaction performed in a final assay volume of 10 µL using a kit like the Z-Lyte Assay kit (Ser/Thr peptide 16). The assay measures the phosphorylation of a synthetic peptide substrate by the kinase in the presence of ATP and varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, often by fluorescence, to determine the inhibitor's potency.[2]
Cell Proliferation Assay (for GI50 determination): Cancer cell lines are seeded in 384-well microtiter plates and incubated for 24 hours. This compound is then added at various concentrations. After a 72-hour incubation period, cell viability is assessed. A common method involves staining the cell nuclei with a fluorescent dye like 4′,6-diamidino-2-phenylindole (DAPI) and measuring the fluorescent intensity using a high-content analyzer. The GI50 value is the concentration of the compound that causes a 50% reduction in cell growth.[2]
Flow Cytometry for Cell Cycle Analysis: To determine the effect of this compound on the cell cycle, neuroblastoma cells (e.g., SK-N-AS and IMR32) are treated with the compound at GI50 or GI80 concentrations for 24 and 72 hours. Cells are then harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).[1]
Rigosertib: A Multi-faceted and Debated Inhibitor
The mechanism of action of rigosertib is considerably more complex and has been a subject of scientific debate.[4] Initially identified as a non-ATP-competitive inhibitor of PLK1, subsequent studies have proposed several alternative and potentially complementary mechanisms.[4][10][11]
Mechanisms of Action
-
PLK1 Inhibition: The initial discovery of rigosertib identified it as a PLK1 inhibitor with an IC50 of 9 nM.[4][10] However, the allosteric nature of this binding has not been definitively proven, and some studies have questioned the direct inhibition of PLK1 as its primary mode of action in cells.[4][5]
-
RAS-Mimetic and RAS-RAF-MEK Pathway Inhibition: A significant body of evidence suggests that rigosertib acts as a RAS-mimetic.[4][6] It is proposed to bind to the RAS-binding domains (RBDs) of RAS effector proteins, such as RAF kinases and PI3Ks.[6] This interaction prevents the binding of active RAS to its effectors, thereby blocking downstream signaling through the RAS-RAF-MEK and PI3K/Akt pathways.[4][6][18]
-
Microtubule Destabilization: Some studies have identified rigosertib as a microtubule-destabilizing agent, binding to the colchicine site on β-tubulin.[5] This leads to mitotic spindle disruption and cell cycle arrest. However, this finding has been contested, with some researchers suggesting that this activity may be due to a contaminant (ON01500) present in some commercial preparations of rigosertib.[5][19]
-
Induction of Oxidative Stress: Rigosertib has been shown to induce mitotic stress, leading to the generation of reactive oxygen species (ROS) and the activation of stress-response pathways, such as the JNK cascade.[4] This can indirectly inhibit RAS signaling.[4]
Quantitative Data
| Parameter | Value | Target | Reference |
| IC50 | 9 nM | PLK1 (non-ATP-competitive) | [10][11] |
| IC50 | 18-260 nM | PLK2, PDGFR, Flt1, BCR-ABL, Fyn, Src, CDK1 | [10][11] |
| IC50 | 50-250 nM | Growth inhibition in 94 different tumor cell lines | [10] |
Experimental Protocols
RAS-RAF Interaction Assay: To assess the effect of rigosertib on the interaction between RAS and RAF, co-immunoprecipitation experiments are often performed. Cells are treated with rigosertib, and then stimulated (e.g., with EGF) to activate RAS signaling. Cell lysates are then incubated with an antibody against RAS to pull down RAS and its interacting proteins. The resulting protein complexes are then analyzed by Western blotting using an antibody against RAF to determine if rigosertib treatment has disrupted the RAS-RAF interaction.[14]
Microtubule Polymerization Assay: The direct effect of rigosertib on microtubule dynamics can be assessed in vitro. Purified tubulin is incubated under conditions that promote polymerization in the presence or absence of rigosertib. The extent of microtubule polymerization can be monitored over time by measuring the change in light scattering or fluorescence of a reporter molecule. A decrease in the rate or extent of polymerization in the presence of rigosertib would indicate a microtubule-destabilizing activity.[5]
Western Blot for Signaling Pathway Analysis: To investigate the impact of rigosertib on signaling pathways, cancer cells (e.g., KRAS-mutant colorectal cancer cells) are serum-starved and then treated with rigosertib prior to stimulation with a growth factor like EGF. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins such as MEK, ERK, and AKT using phospho-specific antibodies. A reduction in the levels of phosphorylated proteins would indicate inhibition of the respective pathways.[14]
Conclusion
This compound and rigosertib represent two distinct approaches to cancer therapy. This compound is a highly specific, ATP-competitive inhibitor of PLK1 with a well-understood mechanism of action revolving around the induction of mitotic arrest. In contrast, rigosertib's mechanism is more enigmatic and appears to be multi-targeted, with evidence supporting its roles as a PLK1 inhibitor, a RAS-mimetic, and a microtubule-destabilizing agent. The ongoing debate surrounding rigosertib's primary mode of action highlights the complexity of drug-target interactions and the importance of rigorous, multi-faceted experimental approaches in drug development. For researchers, the choice between these two agents will depend on the specific biological question being addressed: this compound serves as a precise tool to probe PLK1 function, while rigosertib may be more relevant for studying broader anti-cancer effects involving multiple cellular pathways.
References
- 1. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Small Molecule RAS-Mimetic Disrupts RAS Association with Effector Proteins to Block Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rigosertib - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I study of this compound, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. biorxiv.org [biorxiv.org]
Confirming Mitotic Arrest Induced by GSK461364: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental methods to confirm mitotic arrest induced by GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental protocols, presents comparative data with other PLK1 inhibitors, and visualizes relevant biological pathways and workflows.
Introduction to this compound and PLK1 Inhibition
This compound is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1), a serine/threonine kinase crucial for multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Overexpression of PLK1 is a hallmark of many cancers, making it a prime target for anti-cancer therapies.[2] Inhibition of PLK1 by this compound disrupts these mitotic processes, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][3] This guide details the experimental approaches to verify this mechanism of action and compares this compound with other notable PLK1 inhibitors, BI 2536 and Volasertib.
Comparative Efficacy of PLK1 Inhibitors
The potency of this compound and its alternatives can be quantified by their half-maximal inhibitory concentration (IC50) values across various cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Panel of >120 cell lines | Various | < 100 (in 91% of lines) | [4][5] |
| A549 | Lung Cancer | ~20 | [1] | |
| Osteosarcoma cell lines | Bone Cancer | Varies by line | [6] | |
| BI 2536 | Panel of neuroblastoma cell lines | Neuroblastoma | < 100 | [7] |
| NCI-H460 | Lung Cancer | Not specified | [8] | |
| Squamous cell carcinoma of the head and neck | Head and Neck Cancer | 2.5 | [9] | |
| Volasertib (BI 6727) | HeLa | Cervical Cancer | 20 | [10] |
| Caski | Cervical Cancer | 2020 | [10] | |
| Panel of pediatric cancer cell lines | Various | Median: 14.1 | [11] | |
| HCT116 | Colon Carcinoma | 23 | [12] | |
| NCI-H460 | Lung Cancer | 21 | [12] | |
| HL-60 | Leukemia | 32 | [12] |
Confirming Mitotic Arrest: Key Experimental Approaches
Several robust methods can be employed to confirm that this compound induces mitotic arrest. These experiments provide quantitative data on the cell cycle distribution and the presence of mitotic markers.
Cell Cycle Analysis by Flow Cytometry
This technique is the gold standard for determining the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment with this compound is expected to cause a significant increase in the proportion of cells in the G2/M phase.
Experimental Data:
| Treatment | Cell Line | % of Cells in G2/M Phase | Reference |
| This compound (250 nM) | A549 | Significant increase | [13] |
| This compound | Osteosarcoma cell lines | Marked accumulation | [6][14] |
| Volasertib (0.03 µM, 24h) | HeLa | Significant increase | [10] |
| Volasertib (0.03 µM, 48h) | HeLa | Significant increase | [10] |
| BI 2536 | Neuroblastoma cell lines | Induction of G2/M arrest | [7] |
Analysis of Phospho-Histone H3 (Ser10) Levels
Histone H3 is phosphorylated at serine 10 (pHH3) specifically during mitosis. An increase in the levels of pHH3 serves as a specific marker for cells undergoing mitosis and, in the context of PLK1 inhibition, indicates mitotic arrest.
Experimental Data:
Treatment with this compound has been shown to cause a dose- and time-dependent increase in the levels of phospho-Histone H3 in osteosarcoma cell lines, confirming mitotic arrest.[6] Similarly, Volasertib treatment in NCI-H460 cells leads to an accumulation of mitotic cells with positive staining for phospho-histone H3 (Ser10).[12]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing cell cycle distribution following treatment with a PLK1 inhibitor.
Materials:
-
Cultured cells
-
PLK1 inhibitor (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase at the time of treatment. Treat cells with the desired concentrations of the PLK1 inhibitor or vehicle control for the specified duration.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Fixation: Wash the cells with PBS and fix by resuspending the cell pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution.
-
Analysis: Incubate the cells in the dark for 15-30 minutes at room temperature. Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Protocol 2: Western Blot for Phospho-Histone H3 (Ser10)
This protocol describes the detection of the mitotic marker phospho-histone H3 by Western blotting.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-Histone H3 or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in an appropriate lysis buffer to extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-phospho-Histone H3 antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane extensively with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across all lanes.
PLK1 Signaling Pathway and Inhibition
This compound acts as an ATP-competitive inhibitor of PLK1. By blocking the kinase activity of PLK1, it prevents the phosphorylation of downstream substrates that are essential for mitotic progression. This disruption leads to the activation of the spindle assembly checkpoint and ultimately results in mitotic arrest.
Conclusion
Confirming mitotic arrest is a critical step in validating the mechanism of action of PLK1 inhibitors like this compound. The experimental approaches detailed in this guide, including cell cycle analysis by flow cytometry and the detection of the mitotic marker phospho-histone H3, provide robust and quantifiable evidence of this cellular response. By comparing the efficacy of this compound with other PLK1 inhibitors, researchers can gain a clearer understanding of its potential as a therapeutic agent. The provided protocols and diagrams serve as a practical resource for designing and executing these essential experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Polo-like-kinase-1-inhibitor BI2536 in squamous cell carcinoma cell lines of the head and neck - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of the Polo-Like Kinase Inhibitor Volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of GSK461364: A Comparative Guide and Rescue Experiment Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, with other available alternatives. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to objectively assess its performance and validate its on-target effects through a rescue experiment.
Introduction to this compound
This compound is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy. This compound has demonstrated significant anti-proliferative activity in numerous cancer cell lines by inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Comparison with Alternative PLK1 Inhibitors
Several other PLK1 inhibitors have been developed and are at various stages of preclinical and clinical investigation. This section compares this compound with three notable alternatives: BI 2536, Volasertib (BI 6727), and Onvansertib (NMS-1286937).
| Feature | This compound | BI 2536 | Volasertib (BI 6727) | Onvansertib (NMS-1286937) |
| Mechanism of Action | ATP-competitive | ATP-competitive | ATP-competitive | ATP-competitive |
| Potency (IC50/Ki) | Ki = 2.2 nM[1] | IC50 = 0.83 nM | IC50 = 0.87 nM | IC50 = 2 nM |
| Selectivity | >100-fold for PLK1 over PLK2/3[1] | Potent against PLK1, PLK2, and PLK3 | Higher selectivity for PLK1 over PLK2/3 than BI 2536 | High selectivity for PLK1 |
| Reported Side Effects | Venous thromboembolic events, myelosuppression | Neutropenia, thrombocytopenia | Hematological toxicities, gastrointestinal issues | Neutropenia, fatigue |
| Clinical Development Stage | Phase I/II trials have been conducted | Has been in Phase II/III trials | Has been in Phase III trials | Currently in Phase II trials |
Validating this compound Effects with a Rescue Experiment
To ascertain that the observed cellular effects of this compound are indeed due to the inhibition of its intended target, PLK1, a rescue experiment is a critical validation step. The principle of this experiment is to determine if the overexpression of the target protein (PLK1) can reverse the phenotypic effects induced by the inhibitor.
Signaling Pathway and Rescue Experiment Workflow
The following diagram illustrates the PLK1 signaling pathway, the inhibitory action of this compound, and the logic of the rescue experiment.
Caption: PLK1 signaling, its inhibition by this compound, and the rescue mechanism.
Experimental Workflow for the Rescue Experiment
The following diagram outlines the key steps in performing a rescue experiment to validate the on-target effects of this compound.
Caption: Workflow for the this compound rescue experiment.
Detailed Experimental Protocols
Cell Culture and Transfection
-
Cell Lines: Use a cancer cell line known to be sensitive to this compound (e.g., HeLa, U2OS, or a neuroblastoma cell line like SK-N-AS).[3]
-
Culture Conditions: Maintain cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfect cells with either an empty vector (control) or a vector encoding full-length human PLK1 using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow cells to recover and express the protein for 24 hours post-transfection.
-
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
24 hours post-transfection, treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM) or DMSO as a vehicle control. The chosen concentrations should be based on the known IC50 of the cell line being used.[3]
-
Incubate the cells for an additional 24 to 72 hours, depending on the assay to be performed.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.
-
Protocol:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
Cell Cycle Analysis (Flow Cytometry)
-
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the cell cycle phase distribution.
-
Protocol:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution (containing RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
-
Western Blotting
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins in a complex mixture.
-
Protocol:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PLK1 (to confirm overexpression) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Expected Results and Interpretation
-
Cell Viability: In cells transfected with the empty vector, this compound should induce a dose-dependent decrease in cell viability. In contrast, cells overexpressing PLK1 are expected to show significantly higher viability in the presence of this compound compared to the control cells, indicating a rescue from the drug's cytotoxic effects.
-
Cell Cycle: Empty vector-transfected cells treated with this compound should exhibit a significant increase in the percentage of cells arrested in the G2/M phase. PLK1 overexpression should partially or fully reverse this G2/M arrest, with a cell cycle profile more closely resembling that of the untreated control cells.
-
Western Blot: The western blot analysis should confirm the successful overexpression of PLK1 in the transfected cells compared to the empty vector control.
A successful rescue experiment, where PLK1 overexpression mitigates the anti-proliferative and cell cycle arrest effects of this compound, provides strong evidence that the drug's primary mechanism of action is through the specific inhibition of PLK1. This validation is crucial for the continued development and clinical application of this compound as a targeted cancer therapeutic.
References
Mimicking GSK461364 Effects Through PLK1 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for inhibiting Polo-like kinase 1 (PLK1), a key regulator of mitosis: the small molecule inhibitor GSK461364 and RNA interference (RNAi)-mediated gene knockdown. Understanding the similarities and differences between these approaches is crucial for designing experiments, interpreting results, and developing novel cancer therapeutics.
Introduction: Targeting PLK1 in Cancer Therapy
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] This has made PLK1 an attractive target for anticancer drug development.
This compound is a potent and selective ATP-competitive inhibitor of PLK1.[1][4] It has demonstrated broad anti-proliferative activity against numerous cancer cell lines and has been evaluated in clinical trials.[5][6] By binding to the kinase domain of PLK1, this compound prevents the phosphorylation of downstream substrates, leading to mitotic arrest and subsequent apoptosis.[7]
PLK1 knockdown using small interfering RNA (siRNA) offers a highly specific alternative to small molecule inhibitors.[8] By targeting PLK1 mRNA for degradation, siRNA-mediated knockdown effectively reduces the cellular levels of the PLK1 protein, thereby phenocopying the effects of enzymatic inhibition.[9]
This guide will compare the cellular effects of this compound and PLK1 siRNA, focusing on their impact on cell cycle progression and apoptosis. We will also provide detailed experimental protocols and discuss the potential for off-target effects with each method.
Comparative Analysis of Cellular Effects
Both this compound treatment and PLK1 knockdown consistently lead to a G2/M phase cell cycle arrest and induction of apoptosis in cancer cells.[1][9][10] This indicates that both methods effectively disrupt the mitotic functions of PLK1.
Cell Cycle Arrest
Inhibition of PLK1, either by this compound or siRNA, disrupts the formation of a functional mitotic spindle, leading to the activation of the spindle assembly checkpoint and arrest of cells in the G2/M phase of the cell cycle.[1][2]
Quantitative Comparison of G2/M Arrest
| Cell Line | Treatment | Concentration/Dose | Time Point | % of Cells in G2/M | Reference |
| Neuroblastoma (SK-N-AS) | This compound | GI50 | 72h | ~60% | [1] |
| Neuroblastoma (IMR32) | This compound | GI50 | 72h | ~55% | [1] |
| Esophageal Cancer | PLK1 siRNA | 50 nM | 48h | 51-90% | [7] |
| Anaplastic Thyroid Carcinoma | This compound | IC50 | 48h | Dose-dependent increase | [6] |
Note: Direct quantitative comparison across different studies is challenging due to variations in experimental conditions. The data presented here is illustrative of the typical effects observed.
Induction of Apoptosis
Prolonged mitotic arrest triggered by PLK1 inhibition ultimately leads to the activation of the intrinsic apoptotic pathway.[3][10]
Quantitative Comparison of Apoptosis Induction
| Cell Line | Treatment | Concentration/Dose | Time Point | % of Apoptotic Cells | Reference |
| Neuroblastoma (SK-N-AS) | This compound | GI80 | 72h | Significant increase | [1] |
| Neuroblastoma (IMR32) | This compound | GI80 | 72h | Significant increase | [1] |
| HeLa | PLK1 siRNA | Not specified | 72h | ~40% (sub-G1) | [11] |
| Osteosarcoma | This compound | 0.5-2 µM | 72h | Dose-dependent increase | [4] |
Note: The percentage of apoptotic cells can vary significantly depending on the cell line and the specific assay used.
Mechanism of Action and Specificity
While both methods target PLK1, their mechanisms and potential for off-target effects differ.
This compound acts as a competitive inhibitor of ATP binding to the PLK1 kinase domain.[4] It is highly selective for PLK1 over other kinases, including other PLK family members.[1] However, like most small molecule inhibitors, the potential for off-target effects on other kinases or cellular proteins cannot be entirely ruled out, especially at higher concentrations.[10]
PLK1 siRNA offers high specificity by targeting the unique mRNA sequence of PLK1.[8] This leads to a direct reduction in the amount of PLK1 protein. However, off-target effects can occur if the siRNA sequence shares homology with other mRNAs.[10] Careful design of siRNA sequences and the use of multiple different siRNAs targeting the same gene can help to mitigate this risk.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and PLK1 knockdown.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
This compound: Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
PLK1 siRNA: Transfect cells with PLK1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Culture and treat cells with this compound or PLK1 siRNA as described for the cell viability assay.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the propidium iodide fluorescence.
Apoptosis Analysis by Western Blot
This protocol is used to detect the cleavage of key apoptotic proteins.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
Signaling Pathway
Caption: Inhibition of PLK1 via this compound or siRNA leads to G2/M arrest and apoptosis.
Experimental Workflow
Caption: Workflow for comparing the effects of this compound and PLK1 siRNA.
Conclusion
Both this compound and PLK1 siRNA are effective tools for studying the consequences of PLK1 inhibition in cancer cells. They consistently induce G2/M cell cycle arrest and apoptosis, confirming the critical role of PLK1 in mitosis.
-
This compound offers the advantage of being a readily available small molecule that is easy to use in a wide range of experimental settings. Its high selectivity for PLK1 makes it a valuable tool for chemical biology and preclinical studies.
-
PLK1 siRNA provides a highly specific method for reducing PLK1 protein levels, which can be crucial for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of PLK1 loss.
The choice between these two methods will depend on the specific research question, the experimental system, and the resources available. For many studies, a combination of both approaches will provide the most robust and reliable data. This comparative guide provides a framework for researchers to make informed decisions when investigating the therapeutic potential of targeting PLK1.
References
- 1. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Small interfering RNA library screen identified polo-like kinase-1 (PLK1) as a potential therapeutic target for breast cancer that uniquely eliminates tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PLK1 Inhibitor GSK461364A Is Effective in Poorly Differentiated and Anaplastic Thyroid Carcinoma Cells, Independent of the Nature of Their Driver Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Targeted treatment of metastatic breast cancer by PLK1 siRNA delivered by an antioxidant nanoparticle platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK461364: A Comparative Analysis of Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of GSK461364, a potent and selective inhibitor of Polo-like kinase 1 (Plk1). The information presented herein is intended to assist researchers in evaluating the cross-reactivity of this compound and understanding its potential applications and off-target effects.
Executive Summary
This compound is a highly selective, ATP-competitive inhibitor of Plk1 with a reported inhibitory constant (Ki) of 2.2 nM.[1][2][3][4] Its selectivity is notably high when compared to other members of the Polo-like kinase family, Plk2 and Plk3, with at least 390-fold greater selectivity for Plk1.[1][3][5] Furthermore, broad screening against a panel of 48 other kinases has demonstrated a selectivity of over 1,000-fold.[1][3][5] This high degree of selectivity makes this compound a valuable tool for studying the specific roles of Plk1 in cellular processes and a promising candidate for therapeutic development.
Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound against Plk1, Plk2, and Plk3.
| Kinase | Ki (nM) | Selectivity vs. Plk1 |
| Plk1 | 2.2 | 1-fold |
| Plk2 | 860 | ~391-fold |
| Plk3 | 1000 | ~455-fold |
Data sourced from multiple studies.[1][3][4][5]
A comprehensive KINOMEscan assay was conducted to assess the binding of this compound to a large panel of kinases at a concentration of 10 µM. The results are presented as "percent of control," where a lower percentage indicates stronger binding and inhibition. The following table highlights a selection of kinases and their corresponding binding values.
| Kinase Target | Percent of Control (%) |
| PLK1 | 0.5 |
| PLK2 | 47 |
| PLK3 | 80 |
| AURKA | 98 |
| AURKB | 97 |
| CDK1/cyclinB | 100 |
| ... | ... |
This is a representative subset of the full KINOMEscan data.
Signaling Pathway of Plk1
Plk1 is a critical serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis. Its inhibition by this compound leads to defects in cell division and can induce apoptosis in cancer cells. The diagram below illustrates the key functions of Plk1 throughout the cell cycle.
Caption: The role of Plk1 in cell cycle progression and its inhibition by this compound.
Experimental Protocols
The kinase selectivity of this compound has been determined using various experimental methodologies, most notably the Z'-LYTE™ kinase assay and KINOMEscan®.
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ kinase assay is a fluorescence-based, coupled-enzyme format that measures the extent of kinase-dependent phosphorylation of a synthetic peptide substrate.[6]
Principle: The assay relies on the differential sensitivity of a phosphorylated and non-phosphorylated FRET-labeled peptide to proteolytic cleavage.[6] When the kinase phosphorylates the peptide, it becomes resistant to a specific protease. This resistance prevents the separation of the FRET pair (coumarin and fluorescein), resulting in a high FRET signal. Conversely, in the absence of kinase activity or in the presence of an inhibitor, the peptide remains unphosphorylated, is cleaved by the protease, and the FRET signal is lost.[6]
General Protocol:
-
Kinase Reaction: The kinase, peptide substrate, and ATP are incubated together in the presence of varying concentrations of the inhibitor (this compound).
-
Development: A site-specific protease is added to the reaction mixture.
-
Detection: The fluorescence is measured using a plate reader, and the ratio of donor (coumarin) to acceptor (fluorescein) emission is calculated to determine the percentage of phosphorylation.[6]
Caption: A simplified workflow of the Z'-LYTE kinase assay.
KINOMEscan® Assay
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is then quantified.
General Protocol:
-
Kinases are tagged with DNA and incubated with the test compound (this compound) and the immobilized ligand.
-
After an incubation period to reach equilibrium, unbound kinase is washed away.
-
The amount of kinase remaining bound to the solid support is measured by quantifying the attached DNA tag using qPCR.
-
The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control.
Conclusion
This compound demonstrates a high degree of selectivity for Plk1 over other kinases, including its closest family members Plk2 and Plk3. This specificity, confirmed through robust and comprehensive screening platforms, underscores its utility as a precise chemical probe for investigating Plk1 biology and as a potential therapeutic agent with a defined target profile. Researchers utilizing this compound can have a high degree of confidence in its on-target activity at appropriate concentrations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Unusually High Affinity of the PLK Inhibitors RO3280 and this compound to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to the Efficacy of PLK1 Inhibitor GSK461364: An In Vitro to In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 1 (PLK1) inhibitor, GSK461364, with other relevant PLK1 inhibitors, BI 2536 and volasertib. The information presented herein is supported by experimental data from preclinical studies to provide a comprehensive overview of its therapeutic potential.
Introduction to this compound and PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] This has made PLK1 an attractive target for cancer therapy.[1][2] this compound is a potent and selective ATP-competitive inhibitor of PLK1.[3] By inhibiting PLK1, this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] This guide delves into the in vitro and in vivo efficacy of this compound, drawing correlations between its performance in laboratory assays and preclinical animal models.
In Vitro Efficacy: Potent Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity across a broad spectrum of cancer cell lines, with IC50 values predominantly in the low nanomolar range.[3][6] Its efficacy is often more pronounced in cancer cells with a p53-deficient background.[3][7]
Comparative In Vitro Activity of PLK1 Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and two other well-characterized PLK1 inhibitors, BI 2536 and volasertib, in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (nM) | BI 2536 IC50 (nM) | Volasertib IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | ~50-100 | ~27[8] | 11[9] |
| HCT116 | Colorectal Cancer | <100[6] | ~25-50[10] | 23[9] |
| HeLa | Cervical Cancer | <100[6] | ~10-25[10] | ~10-20[9] |
| NCI-H460 | Non-Small Cell Lung Cancer | <50[6] | ~20-40[10] | 21[9] |
| RT4 | Bladder Carcinoma | ~75[8] | 27.21[8] | 111.27[8] |
| 5637 | Bladder Carcinoma | ~75[8] | 45.47[8] | 1165.14[8] |
| T24 | Bladder Carcinoma | ~75[8] | 79.12[8] | 204.91[8] |
| BEL7402 | Hepatocellular Carcinoma | Not Reported | Not Reported | 6[4] |
| HepG2 | Hepatocellular Carcinoma | Not Reported | Not Reported | 2854[4] |
| MCAS | Mucinous Ovarian Cancer | Not Reported | Not Reported | Active at nM concentrations |
| EFO27 | Ovarian Cancer | Not Reported | Not Reported | Active at nM concentrations[11] |
In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression
The potent in vitro activity of this compound translates to significant anti-tumor efficacy in in vivo preclinical models. Studies using human tumor xenografts in immunocompromised mice have shown that this compound can induce tumor growth delay and even complete tumor regression.[3][12]
Comparative In Vivo Activity of PLK1 Inhibitors
The following table summarizes the in vivo efficacy of this compound, BI 2536, and volasertib in various xenograft models.
| PLK1 Inhibitor | Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| This compound | Colo205 | Colon Cancer | 50 mg/kg, q2dx12 | Complete tumor regression[12] |
| IMR32 | Neuroblastoma | 50 mg/kg, daily | Significantly reduced tumor growth[4][7] | |
| SK-N-AS | Neuroblastoma | 50 mg/kg, daily | Significantly reduced tumor growth and extended survival[4][7] | |
| BI 2536 | 786-O | Renal Cell Carcinoma | 50 mg/kg, intratumoral, twice a week | Inhibited tumor growth[13] |
| A498 | Renal Cell Carcinoma | 50 mg/kg, intratumoral, twice a week | Inhibited tumor growth[13] | |
| KYSE150 | Esophageal Squamous Cell Carcinoma | 15 mg/kg, intravenous, twice a week | Slower tumor growth[14] | |
| Volasertib | BEL7402 | Hepatocellular Carcinoma | 15 mg/kg | 75.4% tumor growth inhibition[4] |
| HepG2 | Hepatocellular Carcinoma | 15 mg/kg | 52.9% tumor growth inhibition[4] | |
| Caski | Cervical Cancer | 15 mg/kg, every two days | 78% tumor growth inhibition (in combination with cisplatin)[15] | |
| HBCx-137 | Breast Cancer | 10 mg/kg, 4 times/week | Rapid tumor shrinkage and complete response[16] | |
| CD3 | Chordoma | Not specified | Slight tumor growth response[17] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate this compound, the following diagrams are provided.
References
- 1. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Volasertib suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro targeting of Polo-like kinase 1 in bladder carcinoma: Comparative effects of four potent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PLK1 inhibition exhibits strong anti-tumoral activity in CCND1-driven breast cancer metastases with acquired palbociclib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts [frontiersin.org]
Head-to-head comparison of GSK461364 and BI 2536 in neuroblastoma
A Comparative Guide for Researchers and Drug Development Professionals
Neuroblastoma, a common pediatric solid tumor, presents a significant therapeutic challenge, particularly in high-risk cases. Polo-like kinase 1 (PLK1) has emerged as a promising therapeutic target due to its overexpression in aggressive neuroblastomas and its correlation with poor patient outcomes.[1][2] This guide provides a head-to-head comparison of two prominent PLK1 inhibitors, GSK461364 and BI 2536, summarizing their performance based on available preclinical data in neuroblastoma models.
Mechanism of Action: Targeting the Cell Cycle Engine
Both this compound and BI 2536 are potent and selective inhibitors of PLK1, a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including G2/M phase transition, spindle assembly, and cytokinesis.[1][3] By competitively inhibiting the ATP-binding domain of PLK1, these small molecules disrupt the kinase's function, leading to mitotic arrest and subsequent cell death in cancer cells that are highly dependent on PLK1 activity.[1][4]
Figure 1: Simplified signaling pathway of PLK1 inhibition by this compound and BI 2536.
Performance Data: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound and BI 2536 across various neuroblastoma cell lines. It is important to note that this data is compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | TP53 Status | GI50 (nM) | Reference |
| SK-N-AS | Single Copy | Mutated | < 20 | [1] |
| SH-SY5Y | Single Copy | Wild-type | < 20 | [1] |
| SH-EP | Single Copy | Wild-type | < 20 | [1] |
| Kelly | Amplified | Mutated | < 20 | [1] |
| IMR32 | Amplified | Wild-type | < 20 | [1] |
| SK-N-BE(2) | Amplified | Mutated | < 20 | [1] |
Table 2: In Vitro Efficacy of BI 2536 in Neuroblastoma Cell Lines
| Cell Line | MYCN Status | IC50 (nM) | Reference |
| SH-SY5Y | Non-amplified | < 100 | [5] |
| SK-N-SH | Non-amplified | < 100 | [5] |
| SK-N-BE(2) | Amplified | < 100 | [5] |
| NGP | Amplified | < 100 | [5] |
| IMR-32 | Amplified | Not Specified | [2] |
Both inhibitors demonstrate potent anti-proliferative activity in the nanomolar range across a panel of neuroblastoma cell lines, irrespective of their MYCN amplification status.[1][5] this compound consistently shows GI50 values below 20 nM.[1] BI 2536 also exhibits significant efficacy with IC50 values of less than 100 nM.[5][6]
Cellular Effects: Cell Cycle Arrest and Apoptosis
Inhibition of PLK1 by both this compound and BI 2536 leads to a significant arrest of neuroblastoma cells in the G2/M phase of the cell cycle.[1][5][7] This mitotic arrest is a direct consequence of disrupting PLK1's function in mitotic progression. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][5][8] Studies have shown that treatment with either compound results in a dose-dependent increase in apoptotic cells.[1][5][9]
In Vivo Antitumor Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of both this compound and BI 2536 in suppressing neuroblastoma tumor growth.
-
This compound: Treatment with this compound has been shown to significantly delay the growth of established neuroblastoma xenografts in nude mice and increase the survival time of the treated group.[1][4] These effects were observed in xenografts derived from cell lines with both single copy and amplified MYCN.[1]
-
BI 2536: Similarly, BI 2536 has been reported to abrogate the growth of neuroblastoma xenografts in nude mice.[2][3] Furthermore, BI 2536 has shown synergistic effects when combined with vinca alkaloids, enhancing the antitumor activity in an in vivo model of neuroblastoma.[8]
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate the efficacy of this compound and BI 2536 in neuroblastoma. For specific details, please refer to the cited literature.
Figure 2: General experimental workflow for comparing PLK1 inhibitors in neuroblastoma.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuroblastoma cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or BI 2536 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.[1]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat neuroblastoma cells with this compound or BI 2536 at desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate the cells and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.[1][5]
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat neuroblastoma cells with this compound or BI 2536 for a defined period.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[5][9]
Conclusion
Both this compound and BI 2536 are potent PLK1 inhibitors with significant anti-tumoral activity against neuroblastoma in preclinical models. They effectively inhibit cell proliferation, induce cell cycle arrest at the G2/M phase, and trigger apoptosis in a variety of neuroblastoma cell lines, regardless of MYCN status. In vivo studies confirm their potential to suppress tumor growth. While the available data suggests that this compound may have a slightly lower GI50 in some cell lines, a direct, concurrent comparative study would be necessary to definitively conclude superior efficacy. The choice between these two compounds for further clinical investigation in neuroblastoma may depend on a variety of factors including their pharmacokinetic profiles, safety, and potential for combination therapies. The strong preclinical evidence for both inhibitors warrants their continued investigation as potential therapeutic agents for high-risk neuroblastoma.[1][2]
References
- 1. The this compound PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 1 is a therapeutic target in high-risk neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. oncotarget.com [oncotarget.com]
- 5. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globethesis.com [globethesis.com]
- 7. BI-2536 Promotes Neuroblastoma Cell Death via Minichromosome Maintenance Complex Components 2 and 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 1 inhibition sensitizes neuroblastoma cells for vinca alkaloid-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells [jcancer.org]
Synergistic Antitumor Effects of GSK461364 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
The Polo-like kinase 1 (PLK1) inhibitor, GSK461364, has demonstrated significant promise in preclinical cancer models, not only as a monotherapy but also in combination with existing chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of this compound with other chemotherapies, with a particular focus on its well-documented synergy with paclitaxel. The information presented herein is supported by experimental data to aid researchers in the design and interpretation of future studies.
Quantitative Analysis of Synergistic Effects
The synergy between this compound and various chemotherapeutic agents has been evaluated in several cancer cell lines. The combination with paclitaxel, a microtubule-stabilizing agent, has consistently shown strong synergistic effects in osteosarcoma cell lines. In contrast, combinations with DNA-damaging agents like doxorubicin and cisplatin, or the topoisomerase inhibitor topotecan, have generally not demonstrated significant synergy.[1][2]
The level of synergy is quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Table 1: Synergistic Effects of this compound in Combination with Chemotherapeutic Agents in Osteosarcoma Cell Lines
| Cell Line | Chemotherapeutic Agent | Combination Effect (CI < 1.0) |
| U2OS | Paclitaxel | Synergistic |
| U2OS | Doxorubicin | Not Significantly Synergistic |
| U2OS | Cisplatin | Not Significantly Synergistic |
| U2OS | Topotecan | Not Significantly Synergistic |
| MG63 | Paclitaxel | Synergistic |
| MG63 | Doxorubicin | Not Significantly Synergistic |
| MG63 | Cisplatin | Not Significantly Synergistic |
| MG63 | Topotecan | Not Significantly Synergistic |
Data synthesized from studies demonstrating a Combination Index (CI) of less than 1.0 as indicative of a synergistic effect.[1][2]
Mechanism of Synergy: Enhanced Mitotic Arrest
This compound functions as a potent and selective inhibitor of PLK1, a key regulator of M-phase progression. Inhibition of PLK1 leads to mitotic arrest and subsequent apoptosis in cancer cells. Paclitaxel also disrupts mitosis by stabilizing microtubules, leading to the activation of the spindle assembly checkpoint and mitotic arrest. The synergistic effect of combining this compound and paclitaxel is attributed to their distinct but complementary mechanisms of action, both converging on the disruption of mitosis, leading to a more profound and sustained mitotic arrest and subsequent cell death.[1][2]
Caption: Experimental workflow for assessing drug synergy.
Experimental Protocols
Cell Viability Measurement (MTT Assay)
This protocol outlines the steps for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., U2OS, MG63)
-
96-well plates
-
Complete culture medium
-
This compound and other chemotherapeutic agents
-
MTT solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Drug Treatment: The following day, treat the cells with various concentrations of this compound, the other chemotherapeutic agent, or the combination of both. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment. Use the IC50 values to calculate the Combination Index (CI).
Apoptosis Assessment (Annexin V/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after drug treatment by trypsinization.
-
Washing: Wash the cells twice with cold PBS.[6]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[7]
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Caption: Signaling pathway of synergistic mitotic disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
Limited Evidence of Antagonism: A Guide to the Combination Profile of GSK461364
While the Polo-like kinase 1 (PLK1) inhibitor GSK461364 has shown promise in preclinical cancer models, particularly in synergistic combinations, a comprehensive understanding of its antagonistic interactions is crucial for guiding clinical development and avoiding detrimental therapeutic outcomes. This guide provides an objective comparison of this compound's interactions with other drugs, focusing on the limited but important evidence of non-synergistic or potentially antagonistic effects, supported by available experimental data.
Direct evidence of antagonistic interactions involving this compound is not extensively documented in publicly available literature. However, observations from studies on other PLK1 inhibitors and specific preclinical data with this compound suggest that a lack of synergy, and in some cases potential antagonism, can occur when combined with certain classes of chemotherapeutic agents.
Comparison with Other PLK1 Inhibitors: A Potential Class Effect
Antagonism has been observed with other drugs in the same class as this compound, suggesting a potential for similar interactions. For instance, the PLK1 inhibitor volasertib (BI 6727) has demonstrated antagonistic effects when combined with etoposide in a panel of pediatric cancer cell lines. Furthermore, a clinical trial in patients with advanced non-small cell lung cancer indicated an antagonistic effect between volasertib and pemetrexed, where the combination therapy resulted in a poorer progression-free survival compared to pemetrexed alone. These findings underscore the importance of carefully evaluating combination partners for PLK1 inhibitors.
Non-Synergistic Interactions of this compound with DNA Damaging Agents and Topoisomerase Inhibitors
A key study investigating the cytotoxic mechanism of this compound in osteosarcoma cell lines provides the most direct insight into its non-synergistic interactions. While a significant synergistic effect was observed with the microtubule-stabilizing agent paclitaxel, the same study found a lack of synergy with DNA damaging agents (doxorubicin and cisplatin) and a topoisomerase inhibitor (topotecan).
Quantitative Data Summary
The interaction between this compound and other chemotherapeutic agents was quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Drug | Drug Class | Observed Interaction |
| U2OS | Doxorubicin | DNA Damaging Agent | No significant synergy |
| U2OS | Cisplatin | DNA Damaging Agent | No significant synergy |
| U2OS | Topotecan | Topoisomerase Inhibitor | No significant synergy |
| MG63 | Doxorubicin | DNA Damaging Agent | No significant synergy |
| MG63 | Cisplatin | DNA Damaging Agent | No significant synergy |
| MG63 | Topotecan | Topoisomerase Inhibitor | No significant synergy |
Data synthesized from Chou et al. (2016). "Cytotoxic mechanism of PLK1 inhibitor this compound against osteosarcoma: Mitotic arrest, apoptosis, cellular senescence, and synergistic effect with paclitaxel."
Notably, the study also reported that the combination of this compound with chemotherapeutic agents other than paclitaxel led to a reduction in mitotic arrest. This finding suggests a potential antagonistic interaction at the cellular level, where the co-administration of these drugs may interfere with the primary mechanism of action of this compound, which is to induce cell death following a prolonged arrest in mitosis.
Experimental Protocols
The following is a summary of the experimental protocol used to assess the drug interactions in the aforementioned osteosarcoma study.
Cell Culture: Human osteosarcoma cell lines (U2OS and MG63) were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, cells were treated with various concentrations of this compound, doxorubicin, cisplatin, topotecan, or paclitaxel, both as single agents and in combination.
-
Following a 72-hour incubation period, cell viability was assessed using the TACS™ MTT Cell Proliferation Assay.
-
The absorbance was measured at 570 nm using a microplate reader.
Determination of Drug Interaction: The synergistic, additive, or antagonistic effects of the drug combinations were evaluated using the combination index (CI) method developed by Chou and Talalay. The CI was calculated using CalcuSyn software. A CI value greater than 1 was defined as antagonism, a CI equal to 1 as an additive effect, and a CI less than 1 as synergy.
Visualizing the Interactions and Mechanisms
To better understand the potential for antagonistic interactions, it is helpful to visualize the experimental workflow and the underlying cellular mechanisms.
Caption: Workflow for determining drug interactions.
Caption: Cell cycle interference mechanism.
Conclusion for the Research Community
The available evidence suggests that while this compound can act synergistically with certain anticancer agents like paclitaxel, its combination with DNA damaging agents and topoisomerase inhibitors may not yield beneficial effects and could potentially be antagonistic. The observed reduction in mitotic arrest when this compound is combined with these agents warrants further investigation to elucidate the precise molecular mechanisms underlying this interaction. For researchers and drug development professionals, these findings highlight the critical need for careful partner drug selection in combination therapies involving PLK1 inhibitors. Future studies should focus on delineating the molecular basis of these interactions to optimize combination strategies and improve therapeutic outcomes.
Validating the Specificity of GSK461364: A Comparative Kinase Profiling Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor GSK461364 with other Polo-like kinase 1 (PLK1) inhibitors. The focus is on validating the specificity of this compound through kinase profiling data, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including the G2/M phase transition, centrosome maturation, bipolar spindle formation, and cytokinesis.[1][2][3] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapies.[1][2] this compound is a potent, ATP-competitive small molecule inhibitor of PLK1.[4][5] This guide compares its kinase specificity against other notable PLK1 inhibitors that have entered clinical development: BI 2536, volasertib, and onvasertib.
Comparative Kinase Inhibitor Specificity
The following table summarizes the in vitro inhibitory potency and selectivity of this compound and alternative PLK1 inhibitors against the Polo-like kinase family. Lower IC50/Ki values indicate higher potency.
| Inhibitor | Target Kinase | Potency (IC50/Ki) | Selectivity vs. PLK1 (Fold-Difference) | Known Off-Targets (at higher concentrations) |
| This compound | PLK1 | 2.2 nM (Ki) [5][6] | - | >1,000-fold selective against a panel of 48 other kinases[6] |
| PLK2 | ~860 nM (Ki)[7] | >390x | ||
| PLK3 | ~1000 nM (Ki)[7] | >450x | ||
| BI 2536 | PLK1 | 0.83 nM (IC50)[5][8] | - | BRD4 (Kd = 37 nM), CAMKK1/2, RPS6KA4[5][9][10] |
| PLK2 | 3.5 nM (IC50)[5][8] | ~4.2x | ||
| PLK3 | 9.0 nM (IC50)[5][8] | ~10.8x | ||
| Volasertib (BI 6727) | PLK1 | 0.87 nM (IC50)[6][11] | - | No significant inhibition of >60 other kinases at 10 µM[4][11] |
| PLK2 | 5.0 nM (IC50)[6][11] | ~5.7x | ||
| PLK3 | 56 nM (IC50)[6][11] | ~64.4x | ||
| Onvasertib (NMS-1286937) | PLK1 | 2 nM (IC50)[12][13] | - | FLT3 (510 nM), MELK (744 nM), CK2 (826 nM)[14] |
| PLK2 | >10,000 nM (IC50)[15] | >5000x | ||
| PLK3 | >10,000 nM (IC50)[15] | >5000x |
PLK1 Signaling in the Cell Cycle
PLK1 is a master regulator of mitosis. Its inhibition by agents like this compound disrupts these fundamental processes, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the key functions of PLK1 throughout the M phase of the cell cycle.
Caption: Key roles of PLK1 throughout the mitotic stages of the cell cycle.
Experimental Protocols
The specificity and potency data presented in this guide are typically generated using in vitro kinase activity assays. Below is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)
This assay measures the ability of an inhibitor to block the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a solution containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 1 mM DTT.
-
Enzyme Solution: Dilute recombinant human PLK1 enzyme to the desired working concentration (e.g., 20 ng per reaction) in kinase buffer.
-
Substrate Solution: Prepare a solution of a suitable substrate, such as dephosphorylated casein, in kinase buffer.
-
ATP Solution: Prepare a solution of ATP at the desired concentration (often at or near the Km for the kinase), spiked with γ-³²P-ATP or γ-³³P-ATP.
-
Inhibitor Dilutions: Perform serial dilutions of the test compound (e.g., this compound) in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the test inhibitor dilutions to the wells of a 96-well plate.
-
Add the kinase enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and ATP/γ-³²P-ATP mixture to each well.
-
Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an excess of ice-cold 5% trichloroacetic acid (TCA).
-
-
Detection and Analysis:
-
Transfer the reaction mixtures to a filter plate (e.g., phosphocellulose or mixed cellulose ester) that binds the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid or TCA to remove unincorporated radiolabeled ATP.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor (DMSO) control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: A generalized workflow for determining inhibitor potency in a kinase assay.
Objective Comparison and Conclusion
The kinase profiling data clearly demonstrates that This compound is a highly specific inhibitor of PLK1. With a selectivity of over 390-fold for PLK1 compared to its closest family members, PLK2 and PLK3, it stands out as a more targeted agent than the first-generation inhibitor BI 2536 and its successor, volasertib.[5][6][7][8]
-
This compound and Onvasertib represent a class of highly selective PLK1 inhibitors. Onvasertib, in particular, shows exceptional selectivity with a greater than 5000-fold difference in potency between PLK1 and PLK2/PLK3.[15] This high degree of specificity is advantageous as it minimizes the potential for off-target effects, which can lead to unforeseen toxicities or confound experimental results.
-
BI 2536 and Volasertib are both highly potent PLK1 inhibitors but exhibit significantly less selectivity against other PLK family members.[5][8][11] BI 2536, for instance, inhibits PLK2 and PLK3 at low nanomolar concentrations, only 4- to 11-fold higher than its IC50 for PLK1.[5][8] This polypharmacology could contribute to its cellular phenotype and must be considered when interpreting experimental data.
References
- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. Onvansertib | C24H27F3N8O3 | CID 49792852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Volasertib for AML: clinical use and patient consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe BI2536 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Initial testing (stage 1) of the Polo-like kinase inhibitor volasertib (BI 6727), by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. selleckchem.com [selleckchem.com]
- 10. BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medkoo.com [medkoo.com]
- 13. Onvansertib | NMS-1286937 | PLK1 inhibitor | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
A Comparative Guide to the Reproducibility of GSK461364 Findings in Polo-like Kinase 1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 1 (PLK1) inhibitor GSK461364 with other notable alternatives in its class. The information presented is based on a comprehensive review of published preclinical and clinical findings, with a focus on reproducibility, performance, and experimental validation. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to aid in the replication and validation of these findings.
Introduction to PLK1 Inhibition and this compound
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Its overexpression is a common feature in a wide range of human cancers, making it a prime target for anticancer drug development. This compound is a potent and selective ATP-competitive inhibitor of PLK1.[2] Preclinical studies have consistently demonstrated its ability to induce mitotic arrest at the G2/M phase, leading to apoptosis in cancer cells.[2] This has been observed across a broad panel of over 120 cancer cell lines, with the majority showing 50% growth inhibition (GI50) at concentrations below 100 nM.[2]
Comparative Performance of PLK1 Inhibitors
Several other PLK1 inhibitors have been developed and have progressed to clinical trials. The following tables provide a comparative overview of this compound and its main alternatives: volasertib (BI 6727), BI 2536, and onvansertib (NMS-P937).
Table 1: In Vitro Potency and Selectivity of PLK1 Inhibitors
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity over PLK2 | Selectivity over PLK3 |
| This compound | PLK1 | 2.2[3] | - | >1000-fold[3] | >1000-fold[3] |
| Volasertib (BI 6727) | PLK1 | - | 0.87[4] | 6-fold[3] | 65-fold[3] |
| BI 2536 | PLK1 | - | 0.83[3] | - | - |
| Onvansertib (NMS-P937) | PLK1 | - | 2[3] | >5000-fold[3] | >5000-fold[3] |
Table 2: Summary of Clinical Trial Findings for PLK1 Inhibitors
| Inhibitor | Phase of Development | Key Efficacy Findings | Common Grade 3/4 Adverse Events |
| This compound | Phase I[5] | Prolonged stable disease in 15% of patients with advanced solid malignancies.[5] | Neutropenia, thrombocytopenia, venous thrombotic emboli.[5] |
| Volasertib (BI 6727) | Phase III (terminated)[4] | Showed promise in combination with low-dose cytarabine for AML, but failed to meet primary endpoint in Phase III.[4][6] | Myelosuppression (neutropenia, thrombocytopenia, anemia), febrile neutropenia, infections.[5] |
| BI 2536 | Phase II[6] | Limited single-agent activity in solid tumors. | Neutropenia, thrombocytopenia, fatigue.[5] |
| Onvansertib (NMS-P937) | Phase II[7][8] | Promising activity in combination with FOLFIRI/bevacizumab for KRAS-mutated metastatic colorectal cancer.[8][9] | Neutropenia, hypertension, nausea, diarrhea.[8] |
Mechanisms of Action and Resistance
All four inhibitors are ATP-competitive, targeting the kinase domain of PLK1.[1] Resistance to these inhibitors can emerge through various mechanisms. For volasertib, mutations in the ATP-binding domain of PLK1 and overexpression of the multidrug resistance protein 1 (MDR1) have been identified as mechanisms of resistance.[10] The development of resistance is a critical consideration in the clinical application of these targeted therapies.
Off-Target Effects
The specificity of kinase inhibitors is crucial for minimizing toxicity. While this compound and onvansertib exhibit high selectivity for PLK1 over other PLK family members, volasertib is less selective.[3] A study using thermal proteome profiling identified phosphatidylinositol phosphate 4-kinase type 2 alpha (PIP4K2A) and zinc-binding alcohol dehydrogenase domain-containing protein 2 (ZADH2) as potential off-targets of volasertib, which were not affected by onvansertib.[11] These off-target effects may contribute to the side effects observed in patients treated with volasertib.[11]
Experimental Protocols
To facilitate the reproducibility of the findings discussed, detailed protocols for key experimental assays are provided below.
In Vitro Kinase Assay
This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of PLK1.
Materials:
-
Recombinant human PLK1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., a synthetic peptide with a PLK1 phosphorylation motif)
-
ATP
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microplate, add the recombinant PLK1 enzyme to the kinase buffer.
-
Add the diluted test inhibitor or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP to each well.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to assess the effect of PLK1 inhibitors on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% cold ethanol)
-
Staining solution (e.g., PBS containing propidium iodide (PI) and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or DMSO for a specified duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Gate the cell populations based on their DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Xenograft Tumor Model
This in vivo model is used to evaluate the antitumor efficacy of PLK1 inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Cell culture medium
-
Matrigel (optional)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells from culture and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, oral).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PLK1 Signaling Pathway and Site of this compound Inhibition.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
References
- 1. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Effectiveness, safety and pharmacokinetics of Polo-like kinase 1 inhibitors in tumor therapy: A systematic review and meta-analysis [frontiersin.org]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Onvansertib With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 9. Colorectal cancer - Onvansertib, a Novel Oral PLK1 Inhibitor - TRIAL-IN Pharma [trial-in.com]
- 10. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling GSK461364
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GSK461364. The following procedures are designed to ensure the safe handling, use, and disposal of this potent polo-like kinase 1 (Plk1) inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle it with care due to its biological activity as a potent kinase inhibitor used in cancer research.[1] It is the user's responsibility to establish safe handling procedures based on the specific conditions of use.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Not generally required for small quantities | Use a certified respirator if creating aerosols or handling large quantities. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure all necessary PPE is available and in good condition.
-
Have a spill kit readily accessible.
-
-
Weighing and Reconstitution:
-
Handle the solid compound in a fume hood to avoid inhalation of any airborne particles.
-
Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated.
-
When preparing stock solutions, add the solvent slowly to the solid to prevent splashing. This compound is soluble in DMSO.[2]
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When performing cell-based assays or animal experiments, follow established laboratory protocols for handling cytotoxic agents.
-
Avoid the generation of aerosols.
-
-
Post-Experiment:
-
Decontaminate all work surfaces and equipment after use.
-
Dispose of all waste in accordance with the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
As an antineoplastic agent, this compound and all associated waste must be disposed of as chemotherapeutic waste.[3]
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Procedure |
| Solid Waste | Yellow chemotherapeutic waste bag/container | Includes contaminated gloves, pipette tips, tubes, and weighing paper.[3] |
| Liquid Waste | Labeled, leak-proof chemotherapeutic waste container | Includes unused solutions and contaminated media. Do not dispose of down the drain.[3] |
| Sharps | Puncture-proof chemotherapeutic sharps container | Includes contaminated needles and syringes. |
All chemotherapeutic waste containers must be clearly labeled as "Chemotherapeutic Waste" and disposed of through an approved hazardous waste disposal program.[3]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If safe to do so, contain the spill using a chemical spill kit.
-
Wear appropriate PPE, including respiratory protection if the spill is a powder.
-
Clean the area with an appropriate deactivating agent or soap and water.
-
Collect all cleanup materials in a sealed container for disposal as chemotherapeutic waste.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Diagrams
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
